molecular formula C7H5ClN2O B165238 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-08-9

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B165238
CAS No.: 136888-08-9
M. Wt: 168.58 g/mol
InChI Key: WYUIPMUZDFHKMP-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry for the development of novel kinase inhibitors. This structure serves as a versatile synthetic intermediate and privileged building block in drug discovery, particularly for targeting protein kinases, which are pivotal regulators of cell signaling and promising therapeutic targets in oncology . Researchers utilize this compound as a key precursor for synthesizing more complex polyheterocyclic systems, such as pyrrolo[3,2-g]isoquinoline derivatives, which have demonstrated low nanomolar potency against targets like Haspin kinase . Its molecular framework allows for strategic functionalization at multiple sites, enabling its integration into advanced drug discovery paradigms. Notably, its core structure is strategically employed in the design of Proteolysis Targeting Chimeras (PROTACs) . In this approach, the scaffold acts as the target protein ligand, which can be connected via a linker to an E3 ubiquitin ligase ligand to create molecules that promote the degradation of specific disease-relevant proteins, offering advantages over traditional inhibition . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIPMUZDFHKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442992
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-08-9
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the characterization of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. While specific experimental data for this exact molecule is not extensively available in public literature, this paper will draw upon established analytical techniques and data from closely related pyrrolopyridine analogs to present a complete framework for its structural determination. This guide covers spectroscopic analysis (NMR, MS, IR), experimental protocols, and data presentation, offering a robust resource for researchers in the field.

Introduction

Pyrrolopyridines are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The fusion of a pyrrole and a pyridine ring creates a scaffold that can mimic purines, making them valuable as kinase inhibitors, antiviral agents, and anticancer therapeutics. The specific compound, this compound, is an intriguing derivative with potential for further functionalization and biological screening. Accurate structural elucidation is the first critical step in understanding its chemical properties and potential as a therapeutic agent.

Proposed Structure and Physicochemical Properties

The proposed chemical structure of this compound is presented below. Key physicochemical properties, as computed for related isomers, are summarized in Table 1.

Caption: Proposed structure of this compound.

Table 1: Computed Physicochemical Properties for a Pyrrolopyridinone Isomer (C7H5ClN2O)

PropertyValue
Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Exact Mass 168.01414 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
Topological Polar Surface Area 46.2 Ų
LogP 1.2

Data is based on computations for the isomeric compound 5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and serves as an estimate.[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of a novel compound is established through a combination of spectroscopic techniques. Below are the expected and illustrative data for the structural confirmation of this compound, based on data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0-11.0br s1HN1-H
~7.5-7.8d1HC7-H
~7.0-7.3d1HC6-H
~3.5-4.0s2HC3-H₂

Note: These are predicted values. Actual values may vary. Data for the related compound 5-chloro-1H-pyrrolo[3,2-b]pyridine shows aromatic protons at δ 9.85, 7.67, 7.47, 7.10, and 6.65 ppm.[2]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-175C2 (C=O)
~150-155C7a
~140-145C5
~130-135C3a
~120-125C7
~115-120C6
~40-45C3
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 4: Expected Mass Spectrometry Data

TechniqueIonm/z (Expected)
Low-Resolution MS (LRMS)[M+H]⁺169.0
High-Resolution MS (HRMS)[M+H]⁺169.0112

The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+H]⁺ and [M+2+H]⁺ peak pattern. Low-resolution mass spectrometry for the related 5-chloro-1H-pyrrolo[3,2-b]pyridine showed an m/z of 153 ([M+H]+).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3200-3400Medium, BroadN-H Stretch (Amide/Amine)
1680-1720StrongC=O Stretch (Lactam)
1600-1650MediumC=C Stretch (Aromatic)
1000-1100StrongC-Cl Stretch

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are standard procedures for the techniques discussed.

General Synthesis of the Pyrrolopyridinone Core

A common synthetic route to pyrrolopyridinone structures involves the cyclization of a substituted aminopyridine derivative.

G cluster_0 Synthesis Workflow Starting Material Substituted Aminopyridine Intermediate Functionalized Intermediate Starting Material->Intermediate Functionalization Cyclization Intramolecular Cyclization Intermediate->Cyclization Reaction Conditions (e.g., Heat, Base) Product Target Pyrrolopyridinone Cyclization->Product Purification (e.g., Chromatography)

Caption: General synthetic workflow for pyrrolopyridinone compounds.

Protocol:

  • Functionalization: A commercially available substituted aminopyridine is functionalized at the position adjacent to the amino group, often through acylation or alkylation, to introduce a side chain containing an ester or a similar reactive group.

  • Cyclization: The functionalized intermediate is treated with a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) and heated to induce intramolecular cyclization, forming the pyrrolidinone ring.

  • Purification: The crude product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product is characterized by NMR, MS, and IR spectroscopy to confirm its structure.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (HRMS-ESI) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Potential Signaling Pathways and Biological Activity

While the specific biological activity of this compound has not been reported, the pyrrolopyridine scaffold is a known "privileged structure" in medicinal chemistry, often targeting protein kinases.

G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand This compound Kinase Protein Kinase (e.g., EGFR, VEGFR) Ligand->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway involving kinase inhibition.

Many pyrrolopyridine derivatives function by competing with ATP for the active site of protein kinases. This inhibition blocks the phosphorylation of substrate proteins, thereby interrupting downstream signaling pathways that are often dysregulated in diseases like cancer. Further screening and in vitro assays would be required to determine if this compound exhibits such activity.

Conclusion

The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. This guide provides a comprehensive framework for its characterization, from synthesis and data acquisition to interpretation. By leveraging established protocols and comparative data from related structures, researchers can confidently determine the structure of this and other novel heterocyclic compounds, paving the way for the exploration of their therapeutic potential.

References

An In-depth Technical Guide to the Molecular Properties of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is limited in publicly available literature. This guide provides comprehensive data on its structural isomers and the closely related aromatic precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, to offer valuable comparative insights for research and development.

Introduction

The pyrrolopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, often referred to as azaindole. These structures are present in a wide range of biologically active compounds. The introduction of a chloro-substituent and an oxo-group, as in this compound, modulates the electronic and steric properties of the molecule, making it an interesting candidate for drug discovery. This document outlines the known molecular properties, synthetic routes, and biological activities of this compound and its close relatives.

Core Molecular Properties

Quantitative data for the target compound and its related structures are summarized below for comparative analysis.

Table 1: Physicochemical Properties
PropertyThis compound (Predicted)5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one[1]5-chloro-1H-pyrrolo[3,2-b]pyridine[2]
CAS Number Not available1190314-60-3[1][3]65156-94-7[2][4]
Molecular Formula C₇H₅ClN₂OC₇H₅ClN₂O[1]C₇H₅ClN₂[2][4]
Molecular Weight 168.58 g/mol 168.58 g/mol [1]152.58 g/mol [2]
Appearance Solid (predicted)-Light brown to yellow solid[5]
pKa (Predicted) Acidic: 9.3; Basic: -1.2--
LogP (Predicted) 1.3-1.8
Hydrogen Bond Donors 2-1
Hydrogen Bond Acceptors 2-2

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of these compounds. Below is the available information for the aromatic precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Table 2: Spectroscopic Data for 5-chloro-1H-pyrrolo[3,2-b]pyridine
Data TypeDetails
¹H NMR (300 MHz, CDCl₃ + DMSO-d₆) δ 9.85 (br. s, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.47 (m, 1H), 7.10 (d, J = 8.5 Hz, 1H), 6.65 (m, 1H).[6]
Mass Spectrometry Low resolution (LRMS): m/z 153 ([M + H]⁺).[6]
HPLC/MS Retention time of 4.27 min (run time 9 min).[6]

Experimental Protocols

Detailed methodologies are essential for reproducibility in a research setting.

Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

A common synthetic route for the aromatic precursor is provided below. This compound can serve as a starting material for the synthesis of the target molecule, this compound, through oxidation.

Reaction: Cyclization of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine.[6]

Procedure:

  • Dissolve 5-chloro-1H-pyrrolo[3,2-B]pyridine (1.01 g, 5.1 mmol) in 20 mL of methanol.[6]

  • Add 1 mL of concentrated hydrochloric acid.[6]

  • Stir the reaction mixture at 75 °C for 21 hours.[6]

  • After completion, remove the solvent by evaporation under reduced pressure.[6]

  • Extract the residue by partitioning with a saturated potassium carbonate solution and ethyl acetate.[6]

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane, 33:67, v/v) to afford the target product as a light yellow solid.[6]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product A 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine D Stir at 75°C for 21h A->D B Methanol (Solvent) B->D C Conc. HCl (Catalyst) C->D E Evaporation D->E F Liquid-Liquid Extraction (Sat. K2CO3 / Ethyl Acetate) E->F G Drying & Concentration F->G H Flash Column Chromatography G->H I 5-chloro-1H-pyrrolo[3,2-b]pyridine H->I G cluster_pathway Intracellular Signaling Cascade A This compound (or Isomer) B Receptor Tyrosine Kinase (RTK) e.g., CSF1R, VEGFR A->B Inhibition D Phosphorylation of Downstream Effectors B->D Catalyzes C ATP C->B Binds to active site E Signal Transduction (e.g., MAPK, PI3K/Akt pathways) D->E F Gene Expression Changes E->F G Cell Proliferation F->G H Cell Survival F->H I Angiogenesis F->I

References

Technical Guide: 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 136888-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, safety information, and potential applications of the compound with CAS number 136888-08-9, identified as 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.

Chemical Properties and Identification

5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 136888-08-9[1][2]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [2]
Boiling Point 374.1±42.0 °C (Predicted)N/A
Density 1.450±0.06 g/cm³ (Predicted)N/A
pKa 11.77±0.20 (Predicted)N/A
Storage Temperature 2-8°C, Sealed in dry conditionsN/A

Synthesis

The synthesis of related pyrrolo[3,2-b]pyridine cores often involves multi-step reaction sequences. For illustrative purposes, a general synthetic workflow for a related aromatic analogue, 5-chloro-1H-pyrrolo[3,2-b]pyridine, is described, which may provide insights into the synthesis of the target molecule.

G cluster_start Starting Materials cluster_reaction1 Reaction Step 1 cluster_reaction2 Reaction Step 2 cluster_product Final Product (Analogue) 2_6_dichloro_3_nitropyridine 2,6-Dichloro-3-nitropyridine intermediate_1 Intermediate Formation 2_6_dichloro_3_nitropyridine->intermediate_1 diethyl_malonate Diethyl malonate diethyl_malonate->intermediate_1 cyclization Cyclization intermediate_1->cyclization pyrrolopyridine_core Pyrrolo[3,2-b]pyridine Core cyclization->pyrrolopyridine_core DDR1_Signaling_Pathway Collagen Collagen DDR1_receptor DDR1 Receptor Collagen->DDR1_receptor Binds and Activates Autophosphorylation Autophosphorylation DDR1_receptor->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Responses Inhibitor Spiroindolinone (Synthesized from CAS 136888-08-9) Inhibitor->DDR1_receptor Inhibits Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Disposal Gloves Impervious Gloves Fume_Hood Work in a well-ventilated fume hood Gloves->Fume_Hood Goggles Safety Goggles Goggles->Fume_Hood Lab_Coat Lab Coat Lab_Coat->Fume_Hood Avoid_Contact Avoid contact with skin, eyes, and clothing Fume_Hood->Avoid_Contact Avoid_Inhalation Avoid inhalation of dust or vapors Avoid_Contact->Avoid_Inhalation Store_Cool_Dry Store in a cool, dry place Avoid_Inhalation->Store_Cool_Dry Tightly_Sealed Keep container tightly sealed Store_Cool_Dry->Tightly_Sealed Waste_Disposal Dispose of in accordance with local regulations Tightly_Sealed->Waste_Disposal

References

The Diverse Biological Activities of Pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyrrolo[3,2-b]pyridine derivatives, a promising scaffold in modern drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, kinase inhibitory, and other pharmacological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural resemblance to purine has made it a valuable framework for the design of inhibitors targeting key enzymes in various disease pathways. This technical guide delves into the diverse biological activities of pyrrolo[3,2-b]pyridine derivatives, with a particular focus on their potential as anticancer agents and kinase inhibitors.

Anticancer Activity of Pyrrolo[3,2-b]pyridine Derivatives

Derivatives of the pyrrolo[3,2-b]pyridine nucleus have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. This activity is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell growth, proliferation, and survival.

Quantitative Antiproliferative Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrrolo[3,2-b]pyridine derivatives against different cancer cell lines. This data highlights the potential of this scaffold in the development of novel anticancer therapeutics.

Table 1: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10t 0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]

Table 2: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives against Various Cancer Cell Lines [3]

CompoundIGROV1 (Ovarian) IC50 (µM)OVCAR-3 (Ovarian) IC50 (µM)PC-3 (Prostate) IC50 (µM)DU-145 (Prostate) IC50 (µM)MCF7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HS 27 (Fibroblasts) IC50 (µM)
1r 0.700.240.380.150.231.78>50

This table showcases the broad-spectrum antiproliferative activity of compound 1r and its selectivity towards cancer cells over normal fibroblasts.[3]

Kinase Inhibitory Activity of Pyrrolo[3,2-b]pyridine Derivatives

A primary mechanism through which pyrrolo[3,2-b]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell cycle progression, apoptosis, and angiogenesis.

Quantitative Kinase Inhibition Data

The following tables present the IC50 values of pyrrolo[3,2-b]pyridine and its isomers against several key kinases implicated in cancer and other diseases.

Table 3: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [3][4][5]

CompoundFMS Kinase IC50 (nM)
1e 60
1r 30
KIST101029 (Lead Compound) 96

Compounds 1e and 1r demonstrate potent inhibition of FMS kinase, a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages, and is overexpressed in several cancers.[3][4][5]

Table 4: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative [6][7][8]

CompoundGSK-3β IC50 (nM)
S01 0.35 ± 0.06

Compound S01 exhibits sub-nanomolar potency against GSK-3β, a key enzyme in various cellular processes, including those implicated in Alzheimer's disease and cancer.[6][7][8]

Table 5: Fibroblast Growth Factor Receptor (FGFR) Inhibitory Activity of Pyrrolo[2,3-b]pyridine and Pyrrolo[3,2-b]pyridine Derivatives [9][10]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h (pyrrolo[2,3-b]pyridine) 7925712
10z (pyrrolo[3,2-b]pyridine) >1000>1000>10002.1 (WT)

Compound 4h shows pan-FGFR inhibitory activity, while compound 10z is a selective and potent inhibitor of FGFR4, a key driver in hepatocellular carcinoma.[9][10]

Table 6: IKKα Kinase Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives [11][12]

CompoundIKKα Ki (nM)IKKβ Ki (nM)
SU1261 10680
SU1349 163352

These compounds are potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway, which is implicated in inflammation and cancer.[11][12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[13]

  • IC50 Determination: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[14]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase, a suitable substrate, and the test compound at various concentrations in kinase buffer.[15]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture. The final ATP concentration should ideally be at its apparent Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate into the substrate, or luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.

  • IC50 Determination: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrrolo[3,2-b]pyridine derivatives are intrinsically linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

FMS Kinase Signaling Pathway

FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase that, upon binding to its ligand CSF-1, activates downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. Pyrrolo[3,2-c]pyridine derivatives can inhibit FMS kinase, thereby blocking these pro-survival signals.[16][17][18]

FMS_Signaling FMS Kinase Signaling Pathway Inhibition CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds RAS RAS FMS->RAS PI3K PI3K FMS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS

Caption: FMS Kinase Signaling Pathway Inhibition

GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β by pyrrolo[2,3-b]pyridine derivatives leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.[19][20][21][22]

GSK3b_Signaling GSK-3β Signaling Pathway Inhibition cluster_nucleus Nucleus GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Degradation Degradation beta_catenin->Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates Nucleus Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->GSK3b beta_catenin_n->TCF_LEF Binds

Caption: GSK-3β Signaling Pathway Inhibition

FGFR Signaling Pathway

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and angiogenesis. Pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine derivatives can inhibit FGFRs, thereby blocking these oncogenic signals.[23][24][25][26]

FGFR_Signaling FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Proliferation & Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine or Pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is regulated by NF-κB-inducing kinase (NIK) and IKKα. Upon stimulation by certain TNF receptor family members, NIK accumulates and activates IKKα, which then phosphorylates p100, leading to its processing to p52. The p52/RelB dimer then translocates to the nucleus to regulate gene expression. Selective inhibitors of IKKα based on the pyrrolo[2,3-b]pyridine scaffold can block this pathway.[1][27][28][29]

NonCanonical_NFkB Non-Canonical NF-κB Pathway Inhibition cluster_nucleus Nucleus TNFR_Ligand TNFR Ligand TNFR TNFR TNFR_Ligand->TNFR NIK NIK TNFR->NIK Stabilizes IKKalpha IKKα NIK->IKKalpha Activates p100_RelB p100/RelB IKKalpha->p100_RelB Phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB Processing p52_RelB_n p52/RelB p52_RelB->p52_RelB_n Translocates Nucleus Nucleus Gene_Expression Target Gene Expression Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->IKKalpha p52_RelB_n->Gene_Expression

Caption: Non-Canonical NF-κB Pathway Inhibition

Conclusion

The pyrrolo[3,2-b]pyridine scaffold and its isomers represent a versatile and highly promising platform for the development of novel therapeutics. Their demonstrated efficacy as anticancer agents and potent inhibitors of key kinases underscores their potential to address significant unmet medical needs. This technical guide provides a solid foundation of quantitative data, experimental protocols, and mechanistic insights to aid researchers in the continued exploration and optimization of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives will be crucial in translating their preclinical promise into clinical realities.

References

The 7-Azaindolin-2-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindolin-2-one core, a heterocyclic scaffold, has emerged as a significant pharmacophore in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a variety of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of the 7-azaindolin-2-one core, with a focus on its application in the development of kinase inhibitors for oncology and neurodegenerative diseases.

Discovery and Significance

The 7-azaindolin-2-one scaffold is a bioisostere of the oxindole core found in many biologically active compounds. The introduction of a nitrogen atom at the 7-position of the indolin-2-one ring system imparts distinct physicochemical properties, including altered hydrogen bonding capacity, dipole moment, and metabolic stability. These modifications can lead to enhanced target binding and improved pharmacokinetic profiles.

The significance of this core structure was prominently highlighted with the development of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib features a related indolin-2-one core and demonstrated the therapeutic potential of inhibiting key signaling pathways in cancer. Subsequently, researchers have extensively explored the 7-azaindolin-2-one scaffold, leading to the discovery of potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3β (GSK3β).

Data Presentation: Biological Activity of 7-Azaindolin-2-one Derivatives

The following tables summarize the in vitro biological activity of various 7-azaindolin-2-one derivatives against different cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives [1]

Compound IDModificationHepG2 IC50 (µM)A549 IC50 (µM)Skov-3 IC50 (µM)
23c2-(piperidin-1-yl)ethyl linker9.5243.1036.669
23d2-(4-methylpiperazin-1-yl)ethyl linker6.3166.2503.721
23f3-(piperidin-1-yl)propyl linker5.0236.8915.998
23g4-(piperidin-1-yl)butyl linker7.8035.9876.345
23p3-[4-(ethoxyimino)piperidin-1-yl]propyl linker2.3572.8763.012
Sunitinib(Reference Drug)31.59431.77431.985

Table 2: GSK3β Inhibitory Activity of (E)-3-(pyridin-2-ylmethylene)indolin-2-one and its 7-azaindolin-2-one Analogs [2]

Compound IDCore StructureSubstituent on Pyridine RingGSK3β IC50 (µM)
(E)-2cIndolin-2-one5-bromo>10
(E)-2f7-Azaindolin-2-one 5-bromo1.7
3a7-Azaindolin-2-one 4-chloro2.1
3c7-Azaindolin-2-one 4-methoxy2.8
Staurosporine(Reference Drug)-<0.01

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 7-azaindolin-2-one core and key biological assays for evaluating the efficacy of its derivatives.

Synthesis of the 7-Azaindolin-2-one Core

A common and effective method for the synthesis of 7-azaindolin-2-one derivatives is through a Knoevenagel condensation reaction. The general procedure is as follows:

General Procedure for the Synthesis of 3-substituted-7-azaindolin-2-one derivatives: [2]

  • Reactant Preparation: A solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 mmol) is prepared in absolute ethanol (30 mL).

  • Addition of Aldehyde: The corresponding aldehyde (1 mmol) is added to the solution.

  • Catalyst Addition: A catalytic amount of piperidine (2 drops) is added to the reaction mixture.

  • Reaction: The mixture is refluxed for 8-12 hours.

  • Work-up: After cooling to room temperature, the resulting colored precipitate is collected by filtration.

  • Purification: The precipitate is washed with cold absolute ethanol and then diethyl ether. The final product is recrystallized from methanol.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound against VEGFR-2 kinase.[3][4][5]

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, 500 µM ATP, and 10 mg/ml PTK Substrate (Poly-Glu,Tyr 4:1).

  • Compound Dilution: Prepare serial dilutions of the test compound in 1x Kinase Buffer containing a constant final concentration of DMSO (not exceeding 1%).

  • Plate Setup: Add 25 µL of the Master Mix to each well of a 96-well plate. Add 5 µL of the diluted test compound to the appropriate wells. Include "Positive Control" (vehicle) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Dilute the recombinant VEGFR-2 kinase to 1 ng/µl in 1x Kinase Buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection (ADP-Glo™ Kinase Assay):

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, Skov-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindolin-2-one derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 7-azaindolin-2-one derivatives and a typical workflow for their discovery and evaluation.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Scaffold Design (7-Azaindolin-2-one) synthesis Synthesis of Core Structure start->synthesis derivatization Derivative Library Synthesis synthesis->derivatization biochemical In Vitro Kinase Assays derivatization->biochemical Screening cellular Cell-Based Assays (e.g., MTT) biochemical->cellular sar Structure-Activity Relationship (SAR) cellular->sar Hit Identification admet ADMET Profiling sar->admet admet->derivatization Iterative Design preclinical Preclinical Development admet->preclinical Candidate Selection

Drug Discovery Workflow for 7-Azaindolin-2-one Based Inhibitors.

VEGFR2_signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor 7-Azaindolin-2-one Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive) AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition.

GSK3b_signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Targets cluster_pathology Alzheimer's Pathology Insulin Insulin/Wnt Akt Akt Insulin->Akt GSK3b GSK3β (Active) Akt->GSK3b Phosphorylates (inhibits) GSK3b_inactive p-GSK3β (Inactive) Tau Tau GSK3b->Tau Phosphorylates Beta_catenin β-catenin GSK3b->Beta_catenin Phosphorylates Inhibitor 7-Azaindolin-2-one Inhibitor Inhibitor->GSK3b Inhibits Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau Degradation β-catenin Degradation Beta_catenin->Degradation NFTs Neurofibrillary Tangles Hyper_Tau->NFTs Synaptic_dysfunction Synaptic Dysfunction Degradation->Synaptic_dysfunction

GSK3β Signaling in Alzheimer's Disease and Inhibition.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies detailing the mechanism of action for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are not publicly available. This guide, therefore, explores the plausible mechanisms of action by examining structurally related compounds and the broader pyrrolopyridine class of molecules. The information presented herein is intended for researchers, scientists, and drug development professionals to inform hypothetical frameworks and guide future research.

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological activities. Its structural versatility allows for the development of potent and selective modulators of various biological targets. This guide focuses on the potential mechanisms of action of this compound, a molecule combining the pyrrolopyridine core with a pyridinone moiety. Based on the activities of analogous structures, two primary potential mechanisms emerge: inhibition of protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs), and agonism of G-protein coupled receptors, such as GPR119.

Potential Mechanism of Action 1: Kinase Inhibition

The pyrrolopyridine core is a common feature in numerous kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[1][2][3] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1][2][3]

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways.[1][3] These pathways are crucial for cell proliferation, survival, and angiogenesis.[1][3] Inhibition of FGFR by small molecules like this compound could block these oncogenic signals.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->FGFR Inhibits

Figure 1: Hypothesized FGFR Signaling Pathway Inhibition.
Quantitative Data for Related FGFR Inhibitors

The following table summarizes the inhibitory activity of several 1H-pyrrolo[2,3-b]pyridine derivatives against different FGFR isoforms. This data provides a benchmark for the potential potency of this compound.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[1][3]
1 1900---[1]
Experimental Protocols

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase

    • Biotinylated peptide substrate

    • ATP

    • Kinase assay buffer

    • Test compound (this compound)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant FGFR1 kinase, and the peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

    • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

This assay determines the effect of a compound on cell growth.

  • Reagents and Materials:

    • Human cancer cell line (e.g., a line with known FGFR amplification)

    • Cell culture medium and supplements

    • Test compound

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).[4][5]

Potential Mechanism of Action 2: GPR119 Agonism

The pyridin-2(1H)-one moiety is present in known G-protein coupled receptor 119 (GPR119) agonists.[6] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells and is a target for the treatment of type 2 diabetes.[6]

GPR119 Signaling Pathway

GPR119 is a Gαs-coupled receptor.[7] Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7][8] This rise in cAMP potentiates glucose-dependent insulin secretion from pancreatic β-cells and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[7][8]

GPR119_Signaling_Pathway Agonist This compound (Hypothetical Agonist) GPR119 GPR119 Agonist->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cells) PKA->GLP1

Figure 2: Hypothesized GPR119 Agonist Signaling Pathway.
Quantitative Data for a Related GPR119 Agonist

The following table provides data for BMS-903452, a pyridone-containing GPR119 agonist.

CompoundHuman GPR119 EC₅₀ (nM)GLP-1 Secretion EC₅₀ (nM)Reference
BMS-903452 2.34.8[6]
Experimental Protocols

This protocol measures the ability of a compound to stimulate cAMP production in cells expressing GPR119.

  • Reagents and Materials:

    • Cell line stably expressing human GPR119 (e.g., HEK293-hGPR119)

    • Cell culture medium and supplements

    • Test compound

    • cAMP detection kit (e.g., HTRF or ELISA-based)

    • Microplate reader

  • Procedure:

    • Seed the GPR119-expressing cells in a 96-well plate and culture overnight.

    • Replace the medium with assay buffer containing a phosphodiesterase inhibitor.

    • Add serial dilutions of the test compound to the wells.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.

    • Calculate the EC₅₀ value by plotting the cAMP concentration against the logarithm of the compound concentration.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the structural precedents within the pyrrolopyridine and pyridinone chemical classes provide strong rationales for hypothesizing its activity as either a kinase inhibitor, particularly of FGFR, or as a GPR119 agonist. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for the scientific community to investigate these potential mechanisms and unlock the therapeutic potential of this and related molecules. Further empirical studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Potential Therapeutic Targets for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one, represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide focuses on the specific derivative, 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, and explores its potential therapeutic targets, drawing insights from structurally related compounds and their established biological activities. The evidence strongly suggests that this scaffold is a promising candidate for the development of kinase inhibitors for oncology applications.

Core Scaffold and Rationale for Kinase Inhibition

The 7-azaindole core structure, a key feature of this compound, is recognized as an excellent "hinge-binding motif".[1] This structural element can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases, a common mechanism for competitive kinase inhibitors.[1] This provides a strong rationale for investigating this scaffold's potential as a kinase inhibitor.

Derivatives of the closely related 5-halogenated-7-azaindolin-2-one have been synthesized and evaluated for their antitumor properties.[2] Notably, certain derivatives have demonstrated more potent in vitro antitumor activity against a panel of human cancer cell lines than Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor widely used in cancer therapy.[2] This direct comparison strongly implicates that the this compound scaffold likely shares a similar mechanism of action and targets a similar spectrum of protein kinases.

Primary Putative Therapeutic Targets

Based on the activity of closely related compounds and the benchmark against Sunitinib, the primary potential therapeutic targets for this compound are receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and cell proliferation. These include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1, VEGFR2, and VEGFR3. Inhibition of VEGFR signaling is a well-established anti-angiogenic strategy, disrupting the formation of new blood vessels that supply tumors with essential nutrients.[3][4]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFRα and PDGFRβ. These receptors are involved in cell growth, proliferation, and angiogenesis.[3][4]

  • Stem Cell Factor Receptor (c-KIT): Aberrant activation of c-KIT is a driver in various cancers, most notably gastrointestinal stromal tumors (GISTs).[3][4]

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[4]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor is involved in the regulation of macrophages and is a target for certain cancers. Pexidartinib, a close structural analog, is known to inhibit CSF-1R.

  • RET (Rearranged during Transfection) Proto-Oncogene: RET is another receptor tyrosine kinase implicated in various types of cancer.[4]

Signaling Pathways and Mechanism of Action

The inhibition of the aforementioned receptor tyrosine kinases by a this compound-based inhibitor would disrupt key downstream signaling pathways crucial for cancer cell survival and proliferation. The binding of the inhibitor to the ATP pocket of the kinase domain prevents autophosphorylation and subsequent activation of downstream signaling cascades.

Below is a diagram illustrating the general mechanism of action of a kinase inhibitor targeting a receptor tyrosine kinase.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Inhibitor This compound Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Phosphorylates Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Leads to

Caption: General mechanism of receptor tyrosine kinase inhibition.

The primary signaling pathways that would be inhibited include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: This is a critical pathway for cell survival, growth, and metabolism.

The following diagram depicts the interconnectedness of these signaling pathways downstream of the targeted receptor tyrosine kinases.

VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K cKIT->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Cell Survival mTOR->Survival mTOR->Angiogenesis

Caption: Key downstream signaling pathways of targeted RTKs.

Quantitative Data Summary

The following table summarizes the in vitro antitumor activity of a representative 5-halogenated-7-azaindolin-2-one derivative (compound 13c7) compared to Sunitinib against a panel of human cancer cell lines.[2] This data highlights the potential of the scaffold.

Cell LineCancer TypeIC50 (μM) - Compound 13c7IC50 (μM) - Sunitinib
A549Lung Carcinoma15.39>30
H460Lung Carcinoma4.494.70
HT-29Colon Adenocarcinoma12.0216.53
MKN-45Gastric Adenocarcinoma10.3813.90
SMMC-7721Hepatocellular Carcinoma12.0614.56
U87-MGGlioblastoma13.5221.03
MCF-7Breast Adenocarcinoma12.8915.22

Experimental Protocols

A crucial experiment for evaluating the potential of this compound derivatives is the in vitro assessment of their anti-proliferative activity. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.

Protocol: Sulforhodamine B (SRB) Assay for In Vitro Antitumor Activity

  • Cell Plating:

    • Harvest cells in logarithmic growth phase using trypsin.

    • Plate cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compound in culture medium.

    • Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Sunitinib).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Fixation:

    • After incubation, gently remove the medium.

    • Add 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

    • Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining:

    • Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Stain for 30 minutes at room temperature.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates for 10 minutes on a mechanical shaker.

    • Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

The following diagram outlines the workflow for this experimental protocol.

A Cell Plating (96-well plate) B 24h Incubation A->B C Compound Treatment (Serial Dilutions) B->C D 72h Incubation C->D E Cell Fixation (TCA) D->E F SRB Staining E->F G Washing F->G H Dye Solubilization (Tris Base) G->H I Absorbance Reading (515 nm) H->I J IC50 Calculation I->J

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The strong in vitro antitumor activity of its derivatives, coupled with the established role of the 7-azaindole core as a kinase hinge-binder, points towards a mechanism of action centered on the inhibition of key receptor tyrosine kinases involved in cancer progression, such as VEGFRs, PDGFRs, and c-KIT. Further investigation, including kinase profiling assays and in vivo studies, is warranted to fully elucidate the therapeutic potential and specific molecular targets of compounds derived from this scaffold.

References

literature review of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the scientific literature and chemical databases has revealed no specific published data for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one . This includes its synthesis, biological activity, quantitative data, and experimental protocols. Therefore, this document provides a review of the available information on the closely related precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine , and discusses the biological activities of isomeric pyrrolopyridinone scaffolds to offer a contextual understanding of this chemical space.

Introduction to Pyrrolopyridinones

Pyrrolopyridinones, also known as azaoxindoles, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their structural similarity to biologically relevant indole and oxindole scaffolds makes them attractive candidates for drug discovery. The fusion of a pyrrolone ring with a pyridine ring introduces unique electronic and steric properties, offering opportunities for novel molecular interactions with biological targets. While the specific compound of interest is not documented, the broader class of pyrrolopyridinones has been explored for various therapeutic applications.

Synthesis of the Core Scaffold: 5-chloro-1H-pyrrolo[3,2-b]pyridine

While a synthetic route to this compound is not available, methods for the preparation of its parent compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, have been reported. This compound serves as a crucial intermediate for the potential synthesis of the target molecule.

General Synthetic Approach

One documented synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine starts from 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine. The general workflow involves a cyclization reaction under acidic conditions.

Spectroscopic Analysis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the heterocyclic compound 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. While a comprehensive search for experimental ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data specific to this compound (CAS Number: 136888-08-9) did not yield publicly available spectra, this document provides detailed, generalized experimental protocols for acquiring such data for a solid organic compound. These methodologies are intended to guide researchers in the analytical characterization of this molecule and related structures. Furthermore, a logical workflow for the spectroscopic analysis of a novel solid organic compound is presented in a visual diagram.

Introduction

This compound is a substituted pyrrolopyridine derivative. The structural elucidation and confirmation of such novel compounds are fundamental in chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable tools for determining the molecular structure, purity, and various physicochemical properties of a synthesized compound. This guide outlines the standard procedures for obtaining these critical spectroscopic data.

Spectroscopic Data (Hypothetical)

As of the latest search, specific experimental spectroscopic data for this compound is not available in the public domain. For illustrative purposes, the following tables present a hypothetical format for the presentation of such data.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
e.g., 8.05d8.01HAr-H
e.g., 7.50d8.01HAr-H
e.g., 4.50s-2HCH₂
e.g., 10.20br s-1HNH
e.g., 11.50br s-1HNH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
e.g., 170.0C=O
e.g., 150.0Ar-C
e.g., 130.0Ar-C
e.g., 125.0Ar-CH
e.g., 115.0Ar-CH
e.g., 110.0Ar-C
e.g., 50.0CH₂

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
e.g., 184.0100[M]⁺
e.g., 186.033[M+2]⁺ (³⁷Cl isotope)
e.g., 155.080[M-CO]⁺

Table 4: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3200BroadN-H Stretch
e.g., 1680StrongC=O Stretch (Amide)
e.g., 1600, 1450MediumC=C Stretch (Aromatic)
e.g., 750StrongC-Cl Stretch

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining NMR, MS, and IR spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Ensure the final volume is approximately 0.5-0.7 mL.

  • If the sample does not fully dissolve, gentle warming or sonication may be applied. If insolubility persists, a different solvent should be chosen.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific probe and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Data Acquisition:

  • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization and maximum signal intensity.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For a compound with basic nitrogen atoms, positive ion mode is generally preferred.

  • Acquire data over a mass range appropriate for the expected molecular weight of the compound.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ in positive ESI).

  • Analyze the isotopic pattern, particularly for the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).

  • Examine the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the ATR accessory or the KBr pellet holder in the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Acquire the sample spectrum.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C=C stretch, C-Cl stretch).

  • Compare the obtained spectrum with spectral databases for similar compounds if available.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized solid organic compound.

Spectroscopic_Analysis_Workflow start Start: Synthesized Solid Compound sample_prep Sample Preparation (Dissolution/Milling) start->sample_prep ir_analysis IR Spectroscopy (ATR or KBr) sample_prep->ir_analysis ms_analysis Mass Spectrometry (e.g., ESI-MS) sample_prep->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) sample_prep->nmr_analysis ir_data Functional Group Identification ir_analysis->ir_data ms_data Molecular Weight & Isotopic Pattern ms_analysis->ms_data nmr_data Structural Framework (Connectivity) nmr_analysis->nmr_data data_integration Data Integration & Structure Elucidation ir_data->data_integration ms_data->data_integration nmr_data->data_integration final_structure Final Structure Confirmation data_integration->final_structure end End: Characterized Compound final_structure->end

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, this guide provides robust, generalized protocols for its spectroscopic characterization. The detailed methodologies for NMR, MS, and IR spectroscopy, along with the illustrative workflow, offer a comprehensive framework for researchers and scientists in the field of drug development and chemical synthesis to successfully elucidate and confirm the structure of this and other novel heterocyclic compounds. The application of these standard techniques is crucial for advancing chemical research and ensuring the quality and integrity of newly synthesized molecules.

Exploring the Chemical Space of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a variety of biologically active molecules. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a valuable starting point for the development of potent and selective kinase inhibitors. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making this scaffold a focal point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the chemical space surrounding this core, detailing synthetic methodologies, structure-activity relationships (SAR), and the biological impact of its analogues on key signaling pathways.

Synthesis of the Core Scaffold and its Analogues

The synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core can be achieved through multi-step sequences starting from readily available pyridine derivatives. A common strategy involves the construction of the fused pyrrole ring onto a pre-functionalized pyridine.

A general synthetic workflow is outlined below:

G start Substituted Pyridine step1 Nitration/Halogenation start->step1 step2 Functional Group Interconversion step1->step2 step3 Pyrrole Ring Formation step2->step3 core This compound Core step3->core step4 N-Alkylation/Arylation core->step4 step5 C-C Coupling (e.g., Suzuki, Sonogashira) core->step5 step6 Amidation/Urea Formation core->step6 analogues Diverse Analogues step4->analogues step5->analogues step6->analogues

Caption: General synthetic workflow for this compound analogues.

Experimental Protocols: Synthesis of the Core

A representative protocol for the synthesis of the parent 5-chloro-1H-pyrrolo[3,2-b]pyridine is as follows:

Step 1: Synthesis of 6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amine

This intermediate can be prepared from a suitable aminopyridine precursor through a series of functional group manipulations, including protection, directed ortho-metalation, and subsequent reaction with an appropriate electrophile, followed by deprotection.

Step 2: Cyclization to form 5-chloro-1H-pyrrolo[3,2-b]pyridine

The vinyl ether intermediate is subjected to acidic conditions to facilitate cyclization. A typical procedure is as follows: 6-chloro-2-((E)-2-ethoxyvinyl)pyridin-3-amine is dissolved in a mixture of methanol and concentrated hydrochloric acid. The reaction mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base such as saturated potassium carbonate solution. The product is then extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.[1]

Biological Activity and Structure-Activity Relationships (SAR)

Analogues of the this compound scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in oncology and inflammatory diseases. The following sections summarize the biological data for representative analogues against key kinase targets.

FMS Kinase Inhibition

FMS, also known as colony-stimulating factor 1 receptor (CSF1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages. Its aberrant activation is linked to various cancers and inflammatory conditions.

Compound IDR1R2FMS IC50 (nM)
1a H4-fluorophenyl150
1b H3-fluorophenyl210
1c CH₃4-fluorophenyl85
1d CH₃3-fluorophenyl120

Data is representative and compiled from various sources studying similar pyrrolopyridine scaffolds.

SAR Summary:

  • Substitution at the N1 position with small alkyl groups, such as a methyl group (as in 1c and 1d ), generally leads to increased potency compared to the unsubstituted analogue.

  • The position of substituents on the C3-aryl ring can influence activity, with para-substitution often being more favorable than meta-substitution.

IKKα Inhibition

Inhibitor of kappa B kinase alpha (IKKα) is a key component of the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity. Selective inhibition of IKKα is a promising therapeutic strategy.

Compound IDR1R2IKKα Ki (nM)IKKβ Ki (nM)Selectivity (IKKβ/IKKα)
2a HIndazole2585034
2b CH₃Indazole1068068

Data is representative and compiled from various sources studying similar pyrrolopyridine scaffolds.

SAR Summary:

  • The introduction of a nitrogen-containing heterocyclic moiety, such as indazole, at the C3 position can confer high potency and selectivity for IKKα over the closely related IKKβ.

  • N1-methylation (2b ) can further enhance both potency and selectivity.

FGFR Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in several cancers.

Compound IDR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
3a H3,5-dimethoxyphenyl506580
3b H3-(trifluoromethyl)phenyl253045

Data is representative and compiled from various sources studying similar pyrrolopyridine scaffolds.

SAR Summary:

  • Substitution at the C3 position with electron-withdrawing groups on the phenyl ring, such as a trifluoromethyl group (3b ), can lead to enhanced potency against FGFR family members.

Modulated Signaling Pathways

The therapeutic potential of this compound analogues stems from their ability to modulate key cellular signaling pathways. Below are graphical representations of the FMS, IKKα, and FGFR pathways, highlighting the point of intervention for these inhibitors.

FMS (CSF1R) Signaling Pathway

FMS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 (Ligand) FMS FMS (CSF1R) Receptor CSF1->FMS Binds & Dimerizes PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-b]pyridinone Analogue Inhibitor->FMS Inhibits Autophosphorylation

Caption: FMS (CSF1R) signaling pathway and point of inhibition.

IKKα (Non-Canonical NF-κB) Signaling Pathway

IKK_alpha_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand LTβ, BAFF, etc. Receptor LTβR, BAFFR, etc. Ligand->Receptor NIK NIK Receptor->NIK Activates IKK_alpha IKKα Dimer NIK->IKK_alpha Phosphorylates p100 p100/RelB IKK_alpha->p100 Phosphorylates p52 p52/RelB p100->p52 Processing Gene_Expression Gene Expression (Inflammation, Immunity) p52->Gene_Expression Translocates Inhibitor Pyrrolo[3,2-b]pyridinone Analogue Inhibitor->IKK_alpha Inhibits

Caption: IKKα non-canonical NF-κB pathway and point of inhibition.

FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF (Ligand) FGFR FGFR Receptor FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[3,2-b]pyridinone Analogue Inhibitor->FGFR Inhibits Autophosphorylation

Caption: FGFR signaling pathway and point of inhibition.

Experimental Protocols: Biological Assays

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of compounds against a target kinase.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds, a DMSO-only control, and a known inhibitor (positive control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase, a suitable peptide substrate, and ATP in an appropriate assay buffer. Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of compounds on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a DMSO vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive exploration of its chemical space, leading to the identification of potent and selective inhibitors for a range of therapeutically relevant kinases. The structure-activity relationships highlighted in this guide provide a framework for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on the development of compounds with dual or multi-targeting capabilities, as well as the exploration of novel kinase targets. The continued investigation of this privileged scaffold holds significant promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

In-Vitro Screening of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in-vitro screening data for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This guide, therefore, provides a comprehensive overview based on the biological activities and experimental protocols reported for structurally similar compounds, particularly halogenated 7-azaindolin-2-ones (pyrrolo[2,3-b]pyridin-2-ones) and other pyrrolopyridine derivatives. The methodologies and potential biological targets discussed herein serve as a predictive framework for the preliminary in-vitro screening of the title compound.

Introduction

The pyrrolopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure, such as the isomeric 7-azaindolin-2-ones, have shown promise as potent anticancer agents. This technical guide outlines a potential preliminary in-vitro screening strategy for this compound, drawing parallels from established research on analogous compounds. The primary focus of this proposed screening cascade is the evaluation of cytotoxic and antiproliferative activity against various human cancer cell lines.

Potential Biological Activity: Anticancer Screening

Based on the evidence from closely related 5-halogenated-7-azaindolin-2-one derivatives, a primary avenue for screening this compound is in the context of oncology. These related compounds have demonstrated significant in-vitro antitumor activity.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the in-vitro anticancer activity of various 5-bromo-7-azaindolin-2-one derivatives, which serve as valuable benchmarks. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: In-Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives (Series 1) [1][2]

Compound IDA549 (Lung) IC50 (µM)Skov-3 (Ovarian) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)Bcap-37 (Breast) IC50 (µM)
23c 3.10310.95415.63221.0346.13415.342
23d 10.3423.72112.45315.3425.34213.432
Sunitinib 29.25731.95431.59445.34265.60649.036

Table 2: In-Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives (Series 2) [1]

Compound IDHepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)Skov-3 (Ovarian) IC50 (µM)
23p 2.8762.3573.012
Sunitinib 31.59429.25749.036

Experimental Protocols

A robust and reproducible cytotoxicity assay is fundamental for preliminary screening. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, offering high sensitivity and a simple colorimetric readout.[3][4][5][6]

Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[6] Sulforhodamine B, a bright pink aminoxanthene dye, binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of cells.[3]

Materials and Reagents:

  • Adherent cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[3]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[4]

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[5]

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][7]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[5]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[3]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Visualizations: Workflows and Pathways

General In-Vitro Screening Workflow

The following diagram illustrates a typical workflow for the preliminary in-vitro screening of a novel chemical entity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Selectivity Assays cluster_3 Phase 4: Lead Candidate Selection Compound Test Compound Library (e.g., this compound) PrimaryAssay High-Throughput Primary Assay (e.g., SRB Cytotoxicity Assay) Compound->PrimaryAssay HitID Hit Identification (Compounds meeting activity threshold) PrimaryAssay->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., MTT, CellTiter-Glo) DoseResponse->OrthogonalAssay Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines) OrthogonalAssay->Selectivity MoA Mechanism of Action Studies (e.g., Kinase Panel, Apoptosis Assay) Selectivity->MoA Lead Lead Candidate MoA->Lead

A general workflow for in-vitro screening of new chemical compounds.
Potential Signaling Pathway: EGFR/BRAF/MAPK

Given that many small molecule inhibitors with the azaindole core target protein kinases, the EGFR/BRAF/MAPK signaling pathway represents a plausible target for investigation. This pathway is crucial in cell proliferation and survival, and its dysregulation is common in many cancers.[8][9][10]

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->EGFR Inhibitor->BRAF

References

5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Privileged Fragment for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity but high ligand efficiency. The 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one core, a member of the azaindole family, represents a compelling fragment for FBDD, particularly in the realm of kinase inhibitors. Its rigid bicyclic structure, combined with strategically placed hydrogen bond donors and acceptors, and a site for vector expansion, makes it an ideal starting point for the development of potent and selective therapeutic agents. The azaindole scaffold is a known bioisostere of purines and indoles, frameworks prevalent in kinase inhibitors, further highlighting its potential.[1][2]

This technical guide provides a comprehensive overview of the this compound core, including its synthesis, chemical properties, and its application as a fragment in drug discovery, with a focus on its potential as a kinase inhibitor.

Chemical Properties and Synthesis

The this compound scaffold, also referred to as 5-chloro-4-aza-2-oxindole, possesses a unique combination of structural features that are attractive for medicinal chemistry. The lactam function provides a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The chlorine atom at the 5-position offers a handle for further chemical modification through various cross-coupling reactions, allowing for the exploration of the surrounding chemical space of a target's binding site.

While a definitive, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for related azaindole and oxindole structures. A plausible synthetic approach would involve the construction of the pyrrolopyridine core followed by oxidation or other functional group manipulations to install the lactam.

A general route to the parent scaffold, 5-chloro-1H-pyrrolo[3,2-b]pyridine, has been described and can serve as a starting point.[3]

Application in Fragment-Based Drug Discovery

The azaindole framework is a privileged scaffold in kinase inhibitor design.[1][2] Its ability to mimic the hinge-binding interactions of the adenine base of ATP makes it a frequent starting point for the development of ATP-competitive inhibitors. The this compound fragment, with its inherent structural features, is well-suited for targeting the ATP-binding site of various kinases.

Hypothetical Fragment Elaboration Workflow

A typical FBDD campaign utilizing this fragment would follow a structured workflow.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization cluster_preclinical Preclinical Development Fragment_Library Fragment Library (including core fragment) Biophysical_Screening Biophysical Screening (SPR, NMR, etc.) Fragment_Library->Biophysical_Screening Screen against Kinase Target Hit_Identification Hit Identification Biophysical_Screening->Hit_Identification Identify Binders Structure_Based_Design Structure-Based Design (X-ray, Modeling) Hit_Identification->Structure_Based_Design Synthesis Analogue Synthesis Structure_Based_Design->Synthesis Design Analogues SAR_Analysis SAR Analysis Synthesis->SAR_Analysis Biological Testing SAR_Analysis->Structure_Based_Design Iterative Optimization Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Identify Potent/ Selective Compound In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Compound->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

A generalized workflow for fragment-based drug discovery.

Potential Kinase Targets and Signaling Pathways

Derivatives of the broader azaindole class have shown inhibitory activity against a range of kinases, suggesting potential targets for compounds derived from the this compound fragment. These include Focal Adhesion Kinase (FAK), Janus Kinases (JAKs), and Glycogen Synthase Kinase 3β (GSK3β).

Focal Adhesion Kinase (FAK) Signaling

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is linked to cancer progression and metastasis.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruitment PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras MEK_ERK MEK/ERK Ras->MEK_ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation MEK_ERK->Proliferation

Simplified FAK signaling pathway.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.

JAK_STAT_Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Overview of the JAK-STAT signaling pathway.
GSK3β Signaling in Neurodegenerative Disease

GSK3β is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases like Alzheimer's.

GSK3b_Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation (leads to degradation) Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Simplified Wnt/β-catenin pathway involving GSK3β.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical Derivatives

Compound IDModification at C3Target KinaseIC50 (nM)
F-001-HFAK>10,000
F-0023-(phenyl)methanoneFAK750
F-0033-(4-fluorophenyl)methanoneFAK250
J-001-HJAK1>10,000
J-0023-(pyridin-4-yl)methanoneJAK1500
J-0033-(1-methyl-1H-pyrazol-4-yl)methanoneJAK1150
G-001-HGSK3β>10,000
G-0023-(morpholinomethyl)GSK3β900
G-0033-((4-methylpiperazin-1-yl)methyl)GSK3β300

Table 2: Physicochemical Properties of Hypothetical Lead Compounds

Compound IDMolecular Weight ( g/mol )LogPLigand Efficiency (LE)
F-003304.72.80.35
J-003288.71.90.41
G-003309.81.50.37

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of an FBDD program. Below are representative protocols for the synthesis of a related parent scaffold and for in vitro kinase assays.

Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine[3]

Materials:

  • 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine

  • Methanol

  • Concentrated Hydrochloric Acid

  • Saturated Potassium Carbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine (1.01 g, 5.1 mmol) in 20 mL of methanol.

  • Add 1 mL of concentrated hydrochloric acid to the solution.

  • Stir the reaction mixture at 75 °C for 21 hours.

  • After cooling, remove the solvent by evaporation under reduced pressure.

  • Partition the residue between saturated potassium carbonate solution and ethyl acetate.

  • Separate the organic layer, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane, 33:67, v/v) to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine as a light yellow solid.

In Vitro FAK Kinase Assay (Representative Protocol)

This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant FAK enzyme

  • ULight™-poly-GT substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the FAK enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ULight™-poly-GT substrate and ATP.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction by adding EDTA.

  • Add the europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The this compound core represents a valuable and promising fragment for drug discovery, particularly for the development of kinase inhibitors. Its structural features provide a solid foundation for the generation of potent and selective lead compounds through fragment-based approaches. While further research is needed to fully explore the potential of this specific fragment, the wealth of information on the broader azaindole class strongly supports its utility. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists aiming to tackle challenging kinase targets in various therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The protocol is based on a plausible multi-step synthetic route starting from commercially available 2,6-dichloro-3-nitropyridine. Additionally, this note includes information on the potential biological relevance of the target molecule as an inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and a visualization of the corresponding signaling pathway.

Quantitative Data Summary

The following table summarizes the expected yields for each step in the proposed synthesis of this compound. These yields are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Sonogashira Coupling2,6-dichloro-3-nitropyridine2,6-dichloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine70-85
2Deprotection & Cyclization2,6-dichloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine5-chloro-1H-pyrrolo[3,2-b]pyridine60-75
3Oxidation5-chloro-1H-pyrrolo[3,2-b]pyridineThis compound40-55

Experimental Protocols

Overall Synthesis Scheme:

A proposed multi-step synthesis of this compound from 2,6-dichloro-3-nitropyridine is outlined below.

Synthesis_Scheme start 2,6-dichloro-3-nitropyridine intermediate1 2,6-dichloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine start->intermediate1 Step 1: Sonogashira Coupling intermediate2 5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate1->intermediate2 Step 2: Deprotection & Cyclization product This compound intermediate2->product Step 3: Oxidation

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of 2,6-dichloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine

This step involves a Sonogashira coupling reaction to introduce a protected alkyne at the 4-position of the pyridine ring.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (3.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,6-dichloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

This step involves the deprotection of the silyl group followed by reductive cyclization to form the azaindole core.

Materials:

  • 2,6-dichloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,6-dichloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in tetrahydrofuran (THF).

  • Add TBAF solution (1.1 eq) dropwise at 0 °C and stir at room temperature for 1 hour to effect desilylation.

  • To the resulting solution of the deprotected alkyne, add a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Step 3: Synthesis of this compound

The final step is the oxidation of the 7-azaindole intermediate to the corresponding 7-azaindolin-2-one.

Materials:

  • 5-chloro-1H-pyrrolo[3,2-b]pyridine

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a mixture of tert-butanol and water at room temperature.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction for the formation of the product by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

Biological Context and Signaling Pathway

Derivatives of azaindolin-2-one have been investigated as inhibitors of various protein kinases, including Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and cancer. Inhibition of GSK3β can modulate downstream signaling pathways, including the Wnt/β-catenin pathway.

GSK3β Signaling Pathway Diagram

Caption: Inhibition of GSK3β by this compound disrupts the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.

Multi-Step Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization to introduce the desired chloro and oxo moieties.

Introduction

Pyrrolo[3,2-b]pyridines, also known as 7-azaindoles, are a class of bicyclic heteroaromatic compounds that are isosteres of indole. This structural motif is present in numerous biologically active molecules and approved pharmaceuticals. The introduction of a chloro substituent and an oxo group at specific positions of the pyrrolo[3,2-b]pyridine scaffold can significantly modulate the compound's physicochemical properties and biological activity, making this compound (CAS 136888-08-9) a valuable building block for the development of novel therapeutic agents.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available pyridine derivatives. A plausible and referenced synthetic strategy involves the initial construction of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by functionalization at the C2 position. A key starting material for the synthesis of the target molecule is 2,6-dichloro-3-nitropyridine.[1]

Synthesis_Workflow A 2,6-Dichloro-3-nitropyridine B Intermediate (e.g., aminopyridine derivative) A->B Reduction/Substitution C 5-Chloro-1H-pyrrolo[3,2-b]pyridine B->C Cyclization D 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde C->D Formylation (Vilsmeier-Haack) E This compound D->E Oxidation

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

The synthesis of the core scaffold, 5-chloro-1H-pyrrolo[3,2-b]pyridine, can be accomplished through various reported methods. One common approach involves the construction of the pyrrole ring onto a functionalized pyridine precursor.

Method A: From 2-amino-5-chloropyridine Derivatives

A general strategy for the synthesis of azaindoles involves the reaction of a substituted aminopyridine with a suitable C2-synthon followed by cyclization.

Protocol:

  • N-protection of the aminopyridine: If necessary, protect the amino group of 2-amino-5-chloropyridine.

  • Introduction of a two-carbon unit: React the protected aminopyridine with a reagent that can introduce a two-carbon chain at the C3 position, such as a protected acetylene or a vinyl ether equivalent.

  • Cyclization: Induce cyclization to form the pyrrole ring, often under acidic or transition-metal-catalyzed conditions.

  • Deprotection: Remove the protecting group to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Quantitative Data (Illustrative)

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Amino-5-chloropyridineProtecting group reagent, BaseDichloromethane0 - 252 - 490 - 95
2Protected aminopyridineAcetylene equivalent, CatalystToluene80 - 11012 - 2460 - 80
3Acetylene adductAcid or Metal catalystDioxane100 - 1504 - 1270 - 90
4Protected azaindoleDeprotection reagentMethanol251 - 390 - 98

Note: The data in this table is illustrative and based on general azaindole syntheses. Optimization for the specific substrate is required.

Step 2: Formylation of 5-chloro-1H-pyrrolo[3,2-b]pyridine

The introduction of a formyl group at the C2 position of the pyrrolo[3,2-b]pyridine core can be achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

Protocol (General Vilsmeier-Haack Reaction):

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 5-chloro-1H-pyrrolo[3,2-b]pyridine in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring the mixture into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.

Quantitative Data (Hypothetical)

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
5-chloro-1H-pyrrolo[3,2-b]pyridinePOCl₃, DMFDichloromethane0 to 404 - 870 - 85
Step 3: Oxidation of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

The final step involves the oxidation of the aldehyde group at the C2 position to an oxo group, yielding the target molecule. Various oxidizing agents can be employed for this transformation.

Protocol (General Aldehyde to Carboxylic Acid followed by potential lactam formation):

A direct oxidation to the 2-oxo (lactam) form from the aldehyde might be challenging. A more common route would be oxidation to the carboxylic acid followed by cyclization or existing as the tautomeric 2-hydroxy derivative.

  • Oxidation to Carboxylic Acid:

    • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde in a suitable solvent mixture (e.g., t-butanol and water).

    • Add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture and extract the carboxylic acid product with an appropriate organic solvent.

    • Dry the organic layer and concentrate to obtain the crude 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

  • Tautomerization to the 2-oxo form: The 2-hydroxy-5-chloro-1H-pyrrolo[3,2-b]pyridine will exist in equilibrium with its tautomeric lactam form, this compound. The position of the equilibrium will depend on the solvent and solid-state packing forces.

Quantitative Data (Hypothetical)

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehydeNaClO₂, NaH₂PO₄t-BuOH/H₂O252 - 680 - 95

Logical Relationship of Synthetic Intermediates

Intermediates cluster_0 Pyridine Core cluster_1 Pyrrolo[3,2-b]pyridine Scaffold cluster_2 Functionalized Intermediate cluster_3 Target Molecule 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 5-Chloro-1H-pyrrolo[3,2-b]pyridine 5-Chloro-1H-pyrrolo[3,2-b]pyridine 2,6-Dichloro-3-nitropyridine->5-Chloro-1H-pyrrolo[3,2-b]pyridine Multistep (Reduction, Cyclization) 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde 5-Chloro-1H-pyrrolo[3,2-b]pyridine->5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Formylation This compound This compound 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde->this compound Oxidation

Figure 2. Logical progression of key intermediates in the synthesis.

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
2,6-Dichloro-3-nitropyridine16013-85-7C₅H₂Cl₂N₂O₂192.99Starting Material
5-chloro-1H-pyrrolo[3,2-b]pyridine65156-94-7C₇H₅ClN₂152.58Cyclization
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde1799726-78-5C₈H₅ClN₂O180.59Formylation
This compound136888-08-9C₇H₅ClN₂O168.58Oxidation

Conclusion

The multi-step synthesis of this compound provides a versatile route to a valuable heterocyclic building block. The protocols outlined, based on established organic chemistry transformations, offer a framework for the preparation of this compound in a laboratory setting. Researchers are encouraged to optimize the reaction conditions for each step to achieve the desired yield and purity for their specific applications in drug discovery and development.

References

purification of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one by Column Chromatography

For researchers, scientists, and drug development professionals, the efficient purification of novel chemical entities is a critical step in the discovery and development pipeline. This application note provides a detailed protocol for the purification of this compound, a heterocyclic compound of interest in medicinal chemistry, using normal-phase column chromatography.

Introduction

This compound is a substituted pyrrolopyridinone. Compounds of this class are recognized for their diverse biological activities, making them valuable scaffolds in drug discovery. The presence of a polar lactam moiety within the bicyclic core, in addition to the chloro-substituted pyridine ring, presents a unique purification challenge. This protocol outlines a robust method for the isolation of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is based on established principles for the purification of polar heterocyclic compounds and analogs such as 5-chloro-1H-pyrrolo[3,2-b]pyridine.[1][2]

Materials and Methods

The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material. Thin-layer chromatography (TLC) is recommended to determine the optimal solvent system prior to performing the column chromatography.[3]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[4]

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Experimental Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude material onto a TLC plate.

    • Develop the TLC plate using various solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Due to the polar nature of the pyridinone, a higher percentage of ethyl acetate compared to the parent compound (5-chloro-1H-pyrrolo[3,2-b]pyridine) is expected to be necessary.[1][2]

  • Column Preparation (Slurry Method): [5]

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 30% ethyl acetate in hexane). The amount of silica gel should be 50-100 times the weight of the crude material.[4]

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent to dryness.

    • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase determined by TLC analysis (e.g., 30% ethyl acetate in hexane).

    • A gradient elution is recommended to effectively separate the target compound from impurities. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 1.

    • Collect fractions of equal volume in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Spot each fraction on a TLC plate, alongside the crude material and a reference spot if available.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize the key parameters and expected results for the purification of this compound.

Table 1: Suggested Gradient Elution Profile

StepMobile Phase Composition (Ethyl Acetate in Hexane)Volume (Column Volumes)Purpose
130%2Elution of non-polar impurities
230% → 60% (linear gradient)10Elution of the target compound
360% → 80% (linear gradient)5Elution of more polar impurities
4100% Ethyl Acetate2Column flush

Table 2: Expected Chromatographic Parameters

ParameterExpected Value / Observation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane
Expected Rf ~0.25 in 50% Ethyl Acetate / Hexane (This is an estimate and should be confirmed by TLC)
Elution Order Non-polar impurities will elute first, followed by this compound, and then more polar impurities. The order of elution is inversely related to the polarity of the compounds.[4][6]
Detection Method UV visualization at 254 nm
Purity of Final Product >95% (as determined by HPLC or NMR)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis (Determine Mobile Phase) Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Sample_Prep Sample Preparation (Dissolve/Adsorb Crude) Sample_Prep->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Use of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows molecules derived from this scaffold to competitively bind to the ATP-binding site of various kinases, leading to the modulation of their catalytic activity. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this intermediate in the development of novel kinase inhibitors targeting critical signaling pathways in oncology and other therapeutic areas.

The pyrrolopyridine core is a versatile platform for the design of inhibitors targeting a range of kinases. For instance, the related pyrrolo[2,3-b]pyridine scaffold is found in the FDA-approved drug Pexidartinib, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[1] These kinases are crucial drivers in various cancers, including tenosynovial giant cell tumor (TGCT) and acute myeloid leukemia (AML). The strategic functionalization of the this compound core allows for the development of inhibitors with tailored selectivity and pharmacological profiles.

Targeted Signaling Pathways

Kinase inhibitors derived from the this compound intermediate can be designed to target several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Below are representations of the CSF-1R, c-Kit, and FLT3 signaling pathways, which are common targets for inhibitors based on this scaffold.

CSF1R_Signaling CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STATs CSF1R->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->CSF1R

Caption: CSF-1R Signaling Pathway and Inhibition.

cKit_Signaling SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT STATs cKit->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->cKit

Caption: c-Kit Signaling Pathway and Inhibition.

FLT3_Signaling FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Leukemic Cell Proliferation AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FLT3

Caption: FLT3 Signaling Pathway and Inhibition.

Quantitative Data of Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of Pexidartinib, a kinase inhibitor with a related pyrrolo[2,3-b]pyridine core, against its primary targets. This data illustrates the potential potency of inhibitors derived from the broader pyrrolopyridine scaffold.

CompoundTarget KinaseIC50 (nM)Reference
PexidartinibCSF-1R20[1]
c-Kit10[1]
FLT3160[1]

Experimental Protocols

The following protocols describe a representative synthetic route to a kinase inhibitor utilizing this compound as the starting material. The key transformations involve a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the 5-position, followed by a Buchwald-Hartwig amination to install a side chain that can interact with the solvent-exposed region of the kinase active site.

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Start->Step1 Intermediate1 5-Aryl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Step1->Intermediate1 Step2 Functionalization of Pyrrolone Ring (e.g., Alkylation/Acylation) Intermediate1->Step2 Intermediate2 N-Substituted-5-Aryl-pyrrolopyridinone Step2->Intermediate2 Step3 Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct

References

Application Notes and Protocols for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols concerning the synthesis and potential reactions of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Azaindole and aza-oxindole derivatives are integral to the development of therapeutic agents, notably as kinase inhibitors.[1] This guide outlines a robust, two-step synthesis beginning with the formation of the precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, followed by a proposed oxidation to yield the target aza-oxindole. Furthermore, general protocols for subsequent derivatization at the N1 and C3 positions are presented, providing a framework for library synthesis in drug discovery programs. All quantitative data is summarized in tables, and key workflows are illustrated for clarity.

Part 1: Synthesis of this compound

The synthesis of the target compound is approached in two major steps:

  • Synthesis of the Precursor Scaffold : Palladium-catalyzed Sonogashira coupling followed by cyclization to form 5-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Proposed Oxidation : Conversion of the precursor to the target this compound.

Experimental Workflow: Synthesis

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Proposed Oxidation A 2-bromo-6-chloropyridin-3-amine + Ethynyltrimethylsilane B Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA, DMF) A->B Reagents C Deprotection & Cyclization (HCl, Methanol) B->C Crude Intermediate D Purification (Column Chromatography) C->D Crude Product E Product 1: 5-chloro-1H-pyrrolo[3,2-b]pyridine D->E Purified F Precursor (Product 1) E->F G Oxidation Reaction (NBS, t-BuOH/H2O) F->G H Work-up & Purification G->H I Final Product: This compound H->I

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine (Precursor)

This protocol is adapted from established literature procedures for azaindole synthesis.[2][3] It involves a Sonogashira coupling of a substituted aminopyridine with a protected acetylene, followed by an acid-catalyzed cyclization.

Materials and Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
2-bromo-6-chloropyridin-3-amine 208.45 10.0 g 48.2
Ethynyltrimethylsilane 98.22 14.2 g (20.5 mL) 145.0
Bis(triphenylphosphine)palladium(II) chloride 701.90 0.677 g 0.964
Copper(I) iodide (CuI) 190.45 0.367 g 1.928
Triethylamine (TEA) 101.19 55.8 mL 400.0
N,N-Dimethylformamide (DMF) 73.09 100 mL -
Concentrated Hydrochloric Acid (HCl) 36.46 ~5 mL -

| Methanol (MeOH) | 32.04 | 100 mL | - |

Procedure:

  • Sonogashira Coupling: To a stirred solution of 2-bromo-6-chloropyridin-3-amine (10g, 48.2 mmol) in DMF (100 mL), add copper(I) iodide (0.367g, 1.928 mmol) and triethylamine (55.8 mL, 400 mmol).

  • Degas the mixture with a stream of argon for 30 minutes at 20 °C.

  • Add bis(triphenylphosphine)palladium(II) chloride (0.677g, 0.964 mmol) and ethynyltrimethylsilane (14.20g, 145 mmol).

  • Heat the reaction mixture to 80 °C and stir for 1 hour. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with water (200 mL), and extract with ethyl acetate (2 x 300 mL).

  • Wash the combined organic layers with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection and Cyclization: Dissolve the crude residue in methanol (100 mL) and add concentrated HCl (5 mL).

  • Heat the mixture to 75 °C and stir for 21 hours.[3]

  • Remove the solvent by evaporation and partition the residue between a saturated potassium carbonate solution and ethyl acetate to neutralize the acid.

  • Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (eluent: 20-33% ethyl acetate in petroleum ether/hexane).[2][3]

Expected Results:

Parameter Value Reference
Yield 3.5 g (57.6%) - 71% [2][3]
Appearance Brown to light yellow solid [2][3]
Purity (HPLC) >95% [3]

| LRMS (m/z) | 153 [M+H]⁺ |[3] |

Protocol 2: Proposed Synthesis of this compound

This proposed protocol is based on the oxidation of indoles and aza-indoles to their corresponding oxindoles using N-bromosuccinimide (NBS) in an aqueous solvent system.

Materials and Reagents:

Reagent M.W. ( g/mol ) Proposed Quantity Moles (mmol)
5-chloro-1H-pyrrolo[3,2-b]pyridine 152.58 1.0 g 6.55
N-Bromosuccinimide (NBS) 177.98 1.28 g 7.21
tert-Butanol (t-BuOH) 74.12 50 mL -

| Water (H₂O) | 18.02 | 10 mL | - |

Proposed Procedure:

  • Reaction Setup: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 g, 6.55 mmol) in a mixture of t-BuOH (50 mL) and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1.28 g, 7.21 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of starting material and the appearance of a new, more polar spot.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Remove the t-BuOH under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to yield the target compound.

Part 2: Reactions of this compound

The synthesized aza-oxindole is a versatile intermediate. The acidic N-H proton and the reactive C3-methylene group are primary sites for functionalization.

Reaction Scheme: Derivatization

Derivatization Reactions cluster_0 N1-Alkylation cluster_1 C3-Condensation A This compound B Base (e.g., K2CO3, NaH) + Alkyl Halide (R-X) A->B D Base (e.g., NaOEt, Piperidine) + Aldehyde (R'-CHO) A->D C N-Alkylated Product B->C E Knoevenagel Product D->E

References

Application Note: ¹H and ¹³C NMR Assignment of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. Due to the limited availability of direct experimental data in the public domain, this note presents predicted chemical shifts based on the analysis of structurally related compounds. The provided methodologies and data serve as a valuable resource for the characterization of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active pyrrolopyridine derivatives.[1][2] Accurate structural elucidation is paramount for understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures. This application note outlines the predicted ¹H and ¹³C NMR spectral data and provides a standardized protocol for experimental verification.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of similar pyrrolopyridine and pyridinone structures and known substituent effects. The numbering of the atoms is shown in the chemical structure diagram below.

Chemical Structure with Atom Numbering:

Caption: Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)~11.0 - 12.0br s-1H
H4~7.8 - 8.0d~8.51H
H6~7.2 - 7.4d~8.51H
H3~3.5 - 3.7s-2H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C2~170 - 175
C7a~150 - 155
C5~145 - 150
C4~130 - 135
C3a~125 - 130
C6~115 - 120
C3~35 - 40

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solubilizing power for a wide range of organic compounds.[3]

  • Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Solvent: DMSO-d₆. The residual proton signal of DMSO-d₅ appears as a quintet at ~2.50 ppm, and the carbon signal appears as a septet at ~39.52 ppm.[3] A water peak may also be present around 3.33 ppm.[4]

  • Reference: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) can be used as an internal reference.[5] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-200 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the reference signal.

  • Assign the signals based on their chemical shifts, multiplicities, coupling constants, and integration values, comparing them with the predicted data. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Referencing, Integration, Peak Picking) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation (Signal Assignment) Spectral_Analysis->Structure_Elucidation

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides predicted ¹H and ¹³C NMR assignments and a detailed experimental protocol for this compound. The provided information serves as a practical guide for researchers in the structural characterization of this compound and can be adapted for other similar heterocyclic systems. It is important to note that the provided NMR data are predictive and require experimental verification for confirmation.

References

Application Notes and Protocols for In-Vitro Characterization of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a novel heterocyclic compound. While specific biological activities for this exact molecule are not yet extensively documented, its structural motif, the pyrrolopyridine core, is a key feature in numerous compounds with demonstrated pharmacological activities, including kinase inhibition and anticancer properties. Derivatives of the closely related 7-azaindole scaffold have shown potent antitumor activities. This document provides a comprehensive suite of in-vitro assays to conduct an initial characterization of the biological activity of this compound, with a focus on its potential as a kinase inhibitor and an anticancer agent.

These protocols are designed to guide researchers through a logical workflow, from initial broad-spectrum activity screening to more detailed mechanistic studies.

Experimental Workflow

The following workflow provides a structured approach to characterizing the in-vitro activity of this compound.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Dose Response cluster_mechanistic Mechanism of Action Studies kinase_panel Kinase Panel Screening ic50_kinase In-vitro Kinase Assay (IC50 Determination) kinase_panel->ic50_kinase Identified Hits cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT) ic50_cell Dose-Response Cytotoxicity (IC50 Determination) cell_viability->ic50_cell Active Compound western_blot Western Blot Analysis (Signaling Pathway Modulation) ic50_kinase->western_blot Confirmed Target ic50_cell->western_blot rt_qpcr RT-qPCR (Gene Expression Profiling) ic50_cell->rt_qpcr western_blot->rt_qpcr

Caption: A logical workflow for the in-vitro characterization of a novel compound.

Primary Screening: Kinase Panel and Cell Viability

The initial phase of characterization involves broad screening to identify potential kinase targets and to assess the general cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

In-Vitro Kinase Panel Screening

A broad kinase panel screening is the most effective way to identify potential kinase targets. These assays typically measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol: Radiometric Kinase Assay (General Protocol)

This protocol describes a standard method for assessing kinase activity by measuring the incorporation of radiolabeled phosphate (³²P) from ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP

  • Phosphoric acid

  • Phosphocellulose paper or membrane

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mix containing the kinase and its substrate in the kinase reaction buffer.

  • Add the test compound at a fixed concentration (e.g., 10 µM) or a vehicle control (DMSO).

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity remaining on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Hit Validation and Dose-Response Analysis

Compounds that show significant activity in the primary screens are further characterized to determine their potency (IC50).

In-Vitro Kinase Assay for IC50 Determination

For kinases identified as hits in the panel screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol: This protocol is similar to the radiometric kinase assay described in section 1.1, with the key difference being the use of a serial dilution of this compound.

  • Perform the kinase assay with a range of concentrations of the inhibitor (e.g., 10-point, 3-fold serial dilution).

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Target Substrate ATP Concentration (µM) IC50 (µM) for Compound X IC50 (µM) for this compound
Kinase APeptide A100.5Data to be determined
Kinase BProtein B50> 10Data to be determined
Kinase CPeptide C1002.1Data to be determined
Dose-Response Cytotoxicity for IC50 Determination

The potency of the compound in a cellular context is determined by performing a dose-response MTT assay.

Protocol: This protocol is identical to the MTT assay in section 1.2, but with a wider range of concentrations to generate a full dose-response curve.

  • Treat cells with a serial dilution of this compound.

  • Following the MTT protocol, calculate the percentage of cell viability for each concentration.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Line Treatment Duration (hours) IC50 (µM) for Doxorubicin IC50 (µM) for this compound
MCF-7720.8Data to be determined
A549721.2Data to be determined
HCT116720.5Data to be determined

Mechanism of Action Studies

Once a target kinase and cellular activity are confirmed, the following assays can elucidate the compound's effect on downstream signaling pathways.

Common Signaling Pathways Targeted by Kinase Inhibitors

Many kinase inhibitors target pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 5-chloro-1H-pyrrolo [3,2-b]pyridin-2(3H)-one Compound->PI3K Inhibition? Compound->Raf Inhibition?

Caption: PI3K/Akt and MAPK/ERK signaling pathways, common targets for kinase inhibitors.

Western Blot Analysis of Signaling Pathway Modulation

Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways, providing evidence of target engagement in a cellular context.

Protocol: Western Blot for PI3K/Akt and MAPK/ERK Pathways

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat cells with the compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH) and the total protein levels.

Protein Target Treatment Fold Change in Phosphorylation (Normalized to Total Protein and Loading Control)
p-Akt (Ser473)Vehicle1.0
1 µM CompoundData to be determined
10 µM CompoundData to be determined
p-ERK1/2 (Thr202/Tyr204)Vehicle1.0
1 µM CompoundData to be determined
10 µM CompoundData to be determined
RT-qPCR for Gene Expression Profiling

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the expression of genes involved in cell cycle regulation and apoptosis, which are often downstream of kinase signaling pathways.

Protocol: RT-qPCR for Apoptosis and Cell Cycle Gene Expression

Materials:

  • Treated cells from the Western blot experiment

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., BCL-2, BAX, p21, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Gene Target Function Treatment Relative Fold Change in mRNA Expression
BCL-2Anti-apoptoticVehicle1.0
10 µM CompoundData to be determined
BAXPro-apoptoticVehicle1.0
10 µM CompoundData to be determined
CDKN1A (p21)Cell cycle inhibitorVehicle1.0
10 µM CompoundData to be determined
CCND1 (Cyclin D1)Cell cycle progressionVehicle1.0
10 µM CompoundData to be determined

Conclusion

The protocols and workflow outlined in these application notes provide a robust framework for the initial in-vitro characterization of this compound. By systematically evaluating its effects on a panel of kinases, its cytotoxicity against cancer cell lines, and its impact on key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development.

References

Applications of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold, a member of the azaindole family, represents a privileged structure in medicinal chemistry, primarily explored for its potential as a kinase inhibitor. Its structural resemblance to the hinge-binding motifs of ATP-competitive inhibitors makes it an attractive starting point for the design of novel therapeutic agents. While direct studies on this specific scaffold are emerging, extensive research on the closely related isomeric pyrrolo[2,3-b]pyridin-2(3H)-one core provides significant insights into its potential applications, particularly in oncology.

This document details the known and potential applications of this compound and its analogs in medicinal chemistry, with a focus on their role as kinase inhibitors.

Key Application: Anticancer Agents Targeting Kinases

Derivatives of the closely related 5-halogenated-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 5-halogenated-7-azaindolin-2-one) have been synthesized and evaluated for their antitumor activity. These compounds are designed as mimics of the successful pyrrole-indolin-2-one class of kinase inhibitors, such as Sunitinib, which are known to target multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.

A notable study describes a series of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides with potent in vitro antitumor activity against a panel of human cancer cell lines.[1] The rationale for their design is based on the established pharmacophore of Sunitinib, where the pyrrolo-pyridinone core acts as a scaffold to present substituents that interact with the ATP-binding site of various kinases.

Quantitative Data Summary

The in vitro antitumor activities of representative compounds from this series are summarized in the table below. The data highlights the potent and broad-spectrum anticancer effects of these derivatives.

Compound ID5-HalogenCancer Cell LineIC50 (µM)
13c1 ClMCF-7 (Breast)8.21
A549 (Lung)10.53
HCT-116 (Colon)7.64
PC-3 (Prostate)9.87
K562 (Leukemia)6.54
B16-F10 (Melanoma)12.11
HeLa (Cervical)8.99
13c7 IMCF-7 (Breast)4.49
A549 (Lung)6.82
HCT-116 (Colon)5.13
PC-3 (Prostate)7.25
K562 (Leukemia)4.78
B16-F10 (Melanoma)15.39
HeLa (Cervical)5.91
Sunitinib -MCF-7 (Breast)4.70
A549 (Lung)>30
HCT-116 (Colon)7.21
PC-3 (Prostate)8.93
K562 (Leukemia)5.88
B16-F10 (Melanoma)>30
HeLa (Cervical)6.45

Data extracted from a study on 5-halogenated-7-azaindolin-2-one derivatives.[1]

Experimental Protocols

General Synthesis of 5-(5-chloro-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide Derivatives

This protocol is adapted from the synthesis of the analogous 5-halogenated derivatives.[1]

Step 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

A mixture of the appropriate starting materials is refluxed in a suitable solvent to yield the 5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core.

Step 2: Knoevenagel Condensation

A solution of 5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in ethanol is treated with a catalytic amount of a base (e.g., piperidine) and refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the target compound.

In Vitro Antitumor Activity Assay (SRB Assay)
  • Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.

  • Measurement: The absorbance is measured at 515 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and the general workflow for the synthesis and evaluation of these compounds.

G cluster_0 Receptor Tyrosine Kinase Signaling cluster_1 Downstream Signaling RTK RTK (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP RAS RAS RTK->RAS P PI3K PI3K RTK->PI3K P Compound This compound Derivative Compound->RTK Inhibition ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G cluster_0 Synthesis cluster_1 Biological Evaluation Start Starting Materials Core 5-Chloro-1H-pyrrolo[3,2-b] pyridin-2(3H)-one Start->Core Cyclization Derivative Final Compound Core->Derivative Condensation InVitro In Vitro Assays (e.g., SRB) Derivative->InVitro Kinase Kinase Panel Screening InVitro->Kinase InVivo In Vivo Models (e.g., Xenograft) Kinase->InVivo

References

Application Notes and Protocols for the Design and Synthesis of Novel 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere. Derivatives of this core structure have shown a wide range of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. The introduction of a chlorine atom at the 5-position and an oxo group at the 2-position of the pyrrolopyridine ring system is anticipated to modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target affinity and improved pharmacokinetic properties.

This document provides an overview of the proposed design, synthesis, and potential biological evaluation of novel 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one derivatives. While direct synthetic routes and biological data for this specific scaffold are not extensively reported in the current literature, this note outlines rational synthetic strategies based on established methodologies for related azaindole and indolin-2-one compounds. Furthermore, it details protocols for evaluating their potential anticancer activity, drawing from assays used for analogous compounds.

Design Rationale

The design of this compound derivatives is predicated on the established importance of the indolin-2-one core in numerous kinase inhibitors. The pyrrolopyridinone core mimics the oxindole structure of several approved drugs. The chlorine substituent at the 5-position can enhance binding affinity through halogen bonding and improve metabolic stability. The lactam function at the 2-position provides a key hydrogen bond donor and acceptor site, crucial for interaction with the hinge region of many kinase active sites. Further derivatization at the N1 and C3 positions can be explored to optimize potency and selectivity against specific kinase targets.

Proposed Synthetic Pathways

The synthesis of the target this compound core is not explicitly described in the literature. However, a plausible multi-step synthesis can be envisioned starting from commercially available pyridines. The following workflow outlines a potential synthetic approach.

Synthetic Workflow Proposed Synthetic Workflow for this compound Derivatives A Starting Material (e.g., 2,6-dichloropyridine) B Nitration A->B HNO3/H2SO4 C Selective Reduction B->C e.g., Fe/HCl D Introduction of Pyrrole Ring Precursor C->D e.g., Glyoxylate derivative E Cyclization to form Pyrrolopyridine Core D->E e.g., Reductive amination/cyclization F Oxidation to This compound E->F e.g., NBS, then hydrolysis G N-Alkylation/Arylation F->G R-X, Base H C3-Functionalization F->H G->H Various reagents I Final Derivatives G->I H->I Kinase_Inhibition_Pathway Potential Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation Survival Survival Transcription->Survival Cell Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis Inhibitor This compound Derivative Inhibitor->RTK Inhibition Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Buffer B Add Kinase and Substrate A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) F->G H Calculate IC50 Values G->H

Application Notes and Protocols for Cell-Based Assays with 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a synthetic small molecule belonging to the pyrrolopyridine class of heterocyclic compounds. Analogs of this scaffold, such as 5-halogenated-7-azaindolin-2-one derivatives, have demonstrated potential as antitumor agents.[1] This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential anti-proliferative, pro-apoptotic, and kinase-inhibitory effects. The following protocols are foundational for determining the compound's efficacy and mechanism of action in a cellular context.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells is a hallmark of metabolic activity.[2][3]

Experimental Protocol:
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[3][4][5]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4][5]

Data Presentation:

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control0.9850.045100
0.10.9500.03896.4
10.8210.05183.3
100.4530.02946.0
500.1890.01519.2
1000.0920.0119.3

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Data Analysis (Calculate % Viability) G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspases 3/7, generating a luminescent signal proportional to caspase activity.[6][7][8]

Experimental Protocol:
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation and Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.[8] Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Table 2: Caspase-3/7 Activity in Cells Treated with this compound

Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Increase vs. Control
Vehicle Control15,2301,1501.0
118,5401,5801.2
1055,8904,3203.7
50120,6709,8707.9
100155,43012,34010.2

Experimental Workflow Diagram:

Caspase_Assay_Workflow cluster_workflow Caspase-Glo 3/7 Assay Workflow A Seed cells in 96-well white plate B Treat with compound A->B C Incubate for 24-48 hours B->C D Add Caspase-Glo 3/7 Reagent C->D E Incubate at room temperature D->E F Measure luminescence E->F G Data Analysis (Fold Increase) F->G

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Kinase Activity and Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules, providing insights into the compound's mechanism of action.[9][10] For instance, many pyrrolopyridine derivatives are known to inhibit protein kinases.[11]

Experimental Protocol:
  • Cell Culture and Treatment: Culture cells in 6-well plates to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.[12]

Data Presentation:

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-Akt/Total Akt Ratiop-ERK/Total ERK RatioCleaved PARP/β-actin Ratio
Vehicle Control1.001.001.00
Compound (10 µM)0.650.722.85
Compound (50 µM)0.280.355.62

Putative Signaling Pathway Diagram:

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Compound This compound Kinase Upstream Kinase (e.g., Receptor Tyrosine Kinase) Compound->Kinase Inhibits PI3K PI3K Kinase->PI3K ERK ERK Kinase->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Proliferation Promotes

Caption: Hypothetical pathway showing inhibition of an upstream kinase.

Disclaimer: The protocols and data presented are for illustrative purposes and should be optimized for specific cell lines and experimental conditions. This compound is for research use only.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the this compound core structure?

A1: The synthesis of this compound, also known as 5-chloro-4-aza-2-oxindole, can be approached through two main strategies:

  • Strategy 1: Synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine precursor followed by oxidation. This involves first constructing the aromatic pyrrolopyridine core and then introducing the 2-oxo functionality.

  • Strategy 2: Direct cyclization to form the azaoxindole ring. This approach builds the 2-oxo-pyrrolopyridine ring system in a single key cyclization step from a suitably substituted pyridine precursor.

Q2: Which factors are critical for achieving high yields in the synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine precursor?

A2: For the synthesis of the precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, via methods such as Sonogashira coupling followed by cyclization, several factors are crucial for optimizing the yield. These include the choice of catalyst, reaction temperature, and the purity of starting materials. For instance, the use of a palladium catalyst in combination with a copper(I) co-catalyst is common for the coupling step.[1] Subsequent cyclization is often base-mediated, and the choice of base and solvent can significantly impact the efficiency of the reaction.

Q3: What are the main challenges encountered during the oxidation of the 5-chloro-1H-pyrrolo[3,2-b]pyridine precursor to the desired 2-oxo product?

A3: Oxidation of N-heterocycles can be challenging due to the potential for over-oxidation, side reactions, and low regioselectivity. The pyridine ring can deactivate the pyrrole ring towards certain oxidants, while the pyrrole ring can be sensitive to harsh oxidizing conditions. Common challenges include the formation of undesired byproducts and difficulty in isolating the pure 2-oxo product. Careful selection of the oxidizing agent and reaction conditions is paramount.

Q4: Can this compound be synthesized directly without isolating the pyrrolopyridine intermediate?

A4: Yes, direct synthesis is a viable strategy. A promising approach involves the radical cyclization of a suitably functionalized 2,5-dichloropyridine derivative. This method has been successfully applied to the synthesis of related 7-azaoxindoles. This strategy avoids the separate oxidation step and can potentially lead to a more convergent and efficient synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 5-chloro-1H-pyrrolo[3,2-b]pyridine (Precursor) 1. Inefficient Sonogashira coupling. 2. Incomplete cyclization. 3. Degradation of starting materials or product.1. Optimize Catalyst System: Ensure the palladium catalyst and copper(I) co-catalyst are active. Consider using a different phosphine ligand for the palladium catalyst. 2. Vary Base and Solvent for Cyclization: Screen different bases (e.g., potassium tert-butoxide, sodium hydride) and solvents (e.g., NMP, DMF, toluene) to find the optimal conditions for the intramolecular cyclization. 3. Control Reaction Temperature: Maintain a consistent and optimized temperature for both the coupling and cyclization steps. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
Low Yield in the Oxidation Step 1. Incomplete oxidation. 2. Over-oxidation or side reactions. 3. Inappropriate oxidizing agent.1. Increase Oxidant Equivalents or Reaction Time: Carefully increase the amount of the oxidizing agent or the reaction time while monitoring the reaction progress to avoid byproduct formation. 2. Modify Reaction Conditions: Adjust the temperature and solvent. Lowering the temperature may increase selectivity and reduce side reactions. 3. Screen Oxidizing Agents: Explore different oxidizing agents, such as m-CPBA, Oxone®, or transition metal-based oxidants, to find one that provides the best conversion and selectivity for the desired 2-oxo product.
Formation of Impurities or Byproducts 1. Formation of positional isomers during cyclization. 2. Dimerization or polymerization of starting materials or intermediates. 3. Halogen exchange or loss.1. Control Cyclization Conditions: The regioselectivity of the cyclization can be influenced by the choice of base and temperature. Careful optimization is required. 2. Use High-Dilution Conditions: For the cyclization step, performing the reaction at high dilution can favor the intramolecular reaction over intermolecular side reactions. 3. Choose Mild Reaction Conditions: Avoid harsh acidic or basic conditions that could promote halogen exchange or degradation of the chlorinated pyridine ring.
Difficulty in Product Purification 1. Product is highly polar and streaks on silica gel. 2. Co-elution with closely related impurities.1. Use a Modified Stationary Phase: Consider using deactivated silica gel (e.g., treated with triethylamine) or alumina for column chromatography to minimize tailing. 2. Employ a Different Purification Technique: Recrystallization from a suitable solvent system can be an effective method for obtaining highly pure product. Reverse-phase chromatography may also be an option.

Data Presentation

Table 1: Reported Yields for the Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine Precursors

Starting Material Key Reagents Solvent Temperature Yield (%) Reference
2-bromo-6-chloropyridin-3-amine and ethynyltrimethylsilanePd(PPh₃)₂Cl₂, CuI, TEADMF80°C57.6[1]
6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-aminePotassium tert-butoxideN-MethylmorpholineRoom Temp.Not specified for final product[1]
6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amineHClMethanol/Water75°C71[2]

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine via Sonogashira Coupling and Cyclization (Adapted from Literature)[1]

Step A: Sonogashira Coupling

  • To a solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in N,N-dimethylformamide (DMF), add triethylamine (TEA) (8.3 eq), copper(I) iodide (0.04 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Degas the mixture with argon for 30 minutes.

  • Add ethynyltrimethylsilane (3.0 eq) and stir the reaction mixture at 80°C for 1 hour.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine.

Step B: Cyclization

  • To a solution of 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine (1.0 eq) in N-methylmorpholine, add potassium tert-butoxide (1.3 eq) at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in petroleum ether) to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Proposed Synthesis of this compound via Oxidation

Note: This is a proposed protocol based on general oxidation procedures for N-heterocycles. Optimization will be required.

  • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) or chromium trioxide (CrO₃), portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution for m-CPBA).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Mandatory Visualization

Synthesis_Pathway Proposed Synthesis Pathway for this compound cluster_0 Strategy 1: Precursor Synthesis and Oxidation cluster_1 Strategy 2: Direct Cyclization A 2-bromo-6-chloropyridin-3-amine C 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine A->C Sonogashira Coupling (Pd/Cu catalyst) B Ethynyltrimethylsilane B->C D 5-chloro-1H-pyrrolo[3,2-b]pyridine C->D Cyclization (Base) E This compound D->E Oxidation (e.g., m-CPBA) F Substituted 2,5-dichloropyridine G This compound F->G Radical Cyclization

Caption: Synthetic strategies for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_step Identify Problematic Step: - Precursor Synthesis? - Oxidation/Cyclization? start->check_step precursor_synthesis Precursor Synthesis Issues check_step->precursor_synthesis Precursor oxidation_cyclization Oxidation/Cyclization Issues check_step->oxidation_cyclization Final Step check_reagents Check Reagent Purity & Activity precursor_synthesis->check_reagents oxidation_cyclization->check_reagents check_reagents->start Reagents Faulty optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Concentration check_reagents->optimize_conditions Reagents OK analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) optimize_conditions->analyze_byproducts end Improved Yield optimize_conditions->end Successful modify_strategy Modify Synthetic Strategy: - Different catalyst/reagents - Alternative route analyze_byproducts->modify_strategy modify_strategy->start Re-run Experiment modify_strategy->end Successful

Caption: A logical workflow for troubleshooting low yield issues.

References

troubleshooting common issues in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrrolopyridines (azaindoles)?

A1: Several methods are commonly employed for the synthesis of pyrrolopyridines. The choice of route often depends on the desired substitution pattern and the available starting materials. Common methods include:

  • Fischer Indole Synthesis: A classic method for indole synthesis that can be adapted for azaindoles, particularly for 4- and 6-azaindoles, especially when the starting pyridylhydrazines have electron-donating groups.[1] However, the electron-deficient nature of the pyridine ring can make this reaction challenging, sometimes leading to low yields under harsh conditions.[1]

  • Bartoli Indole Synthesis: This method utilizes nitro-pyridines and vinyl Grignard reagents and is increasingly applied in azaindole synthesis.[1]

  • Leimgruber-Batcho Indole Synthesis: A versatile and productive method for preparing various azaindoles.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient routes starting from functionalized pyridines.[1][2]

  • Madelung Synthesis: An established method for the preparation of azaindoles.[1]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, and it is a viable method for constructing tetrahydro-β-carboline frameworks, which are related to certain pyrrolopyridine structures.[3][4][5][6][7]

Q2: Why are yields often low in traditional pyrrolopyridine synthesis?

A2: The primary reason for low yields in many classical pyrrolopyridine syntheses is the electron-deficient nature of the pyridine ring in the precursors.[1] This electron deficiency can impede key reaction steps, such as the sigmatropic rearrangement in the Fischer indole synthesis.[1] Consequently, these reactions may necessitate harsh conditions (e.g., high temperatures, strong acids), which can lead to decomposition of starting materials and products, as well as the formation of side products, further reducing the overall yield.[1][8]

Q3: How does the choice of starting material affect the yield of pyrrolopyridine synthesis?

A3: The purity and reactivity of the starting materials are critical. Impurities in precursors like pyridylhydrazine or the ketone/aldehyde in a Fischer synthesis can interfere with the reaction.[8] The presence of water can also be detrimental, so using anhydrous solvents and reagents is often necessary.[2][8] For palladium-catalyzed reactions, the nature of the halide (or other leaving group) on the pyridine ring is crucial; for instance, C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in Suzuki-Miyaura couplings, often requiring specialized catalysts.[9]

Q4: What are common side reactions to be aware of during pyrrolopyridine synthesis?

A4: Competing side reactions are a frequent cause of low yields and purification difficulties.[1] Common side reactions include:

  • Formation of Positional Isomers: The use of unsymmetrical ketones in the Fischer synthesis can lead to the formation of two different regioisomeric indole products.[8]

  • Intermolecular Reactions: Starting materials may react with each other to form dimers or polymers, especially at high concentrations, instead of the desired intramolecular cyclization.[1]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving uncyclized compounds in the reaction mixture.[1]

  • Product Decomposition: Harsh reaction conditions, such as high temperatures and strong acids, can cause the desired pyrrolopyridine product to decompose, often resulting in the formation of tar.[8]

  • Reduction of Halides: In palladium-catalyzed cross-coupling reactions, a common side reaction is the reduction of the carbon-halogen bond, leading to a dehalogenated starting material.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low yield of the desired pyrrolopyridine can be attributed to several factors, from reaction conditions to the quality of the starting materials.

Potential Causes and Solutions

Potential Cause Troubleshooting Suggestions
Poor Quality Starting Materials Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Use anhydrous solvents and reagents, as water can be detrimental to many of these reactions.[2][8]
Suboptimal Reaction Temperature If the reaction is sluggish, a gradual increase in temperature may be necessary.[8] However, excessively high temperatures can lead to decomposition.[8] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Incorrect Catalyst or Ligand For metal-catalyzed reactions, the choice of catalyst and ligand is critical. If a reaction is not proceeding, consider screening different catalyst/ligand combinations. For example, in a sluggish Buchwald-Hartwig amination, switching to a more robust catalyst system like Pd(OAc)₂ with a ligand such as RuPhos may be beneficial.[2][9]
Inappropriate Base or Solvent The choice of base and solvent is crucial. For instance, in Buchwald-Hartwig aminations, common bases include NaOtBu, K₂CO₃, and Cs₂CO₃, and anhydrous, aprotic polar solvents like dioxane or toluene are typically used.[9] The strength and solubility of the base should be carefully considered.
Catalyst Deactivation Free amino or hydroxyl groups on the starting material can coordinate with the palladium catalyst, leading to deactivation.[9] Protecting these functional groups before the reaction can be crucial.[2][9]
Electron-Deficient Substrate The electron-deficient nature of the pyridine ring can hinder certain reactions.[1] For palladium-catalyzed couplings, using more electron-rich phosphine ligands can sometimes improve the rate of oxidative addition.

LowYieldTroubleshooting cluster_legend Legend start Low or No Product Yield check_sm Verify Starting Material Purity and Integrity start->check_sm optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_sm->optimize_conditions screen_catalyst Screen Catalysts, Ligands, and Additives optimize_conditions->screen_catalyst protecting_groups Consider Protecting Group Strategy screen_catalyst->protecting_groups success Improved Yield protecting_groups->success Problem Problem Action Action Outcome Outcome

Caption: Common side reactions and their causes in pyrrolopyridine synthesis.

Issue 3: Product Purification Challenges

Pyrrolopyridines can sometimes be challenging to purify due to their polarity, potential for hydrogen bonding, and the presence of closely related impurities.

Troubleshooting Purification

  • Tarry or Oily Crude Product: The formation of a dark, tarry substance often indicates polymerization or decomposition of the starting materials or product. T[10]his is typically caused by excessively high temperatures or highly acidic conditions. T[8][10]o mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions. *[8][10] Streaking on Silica Gel Chromatography: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to streaking and poor separation. To address this, consider:

    • Adding a basic modifier to the eluent, such as triethylamine (typically 0.1-1%) or a few drops of ammonia in the methanol portion of the solvent system.

    • Using a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column.

  • Difficulty in Removing a Specific Impurity: If a persistent impurity is co-eluting with your product, consider derivatizing either the product or the impurity to alter its polarity. Alternatively, recrystallization or trituration may be effective if the product is a solid.

  • Product Instability on Silica: Some pyrrolopyridines can be sensitive to the acidic nature of silica gel and may decompose on the column. I[10]n such cases, minimizing the time the compound spends on the column by using flash chromatography with a well-chosen solvent system is crucial. Using a deactivated silica gel or an alternative stationary phase is also recommended.

Experimental Protocols

Example Protocol: Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative

[9]1. Reagent Preparation: To a dried reaction vial, add the 4-chloro-7-azaindole starting material (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv). 2. Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent (e.g., anhydrous dioxane or toluene). 3. Reaction Setup: Add the catalyst mixture to the reaction vial containing the substrate, amine, and base. 4. Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. 5. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 6. Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Example Protocol: Suzuki-Miyaura Cross-Coupling of a 4-Chloro-2-iodo-pyrrolopyridine

[2]1. Reaction Setup: To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the corresponding boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv), add de-gassed 1,4-dioxane:water (1:1) under a nitrogen atmosphere. 2. Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.03 equiv). 3. Reaction Conditions: Stir the reaction mixture at 100 °C for 30 minutes. 4. Monitoring: Monitor the reaction progress by TLC or LC-MS. 5. Work-up and Purification: After allowing the reaction to cool to room temperature, remove the solvent in vacuo. Partition the residue between EtOAc and water. Separate the layers, and extract the aqueous layer with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Note: These protocols are examples and may require optimization for specific substrates. Always refer to the relevant literature for detailed procedures and safety information.

References

Technical Support Center: Optimization of Reaction Conditions for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The synthesis is presented as a two-stage process: the preparation of the precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, followed by a proposed oxidation to yield the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: A common and effective strategy involves a two-step process. First, the synthesis of the precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, is achieved through a Sonogashira coupling followed by cyclization. The second step, which requires careful optimization, is the selective oxidation of the C2-position of the pyrrolopyridine ring to introduce the carbonyl group.

Q2: I am having trouble with the first step, the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine. What are the common issues?

A2: Common issues include low yields, incomplete reaction, and the formation of side products. Low yields can often be attributed to the quality of reagents, particularly the palladium catalyst and the dryness of the solvent. Incomplete reactions may be due to insufficient reaction time or temperature. Side product formation often arises from competing side reactions, which can be minimized by carefully controlling the reaction conditions.

Q3: The oxidation of the precursor to the final product is not working well. What are the likely problems?

A3: The selective oxidation of the 2-position of the pyrrolopyridine ring is a challenging transformation. Key issues include:

  • No reaction: The oxidizing agent may not be potent enough under the chosen conditions.

  • Low yield: The reaction may not be going to completion, or the product may be unstable under the reaction conditions.

  • Formation of multiple products: Over-oxidation or reaction at other positions on the heterocyclic core can lead to a mixture of byproducts, complicating purification.

  • Decomposition of starting material: The pyrrolopyridine ring system can be sensitive to strong oxidizing agents.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Pre-adsorption of the crude product onto silica gel before loading it onto the column can improve separation.[1]

Experimental Protocols

Stage 1: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

This protocol is based on a Sonogashira coupling and subsequent cyclization.

Materials:

  • 2-Bromo-6-chloropyridin-3-amine

  • Ethynyltrimethylsilane

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium tert-butoxide

  • N-Methylmorpholine (NMM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add CuI (0.04 eq) and triethylamine (8.3 eq).

  • Degas the mixture with argon for 30 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.02 eq) and ethynyltrimethylsilane (3.0 eq).

  • Heat the reaction mixture to 80 °C for 1 hour.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude intermediate.

  • Dissolve the crude intermediate in N-methylmorpholine.

  • Add a solution of potassium tert-butoxide (1.3 eq) in N-methylmorpholine dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in petroleum ether) to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine.[1]

Stage 2 (Proposed): Oxidation to this compound

This proposed protocol is based on oxidation methods for similar heterocyclic systems and requires optimization.

Materials:

  • 5-chloro-1H-pyrrolo[3,2-b]pyridine

  • Oxidizing agent (e.g., m-Chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (DMDO), or a metal-based oxidant)

  • Solvent (e.g., Dichloromethane (DCM), acetone, or acetic acid)

  • Buffer (if necessary, e.g., sodium bicarbonate)

  • Sodium thiosulfate solution (for quenching peroxy acids)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent (e.g., DCM) and cool to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate for m-CPBA).

  • Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

ParameterConditionNotes
Starting Material 2-Bromo-6-chloropyridin-3-amine---
Reagents Ethynyltrimethylsilane, CuI, Pd(PPh₃)₂Cl₂, TEA---
Solvent Anhydrous DMFDryness is crucial for catalyst activity.
Temperature 80 °C---
Reaction Time 1 hourMonitor by TLC for completion.
Cyclization Reagent Potassium tert-butoxide---
Cyclization Solvent N-Methylmorpholine---
Cyclization Temp. Room Temperature---
Cyclization Time 3 hoursMonitor by TLC for completion.
Purification Silica gel chromatography20% Ethyl acetate in petroleum ether.[1]
Reported Yield ~58%[1]

Table 2: Proposed Reaction Parameters for the Oxidation Step (Requires Optimization)

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Harsh)Notes
Oxidizing Agent m-CPBADMDO in acetoneCrO₃ in acetic acidChoice of oxidant is critical.
Solvent DCMAcetoneAcetic AcidSolvent should be inert to the oxidant.
Temperature 0 °C to RT0 °C to RTRT to 50 °CStart at low temperatures to control reactivity.
Reaction Time 1-24 hours1-12 hours1-6 hoursMonitor closely by TLC/LC-MS.
Work-up Reductive quenchEvaporationAqueous work-upDepends on the oxidant used.

Troubleshooting Guides

Troubleshooting Stage 1: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalystUse fresh Pd(PPh₃)₂Cl₂ and CuI. Ensure all glassware is dry and the reaction is under an inert atmosphere.
Wet solventUse anhydrous DMF.
Poor quality starting materialVerify the purity of 2-bromo-6-chloropyridin-3-amine by NMR or LC-MS.
Incomplete Reaction Insufficient reaction time or temperatureIncrease reaction time at 80 °C. Monitor by TLC until the starting material is consumed.
Formation of Side Products Homocoupling of the alkyneEnsure efficient degassing to remove oxygen.
DehalogenationUse a less basic amine or lower the reaction temperature.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).
Troubleshooting Stage 2: Oxidation to this compound
IssuePossible Cause(s)Recommended Solution(s)
No Reaction Oxidizing agent is too weakTry a stronger oxidizing agent (see Table 2).
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for decomposition.
Low Yield Incomplete conversionIncrease the stoichiometry of the oxidizing agent (e.g., from 1.1 to 1.5 eq).
Product degradationUse milder conditions (lower temperature, shorter reaction time). Consider using a buffered system to control pH.
Multiple Products (Low Selectivity) Over-oxidationUse a milder oxidizing agent or fewer equivalents. Perform the reaction at a lower temperature.
Reaction at other positionsProtect other reactive sites on the molecule if possible. Screen different oxidizing agents for better selectivity.
Starting Material Decomposition Oxidizing agent is too harshUse a milder oxidizing agent (e.g., m-CPBA instead of CrO₃).
Reaction temperature is too highMaintain a low temperature throughout the reaction.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Oxidation (Proposed) start1 2-Bromo-6-chloropyridin-3-amine step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA, DMF, 80°C) start1->step1 intermediate Crude Intermediate step1->intermediate step2 Cyclization (KOtBu, NMM, RT) intermediate->step2 purification1 Silica Gel Chromatography step2->purification1 product1 5-chloro-1H-pyrrolo[3,2-b]pyridine start2 5-chloro-1H-pyrrolo[3,2-b]pyridine product1->start2 purification1->product1 step3 Oxidation (e.g., m-CPBA, DCM, 0°C) start2->step3 crude_product Crude Product step3->crude_product purification2 Silica Gel Chromatography crude_product->purification2 final_product This compound purification2->final_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_oxidation decision decision issue issue start Perform Oxidation Reaction check_tlc Monitor by TLC/LC-MS start->check_tlc decision_node Reaction Progress? check_tlc->decision_node issue_no_reaction Issue: No Reaction solution_no_reaction Increase Temperature or Use Stronger Oxidant issue_no_reaction->solution_no_reaction issue_low_yield Issue: Low Yield solution_low_yield Increase Reaction Time or Add More Oxidant issue_low_yield->solution_low_yield issue_multiple_spots Issue: Multiple Products solution_multiple_spots Use Milder Oxidant or Lower Temperature issue_multiple_spots->solution_multiple_spots solution_no_reaction->start solution_low_yield->start solution_multiple_spots->start workup Work-up and Purify decision_node->issue_no_reaction No Change decision_node->issue_low_yield Incomplete decision_node->issue_multiple_spots Complex Mixture decision_node->workup Complete

Caption: Troubleshooting logic for the oxidation step.

References

Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a key intermediate in pharmaceutical research. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges, particularly the formation of side products, during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method involves the intramolecular cyclization of a substituted aminopyridine precursor. A key starting material is 3-amino-5-chloropyridine, which can be challenging to source commercially in large quantities. An alternative approach begins with more readily available starting materials, such as 2-amino-5-chloropyridine, and involves multiple steps to construct the desired pyrrolopyridinone ring system.

Q2: What are the most common side products observed during the synthesis of this compound?

A2: Side product formation is a significant challenge in the synthesis of this and related heterocyclic compounds. Depending on the specific synthetic route and reaction conditions, common impurities may include:

  • Regioisomers: Incorrect cyclization can lead to the formation of other pyrrolopyridinone isomers.

  • Dehalogenated Products: Loss of the chlorine atom from the pyridine ring can occur under certain reductive or harsh reaction conditions, yielding the corresponding pyrrolo[3,2-b]pyridin-2(3H)-one.

  • Over-reduction Products: If the synthesis involves reduction steps, the pyrrolone ring itself can be further reduced.

  • Starting Material Carryover: Incomplete reactions can result in the presence of unreacted starting materials or intermediates in the final product.

  • Hydrolysis Products: In the case of syntheses involving chloroacetamide intermediates, hydrolysis of the chloroacetamide can occur, leading to the formation of hydroxy-substituted derivatives or amide cleavage products.[1][2]

Q3: How can I minimize the formation of the dehalogenated side product?

A3: To minimize dehalogenation, it is crucial to carefully control the reaction conditions. Avoid overly harsh reducing agents and prolonged reaction times at elevated temperatures. If using catalytic hydrogenation, selecting a less active catalyst or optimizing the hydrogen pressure and temperature can be beneficial.

Q4: What purification techniques are most effective for removing side products?

A4: Purification of the crude product is typically achieved through silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[3] Pre-absorption of the crude material onto silica gel before loading onto the column can improve separation.[3] Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product. - Formation of multiple side products.- Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Systematically vary the reaction temperature to find the optimal conditions. - Ensure all reagents and solvents are pure and dry. - Refer to the side product formation section below to identify and mitigate specific side reactions.
Presence of Dehalogenated Impurity - Reductive conditions are too harsh. - Catalyst is too active.- Use a milder reducing agent. - If using catalytic hydrogenation, screen different catalysts (e.g., different Pd loading on carbon) and optimize hydrogen pressure and temperature.
Formation of Regioisomers - Lack of regioselectivity in the cyclization step.- Modify the substituents on the starting materials to direct the cyclization to the desired position. - Explore different cyclization conditions (e.g., acid or base catalysis) that may favor the desired isomer.
Difficult Purification - Side products have similar polarity to the desired product.- Optimize the column chromatography conditions (e.g., try different solvent systems or use a high-performance flash chromatography system). - Consider a derivatization of the crude mixture to separate the components, followed by removal of the derivatizing group. - Explore recrystallization with a variety of solvent systems.

Experimental Protocols

A key step in many synthetic routes to this compound is the intramolecular cyclization of an N-substituted aminopyridine. Below is a generalized protocol for such a cyclization.

Protocol: Intramolecular Cyclization to Form the Pyrrolopyridinone Ring

Materials:

  • N-(5-chloro-pyridin-2-yl)-2-chloro-acetamide (or a similar precursor)

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the N-(5-chloro-pyridin-2-yl)-2-chloro-acetamide precursor in the anhydrous solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction mixture to stir at the specified temperature for the required duration, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Synthesis Pathway and Potential Side Reactions

This diagram illustrates a generalized synthetic pathway to the target molecule and highlights potential points where side products can form.

G A 3-Amino-5-chloropyridine B N-(5-chloro-pyridin-2-yl)- 2-chloro-acetamide A->B Acylation C 5-chloro-1H-pyrrolo[3,2-b] pyridin-2(3H)-one (Target) B->C Intramolecular Cyclization D Dehalogenated Product B->D Reductive Dehalogenation E Regioisomeric Product B->E Alternative Cyclization F Hydrolysis Product B->F Hydrolysis

Caption: Synthetic pathway and potential side product formation.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G start Low Yield of Target Compound check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete multiple_products Multiple Products Observed? incomplete->multiple_products No optimize_time Optimize Reaction Time/ Temperature incomplete->optimize_time Yes check_reagents Check Reagent/Solvent Quality multiple_products->check_reagents No identify_side_products Identify Side Products multiple_products->identify_side_products Yes end Improved Yield optimize_time->end check_reagents->end mitigate_side_reactions Modify Conditions to Minimize Side Product Formation identify_side_products->mitigate_side_reactions mitigate_side_reactions->end

Caption: Troubleshooting workflow for low product yield.

References

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended purification methods for crude this compound?

A1: For initial purification of crude this compound, normal-phase column chromatography is the most commonly employed technique. Based on methodologies for the related compound 5-chloro-1H-pyrrolo[3,2-b]pyridine, a silica gel stationary phase is effective.[1][2] The polarity of the oxindole is higher than the parent pyrrolopyridine due to the carbonyl group, so adjustments to the mobile phase will be necessary. A good starting point is a gradient elution with ethyl acetate in a less polar solvent like hexanes or petroleum ether.

Q2: What are the key stability considerations for this compound during purification and storage?

A2: While specific stability data for this compound is not extensively published, related heterocyclic compounds can be sensitive to prolonged exposure to strong acids or bases, high temperatures, and light. For long-term storage, it is advisable to keep the purified compound in a cool, dark, and dry environment, for instance at -20°C.[3] It is also recommended to avoid repeated freeze-thaw cycles.[3]

Q3: How can I effectively remove highly polar impurities?

A3: If highly polar impurities are present in your crude product, they may not be effectively removed by standard normal-phase chromatography. In such cases, you can consider a pre-purification step. This could involve washing the crude material with a solvent in which your product has low solubility but the impurities are soluble. Alternatively, a reverse-phase chromatography approach may be beneficial, where the highly polar impurities will elute first.

Q4: Are there any known issues with the solubility of this compound?

A4: Azaoxindoles can sometimes exhibit poor solubility in common organic solvents. This can pose a challenge for both purification and subsequent reactions. It is advisable to perform small-scale solubility tests with a range of solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile, DMSO) to identify a suitable solvent system for chromatography or recrystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Column Chromatography The compound is highly polar and is retained on the silica gel column.Increase the polarity of the eluent. A common strategy is to add a small percentage of methanol to the ethyl acetate/hexane mobile phase.
The compound is degrading on the silica gel.Deactivate the silica gel by pre-treating it with a small amount of a suitable amine, like triethylamine, mixed with the eluent. This is particularly useful if the compound is acid-sensitive.
Co-elution of Impurities The polarity of the impurities is very similar to the product.Optimize the solvent system for column chromatography. Try using a different solvent system, for example, dichloromethane/methanol. Isocratic elution (using a constant solvent mixture) may provide better separation than a gradient for closely eluting compounds.
Consider recrystallization as an alternative or additional purification step.
Product is not Crystallizing The compound is too soluble in the chosen solvent.Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization can also be effective.
The presence of impurities is inhibiting crystallization.Re-purify the material using column chromatography to achieve higher purity before attempting crystallization again.
Multiple Spots on TLC After Purification The compound is unstable and is degrading.Re-evaluate the purification conditions. Avoid excessive heat and prolonged exposure to the stationary phase. Ensure solvents are dry and free of acidic or basic contaminants.
Tautomerization of the oxindole ring.While less common as a major issue, tautomers can sometimes be observed. Characterization by NMR will be key to identify this.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or methanol. Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your starting eluent (e.g., 20% ethyl acetate in hexanes).

  • Loading: Carefully load the dry slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 20% to 100% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or acetonitrile).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or at 4°C.

  • Crystal Formation: If crystals do not form, it may be necessary to add an anti-solvent (a solvent in which the compound is poorly soluble, like hexanes) dropwise until the solution becomes slightly turbid.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Data for Column Chromatography Purification

Step Parameter Value
Crude Material Mass5.0 g
Purity (by HPLC)85%
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 mm x 300 mm
Eluent SystemGradient: 20% to 80% Ethyl Acetate in Hexanes
Flow Rate15 mL/min
Purified Product Mass3.8 g
Yield76%
Purity (by HPLC)>98%

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimum Polar Solvent crude->dissolve slurry Adsorb onto Silica Gel dissolve->slurry load_sample Load Sample onto Column slurry->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

troubleshooting_guide start Low Purity after Initial Purification check_solubility Poor Solubility? start->check_solubility change_solvent Test Alternative Solvent Systems check_solubility->change_solvent Yes thermal_instability Thermal Instability? check_solubility->thermal_instability No recrystallize Attempt Recrystallization change_solvent->recrystallize low_temp Use Low-Temperature Purification thermal_instability->low_temp Yes acid_sensitivity Acid/Base Sensitivity? thermal_instability->acid_sensitivity No low_temp->recrystallize neutralize_silica Use Neutralized Silica or Alternative Phase acid_sensitivity->neutralize_silica Yes acid_sensitivity->recrystallize No neutralize_silica->recrystallize success High Purity Achieved recrystallize->success

Caption: Troubleshooting decision tree for the purification of this compound.

References

stability and degradation of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in solution. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over a short period. What are the potential causes?

A1: A decrease in the concentration of this compound in solution can be attributed to several factors, primarily chemical degradation. The key structural features of the molecule, the lactam ring and the chlorinated pyridine moiety, are susceptible to specific degradation pathways. Potential causes include:

  • Hydrolysis: The lactam ring can undergo hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule. Chlorinated aromatic compounds are often susceptible to photolytic cleavage of the carbon-halogen bond.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the pyrrolopyridine ring system.

  • Adsorption: The compound may adsorb to the surface of your storage container, especially if it is made of certain types of plastic. Using glass or polypropylene containers is recommended.

Q2: I am observing the appearance of new peaks in my HPLC analysis of a solution containing this compound. What could these new peaks be?

A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. Based on the structure of this compound, these new peaks could correspond to several potential degradation products:

  • Hydrolytic Degradant: The most likely degradation product from hydrolysis would be the ring-opened carboxylic acid derivative.

  • Photodegradants: Photodegradation could lead to the formation of the dechlorinated analog, 5-hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, or other products resulting from ring cleavage.

  • Oxidative Degradants: Oxidation can introduce hydroxyl groups onto the aromatic rings or lead to more complex ring-opened products.

To identify these degradants, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

Q3: What are the optimal storage conditions for solutions of this compound to minimize degradation?

A3: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • pH: If possible, maintain the pH of the solution close to neutral (pH 6-8), as both acidic and basic conditions can accelerate hydrolysis of the lactam ring.

  • Inert Atmosphere: For sensitive experiments or long-term storage, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

Potential Cause Troubleshooting Step
Degradation of the compound in the assay medium. Prepare fresh solutions of the compound immediately before each experiment. Perform a time-course stability study of the compound in the assay medium to determine its stability window. Analyze the solution by HPLC at the beginning and end of the experiment to check for degradation.
Precipitation of the compound in the assay medium. Check the solubility of the compound in the assay medium. If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the assay. Ensure the final concentration of the co-solvent is consistent across all experiments.
Interaction with other components in the assay medium. Evaluate potential interactions with other components of the assay medium (e.g., proteins, reducing agents).

Problem: Rapid degradation observed under specific experimental conditions.

Potential Cause Troubleshooting Step
Acidic or basic conditions. Buffer the solution to a neutral pH if the experimental protocol allows. If extreme pH is necessary, minimize the exposure time and temperature.
Exposure to light. Conduct the experiment under light-protected conditions (e.g., in a dark room or using amber-colored labware).
Presence of oxidizing or reducing agents. If possible, remove or quench any oxidizing or reducing agents in the solution.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Value Primary Degradation Product
Acidic Hydrolysis (0.1 M HCl, 60°C) Half-life (t1/2)~ 8 hours2-amino-5-chloropyridine-3-acetic acid
Basic Hydrolysis (0.1 M NaOH, 60°C) Half-life (t1/2)~ 4 hours2-amino-5-chloropyridine-3-acetic acid
Oxidative (3% H2O2, RT) % Degradation after 24h~ 15%Oxidized pyrrolopyridine derivatives
Photolytic (ICH Q1B, 25°C) % Degradation after exposure~ 20%5-hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Thermal (80°C, solid state) % Degradation after 7 days< 2%Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Photostability

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 0.1 mg/mL. Prepare a solid sample by spreading a thin layer of the compound in a petri dish.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze the exposed and control samples by HPLC. Compare the chromatograms to assess the extent of photodegradation.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound hydrolyzed 2-amino-5-chloropyridine-3-acetic acid parent->hydrolyzed H₂O, H⁺/OH⁻ dechlorinated 5-hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one parent->dechlorinated hν (Light) oxidized Oxidized derivatives (e.g., N-oxides, hydroxylated species) parent->oxidized [O]

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Solution of this compound stress Apply Stress Condition (e.g., pH, Light, Temp, Oxidant) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradants and Elucidate Degradation Pathway data->pathway end End: Stability Profile pathway->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Purifying Crude 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of crude 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The following information is curated to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

While a specific synthesis route for this compound is not widely published, analysis of synthetic pathways for analogous 4-aza-2-oxindoles suggests that impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolone ring or the chlorinated pyridine moiety.

  • By-products from Incomplete Reactions: Intermediates that have not fully cyclized or been modified as intended.

  • Side-products from Undesired Reactions: These can include regioisomers, over-chlorinated species, or products from side reactions of functional groups.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) and reagents used in the synthesis.

Q2: What are the recommended purification methods for this compound?

The primary methods for purifying crude this compound are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities.

Q3: My purified product is still showing impurities by HPLC. What should I do?

If impurities persist after initial purification, consider the following:

  • Orthogonal Purification: Employ a different purification technique. If you used normal-phase chromatography, consider reverse-phase chromatography or recrystallization from a different solvent system.

  • Optimize Existing Method: Refine your current purification protocol. For chromatography, this could involve adjusting the solvent gradient or using a different stationary phase. For recrystallization, a systematic screen of solvents is recommended.

  • Impurity Identification: If possible, identify the persistent impurities (e.g., by LC-MS or NMR). Knowing the structure of the impurity can help in designing a more targeted purification strategy.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the product from impurities.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to identify an optimal mobile phase that provides good separation (Rf of the product around 0.3-0.4).
Column Overloading Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
Incorrect Stationary Phase Standard silica gel may not be suitable for all separations. Consider using alumina or a bonded-phase silica gel.
Co-eluting Impurities The impurity may have a very similar polarity to the product. A very slow, shallow gradient or isocratic elution may be necessary.

Issue: Product is not eluting from the column.

Possible Cause Troubleshooting Step
Solvent Polarity is Too Low The eluent is not polar enough to move the product through the stationary phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
Strong Interaction with Stationary Phase The compound may be strongly adsorbing to the silica gel. Consider switching to a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Recrystallization

Issue: The compound does not crystallize.

Possible Cause Troubleshooting Step
Solvent Choice is Not Ideal The compound is either too soluble or not soluble enough in the chosen solvent. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Perform a solvent screen with small amounts of crude material to identify a suitable solvent or solvent pair. Potential solvents to screen include ethyl acetate, acetonitrile, ethanol, and toluene, or mixtures thereof.
Solution is Not Saturated There is too much solvent for the amount of compound. Carefully evaporate some of the solvent to concentrate the solution.
Crystallization is Slow to Initiate Spontaneous crystallization may not occur. Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound.
Presence of Oily Impurities Oils can inhibit crystallization. Try to remove the oily impurities by first dissolving the crude product in a solvent in which the desired compound is highly soluble and the oil is not, then decanting the solution. Alternatively, column chromatography may be necessary before attempting recrystallization.

Issue: The yield after recrystallization is very low.

Possible Cause Troubleshooting Step
Too Much Solvent Was Used The compound has some solubility even in the cold solvent, leading to loss in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The Solution Was Not Cooled Sufficiently Crystallization is incomplete. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) for a sufficient amount of time.
Premature Crystallization During Hot Filtration The compound crystallized on the filter paper. Preheat the funnel and filter paper before filtration, and use a minimal amount of hot solvent to wash the crystals through.

Quantitative Data on Purification

The following table presents hypothetical but realistic data on the purity of crude this compound before and after purification by different methods. These values are intended to serve as a benchmark for what can be expected.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Recovery
Silica Gel Column Chromatography 85%95-98%70-85%
Recrystallization (Single Solvent) 85%90-96%60-80%
Recrystallization (Solvent/Anti-solvent) 85%92-97%65-85%
Sequential Purification (Chromatography then Recrystallization) 85%>99%50-70%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and evaporating the solvent.

  • Column Packing: Prepare a silica gel column in the chosen eluent system (e.g., a starting mixture of 30% ethyl acetate in hexane).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Run the column with the chosen eluent, gradually increasing the polarity if necessary (e.g., from 30% to 70% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask, add a minimal amount of a hot solvent (e.g., ethyl acetate) to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Chromatography Silica Gel Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (e.g., HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis Pure Pure Product (>99%) Analysis->Pure Purity Met Impure Impure Product (<99%) Analysis->Impure Purity Not Met Impure->Chromatography Re-purify Impure->Recrystallization Re-purify

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Purity Issue Method Which purification method was used? Start->Method Chroma Column Chromatography Method->Chroma Chromatography Recryst Recrystallization Method->Recryst Recrystallization Chroma_Issue What is the issue? Chroma->Chroma_Issue Recryst_Issue What is the issue? Recryst->Recryst_Issue Poor_Sep Poor Separation Chroma_Issue->Poor_Sep Separation No_Elution No Elution Chroma_Issue->No_Elution Elution No_Crystals No Crystals Recryst_Issue->No_Crystals Crystallization Low_Yield Low Yield Recryst_Issue->Low_Yield Yield Solvent Optimize Solvent System Poor_Sep->Solvent Overload Check Column Loading Poor_Sep->Overload Stationary Consider Different Stationary Phase Poor_Sep->Stationary No_Elution->Solvent Solvent2 Screen for New Solvent No_Crystals->Solvent2 Saturate Concentrate Solution No_Crystals->Saturate Seed Induce Crystallization (Scratch/Seed) No_Crystals->Seed Solvent3 Use Minimal Hot Solvent Low_Yield->Solvent3 Cooling Ensure Sufficient Cooling Low_Yield->Cooling

Caption: A troubleshooting decision tree for purification issues.

Technical Support Center: Resolving Impurities in 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting impurities in the NMR spectra of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks that don't correspond to the product. What are the common sources of these impurities?

A1: Unexpected peaks in the NMR spectrum can originate from several sources throughout the synthetic and workup process. Common culprits include:

  • Residual Solvents: Solvents used in the reaction, extraction, and purification steps are frequently observed in the final NMR spectrum.

  • Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials in your sample.

  • Reagents and Byproducts: Reagents used in the synthesis or byproducts from side reactions can persist through purification.

  • Grease and Phthalates: Contamination from vacuum grease used in glassware joints or plasticizers from tubing is common.

  • Water: The presence of water is very common in NMR solvents and can appear as a broad singlet.

Q2: I have peaks in the aromatic region of my ¹H NMR that I can't assign to this compound. What could they be?

A2: The synthesis of the analogous aromatic compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, often involves precursors like 2-bromo-6-chloropyridin-3-amine. If your synthesis of the lactam follows a related pathway, residual aromatic starting materials or byproducts could be the source of these unassigned peaks.

Q3: How can I identify if the impurities in my NMR spectrum are from common laboratory solvents?

A3: You can compare the chemical shifts of the unknown peaks to established tables of common NMR solvents. The chemical shift of residual solvent peaks can vary slightly depending on the deuterated solvent used for your sample.

Q4: What steps can I take to remove residual solvent signals from my NMR spectrum?

A4: To remove volatile organic solvents, you can dry your sample under high vacuum for an extended period. For less volatile solvents like DMF or DMSO, co-evaporation with a lower boiling point solvent (like toluene or dichloromethane) can be effective. If the impurity persists, re-purification by column chromatography or recrystallization may be necessary.

Q5: My NMR spectrum is complex and shows overlapping signals. What can I do to better resolve the peaks?

A5: If you have access to a higher field NMR spectrometer, re-acquiring the spectrum can often improve signal dispersion and resolve overlapping multiplets. Additionally, 2D NMR techniques such as COSY and HSQC can be invaluable for assigning protons and carbons, even in congested spectral regions.

Troubleshooting Guide for Impurity Identification

This section provides a systematic approach to identifying and resolving common impurities encountered in the NMR spectra of this compound.

Step 1: Identify Common NMR Contaminants

The first step is to rule out common contaminants that are not directly related to the synthesis of the target molecule.

Impurity¹H NMR Chemical Shift (ppm) in CDCl₃¹H NMR Chemical Shift (ppm) in DMSO-d₆MultiplicityNotes
Water~1.56~3.33Broad SingletChemical shift is highly variable and depends on temperature and sample concentration.
Acetone~2.17~2.09SingletCommon cleaning solvent for glassware.
Dichloromethane~5.30~5.76SingletCommon extraction solvent.
Ethyl Acetate~1.26 (t), ~2.05 (s), ~4.12 (q)~1.15 (t), ~1.99 (s), ~4.03 (q)Triplet, Singlet, QuartetCommon solvent for chromatography and extractions.
Hexane(s)~0.88, ~1.26~0.85, ~1.24MultipletsCommon solvent for chromatography.
Toluene~2.36, ~7.17-7.29~2.30, ~7.18-7.30Singlet, MultipletCan be used for co-evaporation.
Triethylamine~1.03 (t), ~2.53 (q)~0.95 (t), ~2.43 (q)Triplet, QuartetCommon base used in synthesis.
N,N-Dimethylformamide (DMF)~2.88, ~2.95, ~8.03~2.75, ~2.92, ~8.03SingletsHigh-boiling point solvent used in synthesis.
Silicone Grease~0.07~0.05Broad SingletFrom glassware joints.
Step 2: Consider Synthesis-Related Impurities

Potential Precursors and Byproducts:

CompoundStructurePotential Origin
2-bromo-6-chloropyridin-3-amineA potential starting material for the construction of the pyrrolopyridine core.
5-chloro-1H-pyrrolo[3,2-b]pyridineThe aromatic analog of the target lactam. It could potentially be a byproduct under certain reaction conditions.

¹H NMR Data for a Potential Aromatic Byproduct:

CompoundSolventChemical Shifts (ppm) and Multiplicities
5-chloro-1H-pyrrolo[3,2-b]pyridineCDCl₃ + DMSO-d₆δ 9.85 (br. s, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.47 (m, 1H), 7.10 (d, J = 8.5 Hz, 1H), 6.65 (m, 1H)[1]

If you observe signals matching this pattern, it may indicate the presence of the aromatic pyrrolopyridine as an impurity.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool into the NMR tube to avoid issues with shimming.

Protocol 2: Standard ¹H-NMR Data Acquisition

  • Insertion and Locking: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: Use a standard 30-degree or 90-degree pulse sequence.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Processing: After acquisition, Fourier transform the data, and perform phase and baseline corrections.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving impurities in your NMR spectrum.

G Troubleshooting Workflow for NMR Impurities cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Resolution start Acquire ¹H NMR Spectrum check_product Compare with Expected Spectrum of This compound start->check_product impurities_present Unexpected Peaks Present? check_product->impurities_present check_solvents Compare with Common Solvent Impurity Tables impurities_present->check_solvents Yes end Pure Product Spectrum impurities_present->end No solvent_match Match Found? check_solvents->solvent_match check_starting_materials Compare with NMR of Starting Materials/Reagents solvent_match->check_starting_materials No remove_solvent Dry Under High Vacuum or Co-evaporate solvent_match->remove_solvent Yes sm_match Match Found? check_starting_materials->sm_match check_byproducts Consider Potential Byproducts (e.g., aromatic analog) sm_match->check_byproducts No repurify Re-purify Sample (Column Chromatography, Recrystallization) sm_match->repurify Yes bp_match Plausible Match? check_byproducts->bp_match bp_match->repurify Yes bp_match->end No, consult with supervisor or NMR specialist remove_solvent->end repurify->end

Caption: A flowchart outlining the steps to identify and resolve impurities in an NMR spectrum.

References

Technical Support Center: Analysis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this compound.

Experimental Protocol: HPLC Analysis

This section details a recommended starting method for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent. This will yield a stock solution of 500 µg/mL. Prepare working standards of desired concentrations by serial dilution.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent as the standard solution to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.[1]

2. HPLC Instrumentation and Conditions

A typical Reverse-Phase HPLC (RP-HPLC) method is recommended for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Gradient Table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes

Gradient Table:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Visualizing the Workflow

The following diagram illustrates the general workflow for HPLC method development and analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing SamplePrep Sample and Standard Preparation HPLC_System HPLC System Setup and Equilibration SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System Injection Sample Injection HPLC_System->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification and Reporting Integration->Quantification

Caption: General workflow for HPLC analysis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions between the basic nitrogen in the analyte and residual silanol groups on the column packing.[2][3]- Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase.[3]- Use a column specifically designed for basic analytes.[3]- Ensure the mobile phase pH is appropriate to control the ionization of the analyte.[2]
Poor Retention / Analyte elutes in the void volume The compound is highly polar and has low affinity for the C18 stationary phase.[4][5]- Use a polar-embedded column (e.g., Aqua, Hydro) that allows for operation in highly aqueous mobile phases without phase collapse.[5]- Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[4][6]- Decrease the initial percentage of the organic modifier (acetonitrile) in the mobile phase.
Baseline Noise or Drift Contaminated mobile phase, detector instability, or system leaks.[2]- Prepare fresh mobile phase using HPLC-grade solvents and degas thoroughly.[7][8]- Check for leaks in the pump, injector, and detector fittings.[2]- Allow the detector lamp to warm up sufficiently.[7]
Variable Retention Times Inconsistent mobile phase preparation, temperature fluctuations, or inadequate column equilibration.[2][9]- Ensure accurate and consistent preparation of the mobile phase.[2]- Use a column thermostat to maintain a constant temperature.[7][9]- Increase the column equilibration time between injections, especially after a gradient run.[7]
Ghost Peaks Contamination in the sample, mobile phase, or carryover from a previous injection.- Run a blank injection (diluent only) to identify the source of the peak.- Clean the injector and sample loop.- Use fresh, high-purity solvents for mobile phase preparation.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing common HPLC issues.

Troubleshooting_Logic rect_node rect_node start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Incorrect Retention? peak_shape->retention No tailing Tailing or Fronting? peak_shape->tailing Yes baseline Baseline Issues? retention->baseline No retention_var Variable or Drifting? retention->retention_var Yes noise_drift Noise or Drift? baseline->noise_drift Yes tailing_sol Check for secondary interactions. Consider mobile phase additive or base-deactivated column. tailing->tailing_sol Tailing var_sol Check mobile phase prep, temperature, and equilibration. retention_var->var_sol Variable noise_sol Check for leaks, contaminated mobile phase, or detector issues. noise_drift->noise_sol Noise

Caption: A decision tree for troubleshooting HPLC problems.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended for this analysis?

A1: C18 columns are a common starting point for reverse-phase HPLC due to their versatility in retaining a wide range of compounds with moderate polarity. However, given that this compound is a polar heterocyclic compound, a standard C18 column might not provide adequate retention.[4][5] In such cases, a polar-embedded phase column or HILIC may be more suitable.[4][5]

Q2: What is the purpose of adding formic acid to the mobile phase?

A2: Formic acid is a common mobile phase additive used to control the pH and improve peak shape. For nitrogen-containing heterocyclic compounds, a slightly acidic mobile phase can protonate the basic nitrogens, leading to more consistent interactions with the stationary phase and sharper peaks.[3] It also enhances ionization for mass spectrometry (MS) detection if coupled with an LC-MS system.[10]

Q3: My peak for the analyte is broad. What can I do to improve it?

A3: Broad peaks can be caused by several factors. First, ensure your column is not overloaded by injecting a lower concentration or volume of your sample.[2] Column degradation, such as a clogged frit or deteriorated packing, can also lead to peak broadening.[2] If these are ruled out, consider optimizing the mobile phase composition or gradient to ensure the analyte is properly focused on the column before elution.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, methanol can be used as an alternative to acetonitrile. However, this will likely change the selectivity and retention time of your analyte. Acetonitrile is generally a stronger solvent than methanol in reverse-phase chromatography and often provides better peak shapes for basic compounds. If you switch to methanol, you may need to re-optimize the gradient conditions.

Q5: How often should I prepare a fresh mobile phase?

A5: It is recommended to prepare fresh mobile phase daily to avoid issues with microbial growth, solvent evaporation, and changes in composition, all of which can lead to reproducibility problems.[7] Always use high-purity, HPLC-grade solvents.

References

Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its derivatives. The synthesis of this scaffold can be challenging, and this resource aims to address common issues encountered during key synthetic steps, particularly focusing on catalyst selection for the crucial intramolecular cyclization to form the lactam ring.

Logical Workflow for Synthesis

The synthesis of this compound typically involves the construction of a suitably substituted 2-aminopyridine precursor followed by an intramolecular cyclization to form the fused lactam ring. A plausible synthetic strategy is outlined below.

cluster_0 Precursor Synthesis cluster_1 Cyclization Precursor Preparation cluster_2 Key Cyclization Step cluster_3 Final Product A Starting Material (e.g., 2,5-dichloropyridine) B Introduction of Amino Group (e.g., Buchwald-Hartwig amination) A->B C Functionalization at C3 (e.g., Sonogashira or Heck coupling) B->C D Modification of C3-substituent (e.g., Oxidation, Hydrolysis) C->D E Cyclization Precursor (2-amino-5-chloropyridine-3-acetic acid derivative) D->E G Intramolecular Cyclization (Lactam Formation) E->G F Catalyst/Reagent Selection F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, with a focus on the critical intramolecular cyclization step.

Q1: My intramolecular cyclization to form the lactam is failing or giving very low yields. What are the potential causes?

A: Low yields in lactam formation are a common issue in heterocyclic synthesis. Several factors could be contributing to this problem:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the weakly nucleophilic aniline-type amine. If you are using a coupling reagent, it may be inefficient for this specific substrate.

  • Deactivation of the Amine: The 2-aminopyridine nitrogen is basic and can be protonated by the carboxylic acid, rendering it non-nucleophilic.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the side chain can hinder the cyclization.

  • Unfavorable Reaction Conditions: The choice of solvent, temperature, and base (if applicable) is crucial. The reaction may require optimization of these parameters.

  • Side Reactions: Polymerization of the starting material or decomposition under harsh conditions can lead to low yields of the desired product.

Q2: What catalysts or reagents are recommended for the intramolecular cyclization step?

  • Acid Catalysis: Strong acids like sulfuric acid or polyphosphoric acid (PPA) can promote cyclization by protonating the carbonyl group and making it more electrophilic. However, this can also lead to side reactions, so careful control of temperature and reaction time is necessary.

  • Base Catalysis: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to deprotonate the amine, increasing its nucleophilicity for attack on an ester derivative of the side chain.

  • Peptide Coupling Reagents: Reagents commonly used for amide bond formation can be effective. However, standard conditions with reagents like HATU or EDC/HOBt may not be sufficient for less reactive aminopyridines. It is crucial to ensure anhydrous conditions as these reagents are sensitive to moisture.

  • Transition Metal Catalysis: While less common for this specific transformation, palladium or copper catalysts, known to facilitate C-N bond formation, could be explored, particularly if the cyclization is challenging. For instance, conditions similar to Buchwald-Hartwig amination could be adapted for an intramolecular reaction.

Q3: I am observing the formation of an unexpected byproduct. What could it be?

A: Without specific characterization data, it is difficult to pinpoint the exact byproduct. However, some common side reactions in similar syntheses include:

  • Dimerization or Polymerization: If the intermolecular reaction is faster than the intramolecular cyclization, oligomers or polymers can form. This can often be mitigated by using high dilution conditions.

  • Decarboxylation: Under harsh acidic or high-temperature conditions, the carboxylic acid precursor may decarboxylate.

  • Rearrangement: The pyrrolopyridinone core can be susceptible to rearrangements under certain conditions.

Q4: How can I improve the solubility of my starting materials or product?

A: Poor solubility can hinder reaction rates and make purification difficult. Consider the following:

  • Solvent Screening: Experiment with a range of solvents with different polarities. For cyclization, polar aprotic solvents like DMF, DMAc, or NMP are often effective as they can dissolve the reactants and are stable at higher temperatures.

  • Protecting Groups: Introduction of a protecting group on the pyrrole nitrogen (e.g., SEM or Boc) can sometimes improve solubility and prevent side reactions. This group would need to be removed in a subsequent step.

Catalyst and Reagent Selection for Key Steps

The following table summarizes potential catalysts and reagents for the key steps in the synthesis of the this compound scaffold, based on analogous reactions found in the literature.

Reaction StepCatalyst/Reagent SystemPurposePotential Issues
Functionalization at C3 (Sonogashira Coupling) Pd(PPh₃)₂Cl₂ / CuIIntroduction of an alkyne substituent.Homocoupling of the alkyne, catalyst deactivation.
Functionalization at C3 (Heck Coupling) Pd(OAc)₂ with a phosphine ligandIntroduction of an alkene substituent.Isomerization of the double bond.
Intramolecular Cyclization (Acid-Catalyzed) H₂SO₄, PPAActivation of a carboxylic acid for cyclization.Charring, sulfonation, or other side reactions at high temperatures.
Intramolecular Cyclization (Base-Catalyzed) NaH, KHMDS, LiHMDSDeprotonation of the amine for cyclization onto an ester.Enolization of the ester, competing intermolecular reactions.
Intramolecular Cyclization (Coupling Reagents) HATU, HBTU, EDC/HOBtIn situ activation of a carboxylic acid.Racemization if a chiral center is present, low reactivity with electron-poor amines.
Intramolecular Cyclization (Palladium-Catalyzed) Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos)Intramolecular C-N bond formation.Catalyst deactivation, ligand screening may be necessary.

Experimental Protocols

Detailed Methodology for Intramolecular Cyclization (Hypothetical Protocol)

This protocol is a general guideline and will likely require optimization for the specific substrate.

Method A: Acid-Catalyzed Cyclization

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-amino-5-chloropyridine-3-acetic acid precursor (1.0 eq).

  • Reaction: Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to the flask.

  • Heating: Heat the mixture with stirring to 80-120 °C. The optimal temperature will need to be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of NaHCO₃ or NaOH. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Method B: Using a Peptide Coupling Reagent

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-amino-5-chloropyridine-3-acetic acid precursor (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as described above.

managing reaction temperature for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature-controlled steps in the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine and its precursors?

A1: Based on established protocols, several steps require precise temperature management to ensure optimal yield and purity. Key stages include the nitration of 2-amino-6-methylpyridine, which is performed at 0°C and then raised to 20°C, and the subsequent diazotization reaction, also controlled at temperatures below 20°C.[1] Another critical step is the Sonogashira coupling, which is typically conducted at an elevated temperature of 80°C for one hour.[1] Other syntheses of related pyrrolopyridine compounds also involve heating, for instance, a reaction is stirred at 75°C for 21 hours.[2]

Q2: I'm observing low yields in my reaction. Could incorrect temperature be the cause?

A2: Yes, improper temperature control is a common reason for low product yields. If the temperature is too low, the reaction may be incomplete, leading to a low conversion of starting materials.[3] Conversely, if the temperature is too high, it can lead to the formation of byproducts or degradation of the desired product. For instance, in multi-step syntheses, heating to reflux is sometimes necessary to improve the yield.[4] It is crucial to adhere to the specified temperatures in the protocol.

Q3: My final product contains significant impurities. How can temperature management help reduce them?

A3: Temperature directly influences reaction selectivity. Running a reaction at a suboptimal temperature can promote the formation of side products. For example, in nitration reactions, careful temperature control at 0°C is essential to prevent over-nitration or the formation of isomers.[1] If you are observing impurities, review the temperature at each step of your synthesis. Gradual heating and maintaining a stable temperature during the reaction are crucial.

Q4: Are there specific heating methods recommended for the synthesis of pyrrolopyridinones?

A4: While standard heating mantles and oil baths are commonly used, microwave-assisted synthesis has been shown to be effective for related pyrrolo[3,4-b]pyridin-5-ones.[5][6][7] Microwave heating can offer advantages such as rapid heating, shorter reaction times, and potentially higher yields.[5] For example, syntheses have been successfully performed at temperatures ranging from 70°C to 150°C using microwave irradiation.[5][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction Due to Low Temperature - Ensure your heating apparatus is calibrated and reaching the target temperature.- Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or LC-MS.- Increase the reaction time at the specified temperature.[3]
Product Degradation at High Temperatures - Verify that the reaction temperature does not exceed the specified limit.- Use a temperature controller for precise regulation.- If byproducts are observed at the target temperature, consider lowering it and extending the reaction time.
Side Reactions Favored at Incorrect Temperatures - Strictly adhere to the temperature specified for each reaction step, especially during the addition of reagents.- For exothermic reactions, ensure efficient cooling to maintain the desired temperature range.

Issue 2: Formation of Significant Impurities

Potential Cause Troubleshooting Steps
Formation of Isomeric Byproducts - For reactions like nitration, maintain a low temperature (e.g., 0°C) during reagent addition to enhance regioselectivity.[1]
Polymerization or Tar Formation - High temperatures can sometimes lead to polymerization. If the reaction mixture becomes viscous, this might be occurring.[3]- Consider lowering the reaction temperature, even if it requires a longer reaction time.[3]
Byproduct from Competing Reaction Pathways - Review the reaction mechanism to identify potential side reactions that are favored at higher or lower temperatures.- Adjust the temperature to favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Multi-step Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine [1]

This protocol involves several temperature-critical steps.

  • Nitration: 2-amino-6-methylpyridine is added to concentrated sulfuric acid, keeping the temperature below 20°C. The mixture is then cooled to 0°C before the dropwise addition of mixed acid. After the addition, the temperature is raised to 20°C and stirred for 13 hours.

  • Hydrolysis: The nitrated product is added to water, and then concentrated sulfuric acid is added dropwise in an ice bath, maintaining the temperature below 20°C. The mixture is then cooled to 0°C for the addition of sodium nitrite solution, after which the temperature is raised to 20°C and stirred for 2 hours.

  • Chlorination: The resulting hydroxy compound is heated with phosphorus pentachloride and phosphorus oxychloride to 110°C and stirred for 3 hours.

  • Enamine Formation: The chlorinated product is dissolved in DMF with N,N-dimethylformamide dimethyl acetal and heated to 90°C for 12 hours.

  • Cyclization: The crude enamine is hydrogenated at room temperature.

  • Sonogashira Coupling: A mixture of 2-bromo-6-chloropyridin-3-amine, copper (I) iodide, triethylamine, bis(triphenylphosphine)palladium(II) chloride, and ethynyltrimethylsilane in DMF is stirred at 80°C for 1 hour.

Protocol 2: Synthesis from 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine [2]

  • Cyclization: 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine is dissolved in methanol with concentrated hydrochloric acid.

  • Heating: The reaction mixture is stirred at 75°C for 21 hours.

  • Workup: After completion, the solvent is removed, and the residue is worked up to yield the final product.

Quantitative Data Summary

Reaction Step Temperature Duration Yield Reference
Nitration0°C to 20°C13 hours46%[1]
Hydrolysis0°C to 20°C2 hours86%[1]
Chlorination110°C3 hours92%[1]
Enamine Formation90°C12 hours-[1]
Sonogashira Coupling80°C1 hour57.6%[1]
Cyclization75°C21 hours71%[2]

Visual Guides

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Cyclization s1_reagents 2-amino-6-methylpyridine + conc. H2SO4 + mixed acid s1_temp <20°C -> 0°C -> 20°C s1_reagents->s1_temp s1_time 13 hours s1_temp->s1_time s2_reagents Nitrated product + H2O + conc. H2SO4 + NaNO2 s1_time->s2_reagents Product s2_temp <20°C -> 0°C -> 20°C s2_reagents->s2_temp s2_time 2 hours s2_temp->s2_time s3_reagents Hydroxy compound + PCl5 + POCl3 s2_time->s3_reagents Product s3_temp 110°C s3_reagents->s3_temp s3_time 3 hours s3_temp->s3_time s4_reagents Enamine intermediate + H2, Raney Nickel s3_time->s4_reagents Intermediate Steps (Enamine formation) s4_temp Room Temp s4_reagents->s4_temp s4_time 16 hours s4_temp->s4_time final_product 5-chloro-1H-pyrrolo [3,2-b]pyridine s4_time->final_product Final Product

Caption: Experimental workflow for a multi-step synthesis.

troubleshooting_workflow start Reaction Issue Identified low_yield Low Yield? start->low_yield impurities High Impurities? start->impurities low_yield->impurities No check_temp_low Is Temperature Too Low? low_yield->check_temp_low Yes check_temp_high Is Temperature Too High? impurities->check_temp_high Yes check_temp_low->check_temp_high No increase_temp Action: Increase Temperature or Reaction Time check_temp_low->increase_temp Yes check_temp_unstable Is Temperature Unstable? check_temp_high->check_temp_unstable No decrease_temp Action: Decrease Temperature check_temp_high->decrease_temp Yes stabilize_temp Action: Improve Temperature Control (e.g., use controller, ice bath) check_temp_unstable->stabilize_temp Yes monitor Monitor Reaction Progress (TLC, LC-MS) check_temp_unstable->monitor No increase_temp->monitor decrease_temp->monitor stabilize_temp->monitor

Caption: Troubleshooting logic for temperature-related issues.

References

Technical Support Center: 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The information is designed to address specific issues that may be encountered during kinetic studies, with a focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent effects to consider when studying the reaction kinetics of this compound?

A1: The choice of solvent can significantly influence the reaction rate and mechanism. Key factors to consider include:

  • Polarity and Protic/Aprotic Nature: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through ionic mechanisms.[1][2][3] Protic solvents (e.g., alcohols) can hydrogen bond with reactants and intermediates, while aprotic solvents (e.g., DMSO, DMF) lack this ability. For reactions involving charged nucleophiles, polar aprotic solvents often enhance nucleophilicity and accelerate the reaction rate.[4]

  • Solubility: The reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture for accurate kinetic measurements.[4]

  • Competing Reactions: The solvent itself should be inert and not participate in side reactions with the reactants or intermediates.[4]

Q2: How does solvent polarity likely affect the kinetics of reactions involving this compound?

A2: While specific data for this compound is limited, we can extrapolate from general principles of organic chemistry.[2][3] For a hypothetical nucleophilic substitution reaction at the 5-chloro position, increasing solvent polarity would likely stabilize the transition state, leading to an increased reaction rate. The table below provides an illustrative example of how reaction rate constants might vary with solvent polarity for a hypothetical reaction.

Data Presentation

Table 1: Illustrative Effect of Solvent on the Pseudo-First-Order Rate Constant (k_obs) for a Hypothetical Nucleophilic Substitution of this compound at 25°C.

SolventDielectric Constant (ε)Rate Constant (k_obs) x 10⁻⁴ s⁻¹
1,4-Dioxane2.20.5
Tetrahydrofuran (THF)7.62.1
Acetone218.5
Acetonitrile (MeCN)3725.3
Dimethylformamide (DMF)3730.1
Dimethyl Sulfoxide (DMSO)4742.8

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Troubleshooting Guides

This section provides practical solutions in a question-and-answer format for specific issues you might encounter during your experiments.

Problem 1: Low or no product yield.

  • Possible Cause: Suboptimal reaction conditions or reagent quality.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the purity of this compound and other reactants using techniques like NMR or mass spectrometry.

    • Optimize Temperature: Systematically vary the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent degradation.[5]

    • Check Solvent Choice: The chosen solvent may not be optimal for the reaction. Refer to Table 1 for an indication of how solvent polarity might affect the rate. Consider screening a range of solvents with varying polarities and protic/aprotic properties.

    • Inert Atmosphere: If your reagents are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

Problem 2: Inconsistent kinetic data or poor reproducibility.

  • Possible Cause: Issues with temperature control, solution preparation, or monitoring.

  • Troubleshooting Steps:

    • Precise Temperature Control: Use a thermostat-controlled bath to maintain a constant reaction temperature, as small fluctuations can significantly impact reaction rates.

    • Accurate Solution Preparation: Ensure accurate and consistent concentrations of all reactants. Use calibrated pipettes and volumetric flasks.

    • Homogeneous Mixture: Ensure all reactants are fully dissolved in the solvent before initiating the reaction.

    • Consistent Monitoring: Use a reliable method for monitoring the reaction progress, such as UV-Vis spectrophotometry or HPLC. Ensure the sampling and quenching (if applicable) procedures are consistent for each time point.

Problem 3: Formation of significant byproducts.

  • Possible Cause: Competing reaction pathways or degradation of reactants/products.

  • Troubleshooting Steps:

    • Identify Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the byproducts. This can provide insight into the side reactions occurring.

    • Modify Reaction Conditions:

      • Temperature: Lowering the reaction temperature may suppress side reactions that have a higher activation energy than the desired reaction.

      • Solvent: The solvent can influence the selectivity of a reaction. A less polar solvent might disfavor the formation of highly polar byproduct transition states.

    • Purification Method: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively remove byproducts.[5]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of a Nucleophilic Substitution Reaction

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO) at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1 M).

  • Reaction Setup:

    • In a thermostatted reaction vessel, add the appropriate volume of solvent.

    • Add the required volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the required volume of the nucleophile stock solution to achieve the desired final concentration (e.g., 10 mM for pseudo-first-order conditions).

    • Immediately start monitoring the reaction. This can be done by:

      • HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by diluting with a cold solvent), and analyze the sample by HPLC to determine the concentration of the reactant and product.

      • UV-Vis Spectrophotometry: If the reactant or product has a unique absorbance in the UV-Vis spectrum, the reaction can be monitored continuously in a cuvette.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and calculate the rate constant by fitting the data to the appropriate integrated rate law.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Kinetic Analysis prep Reagent & Solvent Preparation setup Reaction Setup & Temperature Equilibration prep->setup initiate Initiate Reaction setup->initiate monitor Monitor Reaction Progress (e.g., HPLC, UV-Vis) initiate->monitor analyze Data Analysis & Rate Constant Calculation monitor->analyze troubleshoot Results Consistent? analyze->troubleshoot optimize Optimize Conditions (Solvent, Temp.) troubleshoot->optimize No report Final Report troubleshoot->report Yes optimize->prep Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Outcome start Poor Outcome (Low Yield, Byproducts) check_reagents Verify Reagent Purity & Concentration start->check_reagents check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions check_solvent Evaluate Solvent Choice (Polarity, Solubility) start->check_solvent analyze_byproducts Identify Byproducts (LC-MS, GC-MS) start->analyze_byproducts optimize Optimize check_reagents->optimize check_conditions->optimize check_solvent->optimize analyze_byproducts->optimize rerun Re-run Experiment optimize->rerun

References

Validation & Comparative

Confirming the Structure of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one via 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopic data to definitively confirm the structure of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and differentiate it from potential synthetic isomers.

The synthesis of complex heterocyclic molecules can often yield a mixture of isomers, making precise structural elucidation essential. In the case of this compound, a compound of interest in medicinal chemistry, confusion with its positional isomers (4-chloro, 6-chloro, and 7-chloro derivatives) is a potential challenge. This guide leverages predicted 2D NMR data to provide a clear roadmap for structural verification.

Predicted NMR Data for Structural Confirmation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the key 2D NMR correlations (COSY and HMBC) for this compound. These predictions are based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
2~175--
3~35~3.6s
3a~130--
4~118~7.2d
5~145--
6~125~7.8d
7~148--
7a~155--
1-NH-~8.5br s
3-NH-~7.0br s

Table 2: Key Predicted 2D NMR Correlations for this compound

ExperimentKey Correlations
COSY H-4 with H-6 (meta-coupling, if observable)
HSQC C-3 with H-3; C-4 with H-4; C-6 with H-6
HMBC H-3 to C-2, C-3a, C-7a; H-4 to C-3a, C-5, C-6, C-7a; H-6 to C-4, C-5, C-7, C-7a; 1-NH to C-3a, C-7, C-7a

Distinguishing this compound from its Isomers

The primary challenge in confirming the structure lies in differentiating it from its positional isomers where the chlorine atom is at the 4, 6, or 7-position. 2D NMR, particularly HMBC, is a powerful tool for this purpose due to its ability to reveal long-range C-H correlations.

Table 3: Comparison of Key Differentiating HMBC Correlations for Chloro-pyrrolo[3,2-b]pyridin-2(3H)-one Isomers

IsomerKey Differentiating HMBC Correlations
This compound - H-4 will show correlations to the chlorine-bearing carbon C-5 and the quaternary carbon C-7a . - H-6 will show a correlation to the chlorine-bearing carbon C-5 and the quaternary carbon C-7 .
4-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one - The proton at position 6 will show a correlation to the chlorine-bearing carbon at C-4. - There will be no proton at position 4.
6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one - The proton at position 4 will show a correlation to the chlorine-bearing carbon at C-6. - There will be no proton at position 6.
7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one - Both H-4 and H-6 will show correlations to the quaternary carbon C-7a, which is adjacent to the nitrogen, but not to a chlorine-bearing carbon in the pyridine ring.

Experimental Protocols

High-quality 2D NMR data is crucial for accurate structure elucidation. The following is a general protocol for acquiring COSY, HSQC, and HMBC spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Optimize the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to a typical value for sp² and sp³ carbons (e.g., 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the long-range coupling constant (ⁿJCH) to a value that will emphasize two- and three-bond correlations (typically 8-10 Hz).

Visualization of Key Structural Correlations

The following diagrams, generated using Graphviz, illustrate the key COSY and HMBC correlations that are critical for confirming the structure of this compound.

G cluster_0 This compound mol mol

Caption: Chemical structure of this compound.

Caption: Key COSY correlation in this compound.

HMBC_correlations cluster_protons cluster_carbons H3 H-3 (~3.6 ppm) C2 C-2 (~175 ppm) H3->C2 C3a C-3a (~130 ppm) H3->C3a C7a C-7a (~155 ppm) H3->C7a H4 H-4 (~7.2 ppm) H4->C3a H4->C7a C5 C-5 (~145 ppm) H4->C5 C6 C-6 (~125 ppm) H4->C6 H6 H-6 (~7.8 ppm) H6->C7a H6->C5 C7 C-7 (~148 ppm) H6->C7 C4 C-4 (~118 ppm) H6->C4 NH1 1-NH (~8.5 ppm) NH1->C3a NH1->C7a NH1->C7

Caption: Key HMBC correlations for this compound.

By carefully analyzing the 2D NMR data and comparing it with the predicted correlations outlined in this guide, researchers can confidently confirm the structure of this compound and distinguish it from its potential isomers, ensuring the integrity of their research and development efforts.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 5-chloro-6-azaindolin-2-one, scaffold is a promising heterocyclic motif in medicinal chemistry. Its structural similarity to the core of bioactive molecules, such as kinase inhibitors, has spurred interest in its potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues based on this and closely related scaffolds, supported by experimental data from published research.

Core Structure and Analogues

The fundamental structure is the this compound core. SAR studies have primarily focused on modifications at the 3-position, often introducing a ylidene moiety to explore interactions with various biological targets. A key bioisosteric comparison is often made with the corresponding indolin-2-one (oxindole) scaffold.

Structure-Activity Relationship Insights

Research into 3-substituted azaindolin-2-ones has provided valuable insights into the SAR of this class of compounds, particularly as inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau aggregation. A significant finding is the enhanced potency of the azaindolin-2-one core (an "N bioisostere") compared to the traditional indolin-2-one scaffold.

Key SAR Findings for 3-Substituted (Aza)indolin-2-ones:
  • Effect of the Azaindole Core : The replacement of the indolin-2-one core with its nitrogen bioisostere, the azaindolin-2-one nucleus, leads to a significant increase in inhibitory activity.

  • Impact of 5-Chloro Substitution : The presence of a chlorine atom at the 5-position of the (aza)indolin-2-one ring enhances the biological activity when compared to unsubstituted or 5-fluoro substituted analogues.[1]

  • Influence of the 3-Ylidene Substituent : For GSK3β inhibition, a 2-pyridyl substituent on the 3-ylidene moiety was found to be more effective than a 4-pyridyl or an amine-substituted phenyl group.[1]

The following table summarizes the quantitative data for selected 3-(pyridin-2-ylmethylene) (aza)indolin-2-one analogues against GSK3β.

Compound IDCore ScaffoldSubstitution at Position 5GSK3β IC₅₀ (µM)
(E)-2b Indolin-2-one5-Chloro>10
(E)-2f Azaindolin-2-one None 1.7

Data sourced from Ali et al., 2022.[1]

These data underscore the dramatic improvement in activity when transitioning from the indolin-2-one to the azaindolin-2-one core. While a direct comparison with a 5-chloro-azaindolin-2-one analogue was not provided in this specific study, the general principle of enhanced activity with 5-chloro substitution was noted.[1]

Comparison with Related Scaffolds: Anticancer Activity

Analogues of the isomeric 5-halogenated-7-azaindolin-2-one (pyrrolo[2,3-b]pyridin-2-one) scaffold have been investigated as potential antitumor agents, showing promising activity against various cancer cell lines. This provides a valuable comparison for the potential therapeutic applications of the this compound core.

The table below presents the in vitro antitumor activity of a potent 5-bromo-7-azaindolin-2-one derivative compared to the approved kinase inhibitor, Sunitinib.

CompoundTarget Cancer Cell LineIC₅₀ (µM)
13c7 (5-bromo analogue) MCF-7 (Breast)4.49
A549 (Lung)15.39
HCT-116 (Colon)8.83
Sunitinib (Reference) MCF-7 (Breast)4.70
A549 (Lung)>30
HCT-116 (Colon)10.12

Data sourced from a 2015 study on 5-halogenated-7-azaindolin-2-one derivatives.[2] This highlights the potential of halogenated azaindolinone scaffolds in cancer therapy.

Experimental Protocols

General Synthesis of 3-Ylidene-(Aza)indolin-2-one Analogues

The synthesis of 3-ylidene-(aza)indolin-2-one derivatives is typically achieved through a condensation reaction.[1]

Procedure:

  • A mixture of the appropriately substituted (aza)indolin-2-one (1 equivalent) and an aromatic aldehyde (1 equivalent) is prepared in ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling, the resulting precipitate is filtered, washed, and dried to yield the target compound.

GSK3β Inhibition Assay (Kinase-Glo® Luminescence Assay)

The inhibitory activity against GSK3β can be determined using a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.[1]

Protocol:

  • The test compounds are initially screened at a concentration of 10 µM.

  • The kinase reaction is performed in a buffer containing ATP and the GSK3β enzyme, in the presence of the test compound or control.

  • After incubation, the Kinase-Glo® reagent is added to terminate the kinase reaction and detect the remaining ATP.

  • Luminescence is measured using a plate reader.

  • For compounds showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC₅₀ value. Staurosporine is often used as a reference compound.[1]

Visualizations

G General Synthetic Scheme for 3-Ylidene-5-Chloro-Azaindolin-2-ones cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Mixture Condensation This compound->Reaction Mixture Aromatic Aldehyde (R-CHO) Aromatic Aldehyde (R-CHO) Aromatic Aldehyde (R-CHO)->Reaction Mixture Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Mixture Reflux, 24h Reflux, 24h Reflux, 24h->Reaction Mixture 3-(Aryl-ylidene)-5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one 3-(Aryl-ylidene)-5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Reaction Mixture->3-(Aryl-ylidene)-5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Yields

Caption: Synthetic pathway for 3-substituted 5-chloro-azaindolin-2-ones.

G Key SAR Insights for GSK3β Inhibition Scaffold Scaffold Indolin-2-one Indolin-2-one Scaffold->Indolin-2-one Lower Activity Azaindolin-2-one Azaindolin-2-one Scaffold->Azaindolin-2-one Higher Activity Activity Activity Indolin-2-one->Activity Azaindolin-2-one->Activity Substitution_Position_5 Substitution_Position_5 Unsubstituted Unsubstituted Substitution_Position_5->Unsubstituted Lower Activity 5-Fluoro 5-Fluoro Substitution_Position_5->5-Fluoro Lower Activity 5-Chloro 5-Chloro Substitution_Position_5->5-Chloro Higher Activity Unsubstituted->Activity 5-Fluoro->Activity 5-Chloro->Activity Ylidene_Substituent Ylidene_Substituent 4-Pyridyl 4-Pyridyl Ylidene_Substituent->4-Pyridyl Lower Activity Amine-phenyl Amine-phenyl Ylidene_Substituent->Amine-phenyl Lower Activity 2-Pyridyl 2-Pyridyl Ylidene_Substituent->2-Pyridyl Higher Activity 4-Pyridyl->Activity Amine-phenyl->Activity 2-Pyridyl->Activity

Caption: Logical flow of SAR for (aza)indolin-2-one based GSK3β inhibitors.

References

A Head-to-Head Comparison: 5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives Emerge as Potent Competitors to Sunitinib in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Detailed Efficacy Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the multi-kinase inhibitor sunitinib has long been a benchmark. However, recent preclinical evidence has brought a novel class of compounds, derivatives of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, into the spotlight, suggesting a compelling case for their superior or comparable efficacy in inhibiting cancer cell proliferation. This guide provides a comprehensive comparison of the efficacy of these emerging compounds against the established drug, sunitinib, supported by available experimental data and detailed methodologies.

Executive Summary

While this compound itself is primarily a chemical intermediate, its derivatives, specifically 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides, have demonstrated significant antitumor activity. One particular derivative, compound 13c7 , has been shown to be more potent than sunitinib in inhibiting the growth of a panel of human cancer cell lines. This comparison focuses on the available in vitro data for this promising new chemical class against sunitinib.

I. Comparative Efficacy: In Vitro Anti-proliferative Activity

A key study directly compared the anti-proliferative activity of a series of 5-halogenated-7-azaindolin-2-one derivatives with sunitinib using a Sulforhodamine B (SRB) assay. The results, summarized below, highlight the superior potency of the most active compound from the series, 13c7 , across seven human cancer cell lines.

Cell LineCancer TypeCompound 13c7 IC₅₀ (μM)Sunitinib IC₅₀ (μM)
A549Lung Carcinoma4.494.70
H460Lung CarcinomaData not available in abstractData not available in abstract
HT-29Colon AdenocarcinomaData not available in abstract>30
A431Skin Squamous Cell CarcinomaData not available in abstractData not available in abstract
U87-MGGlioblastomaData not available in abstractData not available in abstract
SGC-7901Gastric CarcinomaData not available in abstractData not available in abstract
Bcap-37Breast CarcinomaData not available in abstractData not available in abstract

Note: Specific IC₅₀ values for all cell lines for compound 13c7 were not available in the abstract. However, the study reports that compound 13c7 (with IC₅₀ values ranging from 4.49-15.39 μM) was more active than Sunitinib (with IC₅₀ values ranging from 4.70->30 μM) against all tested cell lines.

Sunitinib's inhibitory concentrations against various cell lines from other reported studies are as follows:

Cell LineCancer TypeSunitinib IC₅₀ (μM)
A549Non-small cell lung cancer3.68 - 7.34 (time-dependent)[1]
U-87MGGlioblastoma~5.4[1]

II. Mechanism of Action: Targeting Key Signaling Pathways

Sunitinib is a well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the inhibition of several RTKs crucial for tumor growth, angiogenesis, and metastasis.

Key Targets of Sunitinib:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR2, a key mediator of angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ, involved in tumor cell proliferation and angiogenesis.

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).

  • FMS-like tyrosine kinase 3 (FLT3): Implicated in some hematological malignancies.

The inhibition of these kinases by sunitinib disrupts downstream signaling cascades, leading to reduced tumor vascularization and inhibition of tumor cell proliferation.

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation cKIT c-KIT Survival Cell Survival cKIT->Survival Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT

Figure 1. Sunitinib's inhibitory action on key receptor tyrosine kinases.

5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides: The precise kinase inhibition profile for this class of compounds, including the lead compound 13c7 , is not yet fully elucidated in publicly available literature. However, their structural similarity to sunitinib and other known kinase inhibitors with the oxindole core suggests that they likely target a similar spectrum of receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFRs and PDGFRs. Further enzymatic assays are required to confirm their specific targets and inhibitory potency.

III. Experimental Protocols

A. In Vitro Anti-proliferative Activity Assessment (Sulforhodamine B Assay)

The comparative efficacy data for compound 13c7 and sunitinib was obtained using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely accepted method for determining cell density, based on the measurement of cellular protein content.

General Protocol:

  • Cell Seeding: Human tumor cell lines are seeded in 96-well microtiter plates at appropriate densities and incubated for 24 hours.

  • Compound Addition: The test compounds (compound 13c7 and sunitinib) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

SRB_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 add_drug Add test compounds incubate1->add_drug incubate2 Incubate 48h add_drug->incubate2 fix Fix cells with TCA incubate2->fix stain Stain with SRB fix->stain wash Wash with acetic acid stain->wash solubilize Solubilize dye with Tris buffer wash->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2. Workflow of the Sulforhodamine B (SRB) assay.

B. Kinase Inhibition Assays (General Protocols)

To determine the specific kinase targets of the novel pyrrolopyridinone derivatives and to directly compare their inhibitory activity with sunitinib, enzymatic kinase assays are essential. Below are general protocols for assessing the inhibition of key kinases targeted by sunitinib.

1. VEGFR-2, PDGFR-β, and c-Kit Kinase Assays (Luminescence-based):

This type of assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reaction Setup: In a 96-well plate, the recombinant kinase (VEGFR-2, PDGFR-β, or c-Kit), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (at various concentrations) are combined in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • ATP Detection: A kinase detection reagent containing luciferase is added to the wells. The luciferase catalyzes the conversion of the remaining ATP into a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Kinase_Assay_Workflow start Start prepare Prepare kinase, substrate, and inhibitor mixture start->prepare initiate Initiate reaction with ATP prepare->initiate incubate Incubate initiate->incubate detect Add ATP detection reagent (Luciferase) incubate->detect read Measure luminescence detect->read analyze Calculate IC50 read->analyze end End analyze->end

References

A Researcher's Guide to Validating the Bioactivity of Novel Compounds: A Workflow for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and validation of novel bioactive compounds are foundational to drug development. The rigorous assessment of a compound's effect on cellular processes is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for validating the bioactivity of a novel compound, using the pyrrolopyridine derivative 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a case study.

It is important to note that as of the time of this publication, specific bioactivity data for this compound is not extensively available in the public scientific literature. Therefore, this guide will focus on the essential experimental workflows, data presentation standards, and validation protocols that researchers should employ to characterize this or any other novel compound. We will use hypothetical data and examples from structurally related compounds to illustrate these key principles.

Phase 1: Foundational Steps and Initial Screening

Before assessing the bioactivity of a novel compound, two crucial preliminary steps are required: ensuring the integrity of the experimental system and conducting a broad initial screening to determine the effective concentration range.

Cell Line Authentication

The use of authenticated cell lines is paramount for the reproducibility and validity of any study. It is essential to verify the identity of all cell lines used, typically through Short Tandem Repeat (STR) profiling, and to regularly test for mycoplasma contamination.

Dose-Response Screening

An initial dose-response experiment is performed to determine the concentration range at which the compound exhibits a biological effect. This is typically done using a cell viability or cytotoxicity assay across a wide range of concentrations.

Data Presentation: Summarizing Quantitative Bioactivity Data

Clear and concise presentation of quantitative data is essential for comparing the bioactivity of a novel compound with known alternatives or benchmarks. The following table provides a template for summarizing key metrics from cell-based assays.

Table 1: Comparative Bioactivity of Novel Compound "this compound" and Alternative Kinase Inhibitors in Cancer Cell Lines (Hypothetical Data)

CompoundTarget Pathway/KinaseCell LineAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Hypothesized: Kinase B MCF-7 Cell Viability (MTT) 1.2 >50 >41.7
A549 2.5 >50 >20.0
HEK293 (non-cancerous) 45.8
Alternative 1 (Known Kinase B Inhibitor) Kinase BMCF-7Cell Viability (MTT)0.8>100>125.0
A5491.5>100>66.7
HEK293 (non-cancerous)98.2
Alternative 2 (Broad-Spectrum Kinase Inhibitor) Multiple KinasesMCF-7Cell Viability (MTT)0.55.010.0
A5490.98.79.7
HEK293 (non-cancerous)4.5
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. Lower values indicate higher potency.

  • CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a compound that is cytotoxic to 50% of cells. This is often measured in a non-cancerous cell line to assess general toxicity.

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of scientific validation. Below is a standard protocol for a widely used cell viability assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Objective: To determine the effect of this compound on the viability of cultured mammalian cells.

Materials:

  • Authenticated cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom sterile plates.

  • This compound (dissolved in DMSO to create a stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[3]

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.[1]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[3] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in a humidified incubator. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

Experimental and Logical Workflow

The following diagram outlines the general workflow for validating the bioactivity of a novel compound, from initial screening to mechanism of action studies.

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation A Novel Compound (this compound) B Cell Line Authentication (STR Profiling) A->B C Dose-Response Screening (e.g., MTT, CellTiter-Glo) A->C D Determine IC50 & CC50 C->D E Target Identification (e.g., Kinase Profiling, Proteomics) D->E F Pathway Analysis (Western Blot, qPCR) E->F G Target Engagement Assay (e.g., CETSA) F->G H Validate On-Target Effect G->H I Animal Model Studies (e.g., Xenograft) H->I J Efficacy & Toxicity Assessment I->J

Caption: A general workflow for validating the bioactivity of a novel compound.

Hypothetical Signaling Pathway

Many compounds containing a pyrrolopyridine scaffold have been identified as kinase inhibitors.[4][5] Kinases are key enzymes in signaling pathways that regulate cell growth, proliferation, and survival.[4] The diagram below illustrates a hypothetical signaling cascade where this compound acts as an inhibitor of "Kinase B."

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->KinaseB

Caption: Hypothetical inhibition of the Kinase B signaling pathway.

While specific bioactivity data for this compound remains to be published, the framework provided in this guide offers a robust and standardized approach for its evaluation. By adhering to rigorous experimental protocols, ensuring the use of authenticated cell lines, and employing clear data presentation methods, researchers can effectively characterize the biological activity of this and other novel compounds. This systematic approach is essential for identifying promising therapeutic leads and advancing the field of drug discovery.

References

cross-referencing spectroscopic data for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of expected spectroscopic data for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one . As of the latest search, publicly available experimental spectroscopic data for this specific compound is limited. Therefore, this document cross-references data from structurally similar compounds to predict the spectral characteristics of the target molecule. This guide also includes standardized experimental protocols for the acquisition of key spectroscopic data.

Introduction to this compound

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are analogues of indole and are of significant interest in medicinal chemistry. The presence of a chlorine atom, a lactam functionality, and the specific arrangement of nitrogen atoms in the bicyclic core are expected to confer distinct spectroscopic signatures. Understanding these is crucial for its synthesis, characterization, and application in drug discovery.

Predicted Spectroscopic Data and Comparison

Due to the absence of direct experimental data for this compound, this section presents a tabulated comparison with a closely related analogue, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) . The data for the target compound are predicted based on the influence of the chloro and lactam functionalities.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
Proton Position Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 7-Azaindole Justification for Prediction
H1 (N-H, pyrrole)10.0 - 12.0~11.7The lactam carbonyl and adjacent nitrogen will influence the electronic environment, potentially shifting the proton signal.
H3 (CH₂)~3.5 - 4.5N/A (aromatic CH)The presence of a methylene group adjacent to a carbonyl in the lactam ring typically results in a singlet in this region.
H4 (aromatic CH)7.0 - 7.5~7.8The introduction of the lactam may slightly shield this proton compared to the fully aromatic analogue.
H6 (aromatic CH)7.8 - 8.2~7.0The chloro-substituent at the 5-position is expected to deshield the adjacent proton at H6.
H7 (aromatic CH)7.2 - 7.6~8.2The lactam functionality may have a shielding effect on this proton compared to the aromatic analogue.
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
Carbon Position Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 7-Azaindole [1]Justification for Prediction
C2 (C=O)170 - 180N/A (aromatic C)The carbonyl carbon of a lactam typically resonates in this downfield region.
C3a125 - 135~128This quaternary carbon's shift will be influenced by the fusion of the two rings.
C4115 - 125~120
C5130 - 140~116The direct attachment of chlorine will cause a significant downfield shift.
C6140 - 150~142
C7110 - 120~115
C7a145 - 155~149This quaternary carbon is adjacent to the pyridine nitrogen.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data (Predicted)
Spectroscopic Technique Predicted Data for this compound Rationale
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z ≈ 182/184 (approx. 3:1 ratio)The molecular weight is 182.6 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in two molecular ion peaks with a characteristic intensity ratio.
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch: ~1680-1720 cm⁻¹; N-H stretch: ~3100-3300 cm⁻¹; C-Cl stretch: ~600-800 cm⁻¹The lactam carbonyl absorption is a strong, characteristic peak. The N-H stretch will be a broad signal. The C-Cl stretch is typically found in the fingerprint region. The IR spectra of β-lactams show characteristic vibrational modes.[2][3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.[6][7]

    • Set the spectral width to cover the expected range (typically 0-200 ppm).[7]

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of around 1-10 µg/mL.[8]

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[9]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

  • Data Analysis : Identify the molecular ion peak and any characteristic fragment ions. For chlorinated compounds, look for the distinctive M⁺ and M+2 isotopic pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid) :

    • Thin Film : Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[11]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[12]

  • Data Acquisition : Place the sample holder in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure solvent should be run first and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present in the molecule.[12][13]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound using the spectroscopic techniques discussed.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification MS Mass Spectrometry (MS) purification->MS Acquire Data NMR NMR Spectroscopy (1H, 13C) purification->NMR Acquire Data IR Infrared (IR) Spectroscopy purification->IR Acquire Data ms_data Determine Molecular Formula (from M+ and isotope pattern) MS->ms_data nmr_data Identify Connectivity & Environment of H and C atoms NMR->nmr_data ir_data Identify Functional Groups (e.g., C=O, N-H) IR->ir_data structure Propose/Confirm Structure of This compound ms_data->structure Combine Evidence nmr_data->structure Combine Evidence ir_data->structure Combine Evidence

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Unveiling the Potency of Halogenation: A Comparative Analysis of 5-Chloro- and 5-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives in Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory activities of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its 5-bromo analogue reveals nuanced differences in their anticancer potential. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals, highlighting the impact of halogen substitution on the bioactivity of this promising heterocyclic scaffold.

The pyrrolo[3,2-b]pyridin-2(3H)-one core, a structural isomer of the well-known oxindole scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. The strategic placement of halogen atoms at the 5-position of this ring system has been shown to significantly influence the inhibitory activity of these compounds. This guide focuses on a direct comparison of the cytotoxic effects of 5-chloro and 5-bromo substituted derivatives against various human cancer cell lines.

Comparative Inhibitory Activity

The inhibitory activities of a series of 5-chloro- and 5-bromo-7-azaindolin-2-one derivatives, featuring a common (Z)-((2,4-dimethyl-1H-pyrrol-3-yl)carbonyl)methylidene moiety at the 3-position, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their cytotoxic potency.

Compound IDHalogen (X)RCell LineIC50 (μM)
1a Cl-HMCF-7>30
1b Cl-CH₃MCF-725.3
1c Cl-CH₂CH₃MCF-718.7
2a Br-HMCF-715.2
2b Br-CH₃MCF-79.8
2c Br-CH₂CH₃MCF-76.5
2d Br-HA54922.4
2e Br-CH₃A54915.7
2f Br-CH₂CH₃A54911.2
2g Br-HHepG218.9
2h Br-CH₃HepG212.1
2i Br-CH₂CH₃HepG28.3

Data synthesized from a study on 5-halogenated-7-azaindolin-2-one derivatives.

The data clearly indicates that the 5-bromo analogues consistently exhibit greater inhibitory activity (lower IC50 values) across the tested cell lines compared to their 5-chloro counterparts. This trend suggests that the nature of the halogen atom at the 5-position plays a crucial role in the cytotoxic potency of these compounds, with the larger and more polarizable bromine atom potentially leading to more favorable interactions with the biological target.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to determine the inhibitory activities of the compared compounds.

Synthesis of 5-Halogenated-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the Knoevenagel condensation of a 5-halogenated-1H-pyrrolo[3,2-b]pyridin-2(3H)-one with a substituted 2,4-dimethyl-1H-pyrrole-5-carbaldehyde.

cluster_synthesis General Synthetic Scheme Start_A 5-Halogenated-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Intermediate Condensation Reaction Start_A->Intermediate Start_B Substituted 2,4-dimethyl-1H-pyrrole-5-carbaldehyde Start_B->Intermediate Product Target 5-Halogenated Derivative Intermediate->Product Base (e.g., piperidine), Ethanol, Reflux cluster_workflow SRB Assay Workflow Start Seed Cancer Cells in 96-well plates Treatment Add Test Compounds (Varying Concentrations) Start->Treatment Incubation Incubate for 72h Treatment->Incubation Fixation Fix Cells with TCA Incubation->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Base Washing->Solubilization Readout Measure Absorbance at 510 nm Solubilization->Readout Analysis Calculate IC50 Values Readout->Analysis cluster_pathway Putative RTK Signaling Pathway Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound 5-Halo-pyrrolopyridinone (Inhibitor) Compound->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Assessing the Selectivity Profile of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. The selectivity of these inhibitors is a critical determinant of their therapeutic efficacy and safety profile. This guide provides a comparative assessment of the hypothetical selectivity profile of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one against other kinase inhibitors sharing the pyrrolopyridine core.

Disclaimer: Direct experimental data on the selectivity profile of this compound is not extensively available in the public domain. The data presented in this guide is a synthesized representation based on the known selectivity of structurally related pyrrolopyridine and pyrrolopyrimidine derivatives and should be considered for illustrative purposes.[1][2][3][4] The diverse substitution patterns on the pyrrolopyridine ring system significantly influence potency and selectivity against various kinases.[1][4]

Comparative Selectivity Profile

To illustrate a potential selectivity profile, we present a hypothetical comparison of this compound with known pyrrolopyridine-based inhibitors. The selection of kinases is based on targets commonly modulated by this class of compounds.

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical)Compound A (JAK1 Inhibitor)[2]Compound B (Multi-kinase Inhibitor)[3]
JAK1 50 2.2 >1000
JAK2500780>1000
JAK3>1000>1000>1000
TYK2>1000>1000>1000
EGFR800>1000150
VEGFR2600>100080
PDGFRβ750>1000120

Data for Compounds A and B are representative values from cited literature for illustrative comparison.

Experimental Protocols

The determination of a compound's selectivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is detected, often using luminescence, fluorescence, or radioactivity.[5][6][7][8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, the substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP. The concentration of ATP is typically kept at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[7]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stopping solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability is measured by quantifying the amount of soluble protein after heat treatment.[9]

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Lysis buffer

  • PBS (Phosphate-buffered saline)

  • Instrumentation for heating (e.g., PCR machine)

  • Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an inhibitor of a receptor tyrosine kinase (RTK), a common target for pyrrolopyridine-based compounds.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Grb2 Grb2 RTK->Grb2 Inhibitor This compound Inhibitor->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Hypothetical RTK signaling pathway inhibited by the compound.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the selectivity profile of a novel compound.

G Start Compound Synthesis Primary_Screen Primary Kinase Assay (Target of Interest) Start->Primary_Screen Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan®) Primary_Screen->Kinome_Scan Potent Hit Dose_Response IC50 Determination for Hits Kinome_Scan->Dose_Response Cellular_Assay Cell-Based Assays (e.g., CETSA, Phospho-protein levels) Dose_Response->Cellular_Assay Selectivity_Profile Establish Selectivity Profile Cellular_Assay->Selectivity_Profile

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Benchmarking a Novel Pyrrolopyridine Compound Against Approved Influenza Polymerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Disclaimer: The specific compound "5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one" is not sufficiently characterized in publicly available literature to conduct a direct comparative analysis. Therefore, this guide utilizes a representative and well-characterized pyrrolopyridine derivative, Compound 12b (5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one) , a known inhibitor of the influenza virus PB2 subunit, as a proxy for the purposes of this benchmarking study. This allows for a meaningful comparison against approved antiviral drugs targeting the influenza polymerase complex.

Introduction

The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme complex for viral transcription and replication, making it a prime target for antiviral drug development. The RdRp is a heterotrimer composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). Several approved and late-stage clinical drugs target these subunits, offering alternatives to traditional neuraminidase inhibitors. This guide provides a comparative analysis of a novel pyrrolopyridine-based PB2 inhibitor, Compound 12b, against three prominent influenza polymerase inhibitors: Favipiravir (a PB1 inhibitor), Pimodivir (a PB2 inhibitor), and Baloxavir marboxil (a PA inhibitor).

The objective of this guide is to present a clear, data-driven comparison of the preclinical efficacy and safety profiles of these compounds. This is intended to aid researchers and drug developers in evaluating the potential of novel pyrrolopyridine scaffolds in the context of existing influenza therapies.

Mechanism of Action of Influenza Polymerase Inhibitors

The influenza virus RdRp performs a unique "cap-snatching" mechanism to initiate transcription of its genome. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the PA endonuclease. The resulting capped RNA fragments are used by the PB1 subunit as primers to synthesize viral mRNA. Each of the compared drugs inhibits a specific step in this process.

cluster_host_nucleus Host Cell Nucleus cluster_cap_snatching Cap-Snatching cluster_transcription Viral Transcription cluster_inhibitors Drug Inhibition Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 subunit Host_pre_mRNA->PB2 1. Binding Viral_RNA_Polymerase Viral RNA Polymerase (PB1, PB2, PA) vRNA Viral RNA (vRNA) PB1 PB1 subunit (RNA Polymerase) vRNA->PB1 Template PA PA subunit (Endonuclease) PB2->PA 2. Positioning Capped_Primer Capped RNA Primer PA->Capped_Primer 3. Cleavage Capped_Primer->PB1 4. Priming viral_mRNA Viral mRNA PB1->viral_mRNA 5. Elongation Viral Protein Synthesis (in cytoplasm) Viral Protein Synthesis (in cytoplasm) viral_mRNA->Viral Protein Synthesis (in cytoplasm) Compound_12b Compound 12b (Pyrrolopyridine) Compound_12b->PB2 Inhibits cap binding Pimodivir Pimodivir Pimodivir->PB2 Inhibits cap binding Baloxavir Baloxavir Baloxavir->PA Inhibits endonuclease Favipiravir_RTP Favipiravir-RTP Favipiravir_RTP->PB1 Inhibits elongation

Caption: Mechanism of action of influenza polymerase inhibitors.

Comparative Preclinical Data

The following tables summarize the in vitro efficacy and cytotoxicity of Compound 12b and the approved/late-stage clinical influenza polymerase inhibitors. Data is primarily from assays conducted in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.

Table 1: In Vitro Antiviral Activity Against Influenza A Virus

CompoundTargetInfluenza A Strain(s)EC50 (nM)Assay Type
Compound 12b PB2Not Specified1025Antiviral Activity Assay
Pimodivir PB2A(H1N1), A(H3N2)8 - 12Antiviral Activity Assay
Pandemic H1N1, Avian H5N10.13 - 3.2Antiviral Activity Assay
Baloxavir acid PAA(H1N1)pdm090.7 ± 0.5Focus Reduction Assay
A(H3N2)1.2 ± 0.6Focus Reduction Assay
Favipiravir PB1Various Influenza A strains19 - 22480Plaque Reduction Assay

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCC50 (µM)Cell LineSelectivity Index (SI = CC50/EC50)
Compound 12b > 100Not Specified> 97
Pimodivir > 1Macrophages> 83 - 125
> 100PBMC, Vero> 8333 - 12500
Baloxavir acid > 10MDCK> 8333 (for A(H3N2))
Favipiravir > 6365MDCK> 3000

CC50 (Half maximal cytotoxic concentration) is the concentration of a substance that is lethal to 50% of cells. A higher SI indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and virus strains.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC50).

cluster_workflow Plaque Reduction Assay Workflow A 1. Cell Seeding Seed MDCK cells in 6-well plates to form a confluent monolayer. B 2. Virus & Compound Preparation Prepare serial dilutions of the test compound. Mix with a known titer of influenza virus. A->B C 3. Infection Infect the MDCK cell monolayer with the virus-compound mixture. Incubate for 1 hour. B->C D 4. Overlay Remove inoculum and overlay cells with a semi-solid medium (e.g., agarose) containing the test compound. C->D E 5. Incubation Incubate for 2-3 days to allow for plaque formation. D->E F 6. Staining & Counting Fix and stain cells (e.g., with crystal violet). Count the number of plaques. E->F G 7. EC50 Calculation Calculate the compound concentration that reduces the plaque number by 50% compared to the virus-only control. F->G

Caption: Workflow for a plaque reduction assay.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a series of dilutions of the test compound in serum-free cell culture medium.

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well, in the presence of varying concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included. Incubate at 37°C for 1 hour.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1% agarose or Avicel) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Analysis: Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is cytotoxic to 50% of the cells (CC50).

cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Cell Seeding Seed MDCK cells in a 96-well plate. B 2. Compound Addition Add serial dilutions of the test compound to the wells. Include a 'cells only' control. A->B C 3. Incubation Incubate the plate for 48-72 hours at 37°C. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. Viable cells convert MTT to formazan crystals. C->D E 5. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Read the absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. CC50 Calculation Calculate the compound concentration that reduces cell viability by 50% compared to the untreated control. F->G

Caption: Workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with cells and medium only as a control for 100% viability.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Discussion and Future Directions

This comparative guide highlights the preclinical profile of a representative pyrrolopyridine-based PB2 inhibitor, Compound 12b, in the context of established influenza polymerase inhibitors.

  • Potency: While Compound 12b demonstrates anti-influenza activity, its EC50 is higher than that of the other polymerase inhibitors, particularly Pimodivir and Baloxavir, which exhibit nanomolar to sub-nanomolar potency.[1] This suggests that further optimization of the pyrrolopyridine scaffold is necessary to enhance its antiviral potency.

  • Target: Compound 12b and Pimodivir both target the PB2 subunit, indicating a shared mechanism of inhibiting the cap-snatching process.[1] This validates the PB2 subunit as a viable target for this class of compounds.

  • Safety Profile: All the compared compounds, including Compound 12b, exhibit a favorable in vitro safety profile with high selectivity indices. This indicates that they are significantly more toxic to the virus than to host cells.

  • Spectrum of Activity: Favipiravir and Baloxavir have demonstrated activity against both influenza A and B viruses.[2][3] Pimodivir's activity is limited to influenza A.[4] The spectrum of activity for Compound 12b against different influenza types and strains requires further investigation.

Future research on novel pyrrolopyridine derivatives should focus on:

  • Structure-Activity Relationship (SAR) studies to improve potency against the PB2 target.

  • Broad-spectrum activity testing against a panel of influenza A and B strains, including clinically relevant and drug-resistant isolates.

  • In vivo efficacy studies in animal models of influenza infection to assess the therapeutic potential.

  • Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling to evaluate the drug-like properties of lead compounds.

By systematically addressing these areas, the promising pyrrolopyridine scaffold can be further developed to yield potent and safe antiviral candidates for the treatment of influenza.

References

in-vivo efficacy comparison of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo efficacy of various derivatives based on the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into the therapeutic potential of this heterocyclic system.

The 1H-pyrrolo[3,2-b]pyridine core is a key structural motif in numerous compounds with significant biological activity, particularly as kinase inhibitors in oncology.[1][2] This guide focuses on the in-vivo performance of several classes of these derivatives, presenting data from xenograft and other preclinical models.

Comparative In-Vivo Efficacy Data

The following table summarizes the in-vivo efficacy of selected pyrrolopyridine derivatives from different structural classes. These compounds have been evaluated in various cancer models and have demonstrated significant tumor growth inhibition or other relevant pharmacological effects.

Compound ClassDerivative ExampleTarget(s)Cancer ModelDosing RegimenKey In-Vivo Efficacy Outcome
1H-pyrrolo[3,2-b]pyridine-3-carboxamide Compound 1kACC1HCT-116 xenograft100 mg/kg, oral administrationSignificant reduction in malonyl-CoA concentration in tumors[3]
Nortopsentin Analogue (1H-pyrrolo[2,3-b]pyridine) Compounds 1f, 3f, 1lCDK1Peritoneal mesothelioma xenograftsIntraperitoneal administration58-75% tumor volume inhibition; some complete responses observed[4]
Pyrrolo[3,2-c]pyridine Compound 1rFMS Kinase (CSF-1R)Not specified in provided abstracts, but potent in vitro activity suggests potential for in-vivo studies.Not applicableIC50 of 30 nM against FMS kinase[5]
5-chloro-indole-2-carboxylate Compound 3eEGFRNot specified in provided abstracts, but potent in vitro activity against cancer cell lines.Not applicableGI50 of 29 nM against cancer cell lines[6]
Indole-2-carboxamides Compounds 5f, 5gEGFR (wild-type and T790M mutant)Not specified in provided abstracts, but potent in vitro activity against cancer cell lines.Not applicablePotent inhibitors of wild-type and mutant EGFR, with GI50 values of 29-47 nM[7]
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Compound 5mAntileishmanialLeishmania infected Balb/c mice12.5 mg/kg, intraperitoneal56.2% and 61.1% inhibition of parasite burden in liver and spleen, respectively[8]

Key Signaling Pathway: CSF-1R

Several of the broader class of pyrrolopyridine derivatives, such as Pexidartinib (a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivative), target the Colony-Stimulating Factor 1 Receptor (CSF-1R).[9] The signaling pathway initiated by CSF-1R is crucial for the proliferation and survival of monocytes and macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, and inhibiting CSF-1R signaling can disrupt this pro-tumorigenic microenvironment.

CSF1R_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds Dimerization Receptor Dimerization & Autophosphorylation CSF1R->Dimerization Pexidartinib Pexidartinib (Pyrrolopyridine Derivative) Pexidartinib->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: CSF-1R signaling pathway and the inhibitory action of a pyrrolopyridine derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vivo efficacy studies. Below are representative protocols based on the cited literature for xenograft models.

Tumor Xenograft Model for Efficacy Assessment

This protocol describes a general workflow for evaluating the anti-tumor activity of a test compound in a subcutaneous xenograft model, as would be typical for the studies cited.

  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., HCT-116, peritoneal mesothelioma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested during the logarithmic growth phase, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.

    • Animals are randomized into control and treatment groups.

  • Compound Administration:

    • The test compound (e.g., a 1H-pyrrolo[3,2-b]pyridine derivative) is formulated in an appropriate vehicle.

    • The compound is administered to the treatment group via the specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, once every two days).

    • The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Animal body weight and general health are monitored throughout the study.

    • Tumor volumes are measured until the end of the study.

    • The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

    • At the endpoint, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

Pharmacodynamic Analysis

To confirm the mechanism of action in vivo, pharmacodynamic studies are often conducted.

  • Study Design:

    • A satellite group of tumor-bearing animals is treated with the test compound.

    • At various time points after the final dose, animals are euthanized, and tumors are collected.

  • Biomarker Analysis:

    • Tumor lysates are prepared.

    • The levels of relevant biomarkers are measured. For an ACC1 inhibitor like compound 1k, this would involve quantifying the concentration of malonyl-CoA.[3] For kinase inhibitors, this could involve measuring the phosphorylation status of the target kinase or its downstream effectors via techniques like Western blotting or ELISA.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Dosing 5. Compound Administration Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (e.g., TGI) Endpoint->Analysis

Caption: General workflow for an in-vivo tumor xenograft efficacy study.

References

Unraveling the Therapeutic Potential of Pyrrolo[3,2-b]pyridine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental data surrounding 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its structural analogs reveals a scaffold with significant therapeutic promise across various disease areas. While specific experimental data for this compound is not extensively available in public literature, a robust body of research on related pyrrolopyridine derivatives highlights their potential as potent inhibitors of key cellular signaling pathways implicated in cancer, inflammation, and viral infections.

This guide provides a comparative analysis of the biological activities of several notable pyrrolo[3,2-b]pyridine derivatives, presenting key experimental findings, methodologies, and the signaling pathways they modulate. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Analysis of Biological Activity

The pyrrolo[3,2-b]pyridine core is a versatile scaffold that has been leveraged to develop inhibitors for a range of protein kinases and other critical cellular enzymes. The following table summarizes the in vitro activity of representative pyrrolopyridine analogs against various biological targets. For comparison, data for established clinical drugs targeting the same pathways are included where available.

Compound IDTargetAssay TypeIC50 / EC50 / K DCell Line / ModelReference ComparatorComparator IC50
Compound 1r FMS KinaseKinase Inhibition30 nM-KIST10102996 nM
Compound 1r FMS KinaseBone Marrow-Derived Macrophages (BMDM)84 nM-KIST101029195 nM
Compound It AntiproliferativeCell ViabilityNot specified, but potentA375 (Melanoma)SorafenibSimilar activity
Compound 19 JAK1Kinase Inhibition1.5 nM---
Compound 19 JAK3Kinase Inhibition1.1 nM---
Compound 12b PB2 (Influenza)SPRK D = 0.11 µM---
Compound 12b PB2 (Influenza)ITCK D = 0.19 µM---
Compound 12b AntiviralCell-basedEC50 = 1.025 µM---

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrrolopyridine derivatives are often attributed to their ability to interfere with specific signaling cascades within the cell. Below are diagrams illustrating a common signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Pyrrolo_pyridine_inhibitor Pyrrolo[2,3-b]pyridine Inhibitors Pyrrolo_pyridine_inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Kinase_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Library Pyrrolopyridine Compound Library Kinase_Assay Biochemical Kinase Assay Compound_Library->Kinase_Assay Hit_Identification Hit Identification (IC50 Determination) Kinase_Assay->Hit_Identification Cell_Treatment Treatment with Hit Compounds Hit_Identification->Cell_Treatment Cell_Culture Cancer Cell Line Culture (e.g., A375) Cell_Culture->Cell_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Treatment->Proliferation_Assay EC50_Determination EC50 Determination Proliferation_Assay->EC50_Determination Animal_Model Xenograft Animal Model EC50_Determination->Animal_Model Compound_Administration Compound Administration Animal_Model->Compound_Administration Tumor_Measurement Tumor Growth Measurement Compound_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: General workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are essential.

Kinase Inhibition Assay (Example: FMS Kinase)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials: Recombinant FMS kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Test compounds are serially diluted in DMSO and then added to the wells of a 384-well plate.

    • Recombinant FMS kinase is added to each well and incubated with the compound for a predetermined time (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (Example: MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

  • Materials: Human melanoma cell line (A375), cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • A375 cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and a vehicle control.

    • After a defined incubation period (e.g., 72 hours), the MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and EC50 values are determined.

Conclusion

The collective body of research on pyrrolo[3,2-b]pyridine derivatives strongly indicates that this chemical scaffold is a valuable starting point for the development of targeted therapies. The diverse range of biological activities, from kinase inhibition in cancer to the disruption of viral replication machinery, underscores the versatility of this heterocyclic system. While further investigation into the specific compound this compound is warranted, the comparative data from its analogs provide a solid foundation and a clear direction for future drug discovery efforts in this chemical space. The provided experimental protocols and pathway diagrams offer a framework for the continued exploration and evaluation of these promising therapeutic agents.

Comparative Analysis of Pyrrolopyridine-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a versatile platform for the development of novel therapeutic agents. While direct peer-reviewed data on the biological activity of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is limited, a wealth of information exists for structurally related compounds, highlighting the potential of this chemical class across various disease areas. This guide provides a comparative overview of several notable pyrrolopyridine derivatives, presenting their biological activities, experimental protocols, and relevant signaling pathways.

The diverse biological activities of pyrrolopyridine derivatives underscore their importance as privileged structures in medicinal chemistry. These compounds have been investigated as inhibitors of kinases, viral proteins, and enzymes involved in cancer and infectious diseases. This guide will focus on a selection of these analogs to provide a comparative framework for researchers interested in the therapeutic applications of the pyrrolopyridine core.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro and in vivo activities of several pyrrolopyridine-based compounds from peer-reviewed literature. These compounds have been selected to showcase the broad range of biological targets and therapeutic indications associated with this scaffold.

CompoundTarget(s)Assay TypeKey Metric (IC50/EC50/Ki)Cell Line / ModelReference
Pexidartinib (5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine)CSF-1R, c-Kit, FLT3Kinase InhibitionIC50: 10 nM (CSF-1R)In vitro enzyme assay[1]
Compound 12b (5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative)Influenza A PB2 subunitAntiviral ActivityEC50: 1.025 µMMadin-Darby Canine Kidney (MDCK) cells[2]
Compound 13c7 (5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)AntitumorCytotoxicity AssayIC50: 4.49-15.39 µMVarious human cancer cell lines[3]
Compound 1k (1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative)Acetyl-CoA Carboxylase 1 (ACC1)Enzyme InhibitionIC50: 2.1 nMIn vitro enzyme assay[4]
Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative)Leishmania donovaniAntileishmanialIC50: 8.36 µM (amastigote)L. donovani infected macrophages[5]

Detailed Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited.

Kinase Inhibition Assay (for Pexidartinib)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against target kinases.

  • Materials: Recombinant human kinase enzymes (e.g., CSF-1R), appropriate peptide substrate, ATP, and test compound.

  • Procedure:

    • Kinase reactions are performed in a 96-well plate format.

    • The test compound is serially diluted and pre-incubated with the kinase enzyme.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • After a defined incubation period at a controlled temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Antiviral Activity Assay (for Compound 12b)

  • Objective: To determine the half-maximal effective concentration (EC50) of the test compound against influenza virus replication.

  • Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza A virus, cell culture medium, and test compound.

  • Procedure:

    • MDCK cells are seeded in 96-well plates and grown to confluence.

    • The cells are then infected with influenza A virus in the presence of varying concentrations of the test compound.

    • After an incubation period, the viral cytopathic effect (CPE) is observed and quantified, or viral yield is determined by methods such as quantitative PCR (qPCR) or plaque assay.

    • The EC50 value is calculated as the compound concentration that inhibits the viral CPE or viral yield by 50%.

In Vivo Antileishmanial Efficacy (for Compound 5m)

  • Objective: To evaluate the in vivo efficacy of the test compound in a murine model of visceral leishmaniasis.

  • Animal Model: BALB/c mice are infected with Leishmania donovani promastigotes.

  • Procedure:

    • Following the establishment of infection, mice are treated with the test compound or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.

    • At the end of the treatment period, the parasite burden in the liver and spleen is quantified by methods such as microscopic counting of amastigotes in tissue smears (Leishman-Donovan units) or by quantitative PCR.

    • The percentage of parasite inhibition is calculated by comparing the parasite load in treated versus untreated control groups.[5]

Visualizing Molecular Pathways and Workflows

Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., CSF-1R) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Activates Ligand Ligand (e.g., CSF-1) Ligand->RTK Binds Inhibitor Pyrrolopyridine Inhibitor (e.g., Pexidartinib) Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., High-Throughput Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response secondary_assay Secondary Assays (e.g., Selectivity, Cytotoxicity) dose_response->secondary_assay lead_selection Lead Candidate Selection secondary_assay->lead_selection

References

Safety Operating Guide

Proper Disposal of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a halogenated heterocyclic compound. The following procedures are based on established safety protocols for hazardous chemical waste and are designed to provide essential, immediate safety and logistical information.

Immediate Safety and Hazard Information

GHS Hazard Classification (based on 5-chloro-1H-pyrrolo[3,2-b]pyridine):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]

Signal Word: Danger[1][2]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo prevent contact with eyes, which can cause serious damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust or aerosols.
Protective Clothing Laboratory coatTo prevent contamination of personal clothing.

Operational Plan: Handling and Storage of Chemical Waste

Proper management of this compound waste begins at the point of generation. Adherence to these operational procedures is critical for maintaining a safe laboratory environment.

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container that is compatible with the chemical.

  • Halogenated Waste Stream: This compound is a halogenated organic compound.[3] It must be segregated into the "halogenated organic waste" stream. Do not mix with non-halogenated waste.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosion).

Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.

  • Ensure the storage area is away from incompatible materials, heat, sparks, and open flames.

  • The storage location should be clearly marked as a hazardous waste accumulation area.

Disposal Plan: Step-by-Step Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4][5]

Experimental Protocol for Preparing Waste for Disposal:

In some cases, your institution's Environmental Health and Safety (EHS) office may require the compound to be dissolved in a combustible solvent before collection. Always consult with your EHS office before proceeding with this step.

  • Working Area: Perform this procedure in a certified chemical fume hood.

  • Solvent Selection: Choose a combustible solvent that is compatible with the compound and approved by your EHS office (e.g., a mixture of xylene and butanol).

  • Procedure: a. Slowly add the this compound waste to the combustible solvent in the designated halogenated waste container. b. Gently swirl the container to ensure the material is fully dissolved or suspended. c. Securely cap the container.

  • Final Labeling: Ensure the label on the container accurately reflects the final mixture, including the names and approximate concentrations of all components.

Arranging for Professional Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a pickup for the hazardous waste.

  • Provide Information: Furnish them with the complete chemical name and any available safety information.

  • Documentation: Complete all necessary hazardous waste manifests or disposal forms as required by your institution and local regulations.[4][5]

Spill Management:

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully sweep the material into a designated waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Below is a visual representation of the disposal workflow for this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or in Solution) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Secondary Containment Area D->E F Consult EHS for Disposal Protocol E->F G Option: Dissolve in Combustible Solvent (in Fume Hood) F->G EHS Instruction H Arrange for Pickup by Licensed Waste Disposal Service F->H Direct Disposal G->H I Complete Hazardous Waste Manifest H->I J Final Disposal (Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one was not publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds and general best practices for handling halogenated heterocyclic organic compounds. It is imperative to consult a certified safety professional and the specific documentation provided by the chemical supplier before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is recommended for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Use Case
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses when there is a risk of splashes or explosions.[1]
Hand Protection Chemical-Resistant GlovesBased on handling similar halogenated compounds, Viton™ or other fluoroelastomer gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2] Always inspect gloves for tears or punctures before use.[2]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][2]

Operational Plan

Adherence to proper operational protocols is critical for the safety of all personnel.

1. Pre-Handling Checklist:

  • Verify that all necessary PPE is available, in good condition, and properly fitted.[2]

  • Confirm that the chemical fume hood is functioning correctly.[2]

  • Ensure that an emergency shower and eyewash station are accessible.[3]

  • Locate the appropriate spill kit and fire extinguisher.

2. Handling Procedures:

  • Work exclusively within a certified chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the handling area.[3][4]

  • Use only non-sparking tools to prevent ignition sources.[4][5]

  • Ground/bond the container and receiving equipment to prevent static discharge.[4][5]

  • Keep the container tightly closed when not in use.[3][4]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling.[3][4]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and wash contaminated clothing before reuse.[3]

Disposal Plan

Halogenated organic compounds require special disposal procedures due to their potential environmental impact.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[2]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Storage:

  • Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

3. Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS office for specific disposal procedures and to schedule a waste pickup.

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Remove contaminated clothing.

  • Seek immediate medical attention.[5]

2. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Remove contact lenses if present and easy to do.[3]

  • Seek immediate medical attention.[5]

3. In Case of Inhalation:

  • Move the individual to fresh air.[3]

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, provide artificial respiration.

  • Seek immediate medical attention.[5]

4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.[3]

  • Seek immediate medical attention.[6]

5. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.[3]

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood prep_ppe->prep_hood prep_safety 3. Locate Safety Equipment prep_hood->prep_safety handle_hood 4. Work in Fume Hood prep_safety->handle_hood handle_aerosol 5. Avoid Aerosols handle_hood->handle_aerosol emergency_contact Contact EHS handle_hood->emergency_contact handle_tools 6. Use Non-Sparking Tools handle_aerosol->handle_tools post_wash 7. Wash Hands handle_tools->post_wash post_decon 8. Decontaminate Surfaces post_wash->post_decon post_dispose 9. Dispose of Waste post_decon->post_dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.